Product packaging for Afizagabar(Cat. No.:CAS No. 1398496-82-6)

Afizagabar

Cat. No.: B605213
CAS No.: 1398496-82-6
M. Wt: 365.4 g/mol
InChI Key: WNUWGRVHGICCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Afizagabar (also known as S44819 and Egis-13529) is a first-in-class, competitive, and selective antagonist at the GABA-binding site of the extrasynaptic α5-subunit containing GABA-A receptor (α5-GABAAR) [1] [2] . It exhibits high specificity with an IC50 of 585 nM for the α5β2γ2 receptor subtype and a Ki of 66 nM for the α5β3γ2 subtype [1] [7] . Its mechanism of action involves enhancing hippocampal synaptic plasticity, which underlies its demonstrated pro-cognitive efficacy in research models [1] . In vitro, this compound acts as a competitive antagonist with a Kb of 221 nM and selectively inhibits extrasynaptic α5-GABAARs on mouse CA1 pyramidal neurons [1] [2] . In vivo studies in male Sprague Dawley rats using the eight-arm radial maze test show that administration of this compound (1 and 3 mg/kg; i.p.) significantly diminishes the increase in total errors induced by Scopolamine, confirming its potential to counteract cognitive deficits [1] [2] . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12FN3O2S B605213 Afizagabar CAS No. 1398496-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluoro-1-benzothiophen-2-yl)-8-methyl-1,9-dihydro-[1,3]oxazolo[4,5-h][2,3]benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O2S/c1-9-5-10-6-14-15(25-19(24)21-14)7-11(10)18(23-22-9)17-8-12-13(20)3-2-4-16(12)26-17/h2-4,6-8H,5H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUWGRVHGICCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)NC(=O)O3)C4=CC5=C(C=CC=C5S4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398496-82-6
Record name Afizagabar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398496826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AFIZAGABAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6M94A8IH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Afizagabar mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Afizagabar For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as S44819, is a first-in-class, competitive, and selective antagonist for the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR). Unlike typical α5-GABAAR inhibitors that target the benzodiazepine binding site, this compound acts directly at the GABA-binding site.[1][2][3] Its selectivity for the α5 subunit, which is highly expressed in the hippocampus, allows it to modulate neuronal inhibition involved in cognitive processes. Specifically, it reduces the tonic inhibitory currents mediated by extrasynaptic α5-GABAARs without affecting phasic (synaptic) inhibition.[4] This mechanism enhances hippocampal synaptic plasticity, such as long-term potentiation (LTP), and has demonstrated pro-cognitive effects in preclinical models.[1] this compound has been investigated for its therapeutic potential in facilitating post-stroke recovery.

Core Mechanism of Action: Selective α5-GABAA Receptor Antagonism

The primary mechanism of action of this compound is its selective, competitive antagonism of α5-GABAARs.

  • Target Receptor: The GABAA receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow chloride ions (Cl-) to enter the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential and thus mediating neuronal inhibition. These receptors are pentameric structures composed of various subunits (e.g., α, β, γ).

  • Subunit Selectivity: The α5 subunit is predominantly found in the hippocampus and cortex, regions critical for learning and memory. Receptors containing the α5 subunit are often located extrasynaptically, where they respond to ambient GABA levels and generate a persistent "tonic" inhibition.

  • Competitive Antagonism: this compound binds to the same site as GABA on the α5-GABAAR. By competing with GABA, it prevents the receptor from activating and reduces the flow of chloride ions. This action specifically diminishes the tonic inhibition mediated by these receptors. This targeted action enhances neuronal excitability and facilitates the mechanisms underlying synaptic plasticity, such as long-term potentiation (LTP).

Signaling Pathway

The signaling pathway involves the direct modulation of the GABAA receptor ion channel. This compound's intervention prevents the downstream effects of GABA binding at α5-containing receptors.

GabaA_Signaling cluster_membrane Neuronal Membrane cluster_effects Downstream Effects GABA_A_Receptor α5-GABA-A Receptor (Chloride Channel) Cl_Influx Chloride (Cl-) Influx GABA_A_Receptor->Cl_Influx Channel Opens GABA GABA GABA->GABA_A_Receptor Binds & Activates This compound This compound (S44819) This compound->GABA_A_Receptor Competitively Binds & Blocks Activation Hyperpolarization Neuronal Hyperpolarization (Tonic Inhibition) Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability & Plasticity Hyperpolarization->Reduced_Excitability

Caption: this compound competitively antagonizes GABA at the α5-GABA-A receptor, inhibiting tonic neuronal inhibition.

Quantitative Data

The following tables summarize the key binding and functional parameters of this compound from preclinical studies.

Table 1: Receptor Binding Affinity & Potency

Parameter Receptor Subtype Value Description
Ki α5β3γ2 66 nM Inhibitor constant, indicating high binding affinity.
IC50 α5β2γ2 585 nM Concentration causing 50% inhibition of GABA-induced current.

| Kb | α5-GABAAR | 221 nM | Equilibrium dissociation constant for the antagonist. |

Table 2: In Vivo Pro-Cognitive Efficacy

Animal Model Treatment Dosage (i.p.) Result

| Scopolamine-induced cognitive impairment in rats | this compound | 1 and 3 mg/kg | Significantly diminished the increase in total errors in an eight-arm radial maze task. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Two-Electrode Voltage Clamp (TEVC) on Recombinant Receptors

This experiment determines the potency and selectivity of this compound on specific GABAA receptor subtypes expressed in a controlled system.

  • Objective: To quantify the inhibitory effect (IC50) of this compound on GABA-induced currents in Xenopus laevis oocytes expressing defined GABAA receptor subunits.

  • Methodology:

    • cRNA Preparation: Complementary RNA (cRNA) for human GABAA receptor subunits (e.g., α5, β2, γ2) are synthesized in vitro.

    • Oocyte Preparation & Injection: Oocytes are harvested from Xenopus laevis frogs and defolliculated. A nanoliter-scale microinjector is used to inject the cRNA mixture for the desired receptor subunits into the oocyte cytoplasm. Injected oocytes are incubated for 2-3 days to allow for receptor expression on the plasma membrane.

    • TEVC Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • Drug Application: A baseline current is established. GABA is applied at a concentration that elicits a submaximal response (e.g., EC20). Once the GABA-induced current stabilizes, increasing concentrations of this compound are co-applied with GABA.

    • Data Analysis: The inhibition of the GABA-induced current at each this compound concentration is measured. The data are plotted on a concentration-response curve, and the IC50 value is calculated using non-linear regression.

TEVC_Workflow start Start prep_crna Synthesize cRNA for GABA-A Receptor Subunits start->prep_crna inject_oocyte Inject cRNA into Xenopus Oocytes prep_crna->inject_oocyte incubate Incubate Oocytes (2-3 days for receptor expression) inject_oocyte->incubate setup_tevc Mount Oocyte in TEVC Rig & Clamp Voltage incubate->setup_tevc apply_gaba Apply GABA (EC20) to Elicit Baseline Current setup_tevc->apply_gaba apply_this compound Co-apply Increasing Concentrations of this compound with GABA apply_gaba->apply_this compound record_current Record Inhibitory Effect on GABA-induced Current apply_this compound->record_current analyze Plot Concentration-Response Curve & Calculate IC50 record_current->analyze end End analyze->end

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of this compound activity.

Scopolamine-Induced Cognitive Impairment Model

This in vivo experiment assesses the pro-cognitive effects of this compound in a chemically-induced rodent model of memory impairment.

  • Objective: To determine if this compound can reverse the cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

  • Methodology:

    • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the housing facility and handled for several days before the experiment.

    • Behavioral Task Training: Animals are trained on a cognitive task, such as the eight-arm radial maze, until they reach a stable performance baseline.

    • Treatment Administration: Animals are divided into groups (e.g., Vehicle, Scopolamine only, Scopolamine + this compound). This compound (e.g., 1 or 3 mg/kg) or its vehicle is administered via intraperitoneal (i.p.) injection. After a set pre-treatment time (e.g., 30 minutes), scopolamine (e.g., 0.5-1.5 mg/kg, i.p.) or saline is administered to induce a temporary cognitive deficit.

    • Behavioral Testing: Following scopolamine administration, each rat is placed in the radial arm maze, and the number of errors (e.g., re-entry into a previously visited arm) is recorded over a set trial duration.

    • Data Analysis: The number of errors between treatment groups is compared using statistical methods, such as ANOVA, to determine if this compound significantly attenuated the scopolamine-induced increase in errors.

Conclusion

This compound represents a targeted approach to cognitive enhancement by selectively antagonizing α5-GABAA receptors at the GABA binding site. Its mechanism, focused on reducing tonic inhibition in the hippocampus, distinguishes it from broader-acting GABAergic modulators. Preclinical data confirm its high affinity and functional antagonism at the target receptor, which translates to pro-cognitive efficacy in vivo. The detailed protocols outlined provide a basis for the replication and further investigation of this compound's unique pharmacological profile.

References

Afizagabar as an α5-GABAAR Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afizagabar (S44819) is a first-in-class, competitive antagonist that selectively targets the γ-aminobutyric acid (GABA) binding site of α5 subunit-containing GABAA receptors (α5-GABAARs).[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, binding affinity, and preclinical efficacy. Detailed experimental protocols for key assays and structured quantitative data are presented to support further research and development in the field of cognitive enhancement and related neurological disorders.

Introduction

GABA is the primary inhibitory neurotransmitter in the central nervous system, acting through GABAA and GABAB receptors. GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition. The diverse subunit composition of GABAA receptors gives rise to distinct pharmacological properties. Receptors containing the α5 subunit are of particular interest as they are highly expressed in the hippocampus, a brain region critical for learning and memory. These α5-GABAARs are predominantly located extrasynaptically and contribute to tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.

Modulation of α5-GABAARs presents a promising therapeutic strategy for cognitive disorders. While positive allosteric modulators have been investigated, antagonism of these receptors is hypothesized to enhance cognitive processes by reducing tonic inhibition and facilitating synaptic plasticity, such as long-term potentiation (LTP). This compound has emerged as a selective antagonist at the GABA-binding site of α5-GABAARs, demonstrating pro-cognitive effects in preclinical models. This guide will delve into the technical details of this compound's pharmacological profile and the methodologies used to elucidate its effects.

Mechanism of Action

This compound acts as a competitive antagonist at the GABA-binding site of GABAA receptors with selectivity for the α5 subunit.[1] Unlike benzodiazepine-site modulators, this compound directly competes with GABA for binding, thereby reducing the tonic inhibition mediated by extrasynaptic α5-GABAARs. This selective antagonism is thought to disinhibit pyramidal neurons in the hippocampus, lowering the threshold for the induction of LTP, a cellular correlate of learning and memory.

Signaling Pathway of α5-GABAAR-Mediated Tonic Inhibition

The following diagram illustrates the signaling pathway of extrasynaptic α5-GABAARs and the mechanism of action of this compound.

GABAA_Signaling α5-GABAAR Signaling and this compound's Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR α5-GABAAR (GABA Binding Site) GABA->GABAAR Binds to This compound This compound This compound->GABAAR Competitively Antagonizes Reduced_LTP Reduced LTP Threshold This compound->Reduced_LTP Promotes Chloride Cl- Influx GABAAR->Chloride Channel Opening Hyperpolarization Tonic Inhibition (Hyperpolarization) Chloride->Hyperpolarization Leads to Hyperpolarization->Reduced_LTP Inhibits

Figure 1: α5-GABAAR signaling and this compound's mechanism.

Quantitative Data

The binding affinity and inhibitory potency of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Parameter Receptor Subtype Value Reference
IC50α5β2γ2585 nM[2]
Kiα5β3γ266 nM[2]
Kbα5-GABAAR221 nM[2]

Table 1: In Vitro Binding and Potency of this compound

Animal Model Cognitive Deficit Inducer This compound Dose Route of Administration Observed Effect Reference
MiceScopolamine1 and 3 mg/kgi.p.Significantly diminished the increase in total errors in a memory task.
RatsKetamine3 mg/kgp.o.Blocked the amnestic effect in the eight-arm radial maze.

Table 2: Preclinical In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is a general method for determining the binding affinity of a compound to GABAA receptors using [³H]muscimol, a GABAA agonist.

Objective: To determine the inhibitory constant (Ki) of this compound for the α5β3γ2 GABAA receptor.

Materials:

  • HEK293 cells stably expressing the human α5, β3, and γ2 GABAA receptor subunits.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl.

  • Radioligand: [³H]muscimol.

  • Non-specific binding control: Unlabeled GABA (10 mM).

  • Test compound: this compound (S44819) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

  • Filtration manifold.

Workflow Diagram:

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (from HEK293 cells expressing α5β3γ2) Incubation 2. Incubation - Membranes - [3H]muscimol - this compound (varying conc.) - Control (GABA for non-specific) Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Washing 4. Washing (Remove non-specifically bound radioligand) Filtration->Washing Counting 5. Scintillation Counting (Quantify bound radioactivity) Washing->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Figure 2: Workflow for the radioligand binding assay.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the desired GABAA receptor subunits to confluency.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

    • To each well, add the membrane preparation (typically 50-100 µg of protein).

    • Add the assay buffer.

    • For total binding wells, add buffer. For non-specific binding wells, add unlabeled GABA. For test wells, add the corresponding concentration of this compound.

    • Add a fixed concentration of [³H]muscimol to all wells.

    • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of GABA-evoked currents from CA1 pyramidal neurons in hippocampal slices to assess the effect of this compound.

Objective: To characterize the effect of this compound on tonic and synaptic GABAergic currents in hippocampal CA1 pyramidal neurons.

Materials:

  • Acute hippocampal slices (300-400 µm thick) from rodents.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1.3 MgSO4, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Patch-clamp amplifier, data acquisition system, and microscope with infrared differential interference contrast (IR-DIC) optics.

  • Borosilicate glass pipettes (3-5 MΩ).

  • This compound (S44819).

Workflow Diagram:

Patch_Clamp_Workflow Whole-Cell Patch-Clamp Workflow Slice_Prep 1. Hippocampal Slice Preparation Recording_Setup 2. Patch-Clamp Rig Setup (aCSF perfusion, pipette filling) Slice_Prep->Recording_Setup Cell_Patching 3. Cell Identification and Patching (CA1 pyramidal neuron under IR-DIC) Recording_Setup->Cell_Patching Whole_Cell 4. Establish Whole-Cell Configuration Cell_Patching->Whole_Cell Baseline_Rec 5. Baseline Recording (Tonic and synaptic currents) Whole_Cell->Baseline_Rec Drug_App 6. This compound Application (Bath perfusion) Baseline_Rec->Drug_App Post_Drug_Rec 7. Post-Drug Recording Drug_App->Post_Drug_Rec Data_Analysis 8. Data Analysis (Compare pre- and post-drug currents) Post_Drug_Rec->Data_Analysis

References

The Role of Afizagabar in Hippocampal Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afizagabar (S44819) is a novel, first-in-class competitive antagonist that selectively targets the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR).[1] This technical guide provides an in-depth analysis of the role of this compound in modulating hippocampal synaptic plasticity, with a focus on its impact on long-term potentiation (LTP). By selectively inhibiting extrasynaptic α5-GABAARs, this compound enhances hippocampal synaptic plasticity, a key cellular mechanism underlying learning and memory. This document synthesizes the available quantitative data, details the experimental protocols used to elucidate its mechanism of action, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to this compound and its Target: α5-GABAARs

This compound, also known as S44819 or Egis-13529, is a tricyclic oxazolo-2,3-benzodiazepine derivative that acts as a potent and selective antagonist at the GABA-binding site of the α5-GABAAR.[1] Unlike benzodiazepines, which bind to a separate modulatory site, this compound directly competes with the endogenous neurotransmitter GABA.[1]

The α5 subunit-containing GABA-A receptors are predominantly expressed in the hippocampus and are primarily located extrasynaptically, where they mediate a persistent "tonic" inhibition.[2][3] This tonic inhibition is thought to play a crucial role in setting the threshold for the induction of synaptic plasticity. By antagonizing these receptors, this compound is proposed to reduce this tonic inhibitory tone, thereby facilitating the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Quantitative Data on this compound's Receptor Binding and Efficacy

The selectivity and potency of this compound for α5-GABAARs have been characterized through various binding and functional assays. The following tables summarize the key quantitative data available.

Parameter Receptor Subtype Value Reference
IC₅₀α5β2γ2585 nM
Kᵢα5β3γ266 nM
Kₑα5-GABAAR221 nM

Table 1: Receptor Binding Affinity of this compound

Experimental Model Measurement Effect of this compound (S44819) Reference
Mouse Hippocampal CA1 NeuronsLong-Term Potentiation (LTP)Enhanced
Mouse Hippocampal CA1 NeuronsTonic Current (mediated by extrasynaptic α5-GABAARs)Blocked
Mouse Hippocampal CA1 NeuronsSynaptic GABAARsNo effect
Mouse Thalamic NeuronsTonic Current (mediated by δ-GABAARs)No effect
Mouse Thalamic NeuronsSynaptic (α1β2γ2) GABAARsNo effect

Table 2: Functional Effects of this compound on Neuronal Activity and Plasticity

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have defined the role of this compound in hippocampal synaptic plasticity.

In Vitro Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol is fundamental for assessing the impact of this compound on LTP in the hippocampus.

Objective: To measure the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.

Methodology:

  • Slice Preparation:

    • Mice are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, and 10 glucose.

    • Transverse hippocampal slices (350-400 µm) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.

    • A stimulating electrode is placed in the stratum radiatum to activate Schaffer collateral afferents.

    • A recording electrode (filled with aCSF) is placed in the stratum radiatum of the CA1 region to record fEPSPs.

    • Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at 0.05 Hz.

  • LTP Induction and Drug Application:

    • After establishing a stable baseline, this compound (S44819) or vehicle is bath-applied at the desired concentration.

    • LTP is induced using a high-frequency stimulation (HFS) protocol, typically one or more trains of 100 Hz stimulation for 1 second.

    • fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Data Analysis:

    • The slope of the fEPSP is measured and normalized to the pre-HFS baseline.

    • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording period compared to baseline.

    • Statistical comparisons are made between the vehicle- and this compound-treated groups.

Whole-Cell Voltage-Clamp Recordings

This technique is used to measure the effect of this compound on tonic and synaptic GABAergic currents.

Objective: To determine if this compound selectively blocks tonic currents mediated by extrasynaptic α5-GABAARs without affecting synaptic currents.

Methodology:

  • Slice Preparation: As described in section 3.1.1.

  • Recording:

    • CA1 pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

    • Whole-cell patch-clamp recordings are made using a patch pipette (3-5 MΩ) filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.2-7.3.

    • Neurons are voltage-clamped at -70 mV.

  • Measurement of Tonic and Synaptic Currents:

    • A stable baseline of spontaneous inhibitory postsynaptic currents (sIPSCs) is recorded.

    • This compound is bath-applied.

    • The change in the holding current is measured to quantify the tonic GABAergic current. A shift in the holding current in the presence of a GABAAR antagonist indicates the presence of a tonic current.

    • The amplitude and frequency of sIPSCs are analyzed before and after this compound application to assess its effect on synaptic (phasic) inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's action on hippocampal synaptic plasticity.

Signaling Pathway of α5-GABAAR-Mediated Tonic Inhibition and its Modulation by this compound

GABAA_Signaling cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR Extrasynaptic α5-GABAAR GABA->GABAAR Binds to This compound This compound (S44819) This compound->GABAAR Antagonizes Enhanced_LTP Enhanced LTP This compound->Enhanced_LTP Facilitates Tonic_Inhibition Tonic Inhibition (Cl- influx) GABAAR->Tonic_Inhibition Activates GABAAR->Enhanced_LTP Leads to Reduced_Excitability Reduced Neuronal Excitability Tonic_Inhibition->Reduced_Excitability Increased_LTP_Threshold Increased LTP Threshold Reduced_Excitability->Increased_LTP_Threshold

Caption: this compound competitively antagonizes GABA at extrasynaptic α5-GABAARs, reducing tonic inhibition and lowering the threshold for LTP induction.

Experimental Workflow for Assessing this compound's Effect on LTP

LTP_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr) Slice_Prep->Recovery Baseline Baseline fEPSP Recording (20 min) Recovery->Baseline Drug_App Bath Application: Vehicle or this compound Baseline->Drug_App HFS High-Frequency Stimulation (LTP Induction) Drug_App->HFS Post_HFS Post-HFS fEPSP Recording (60 min) HFS->Post_HFS Measure_Slope Measure fEPSP Slope Post_HFS->Measure_Slope Normalize Normalize to Baseline Measure_Slope->Normalize Quantify Quantify LTP Magnitude Normalize->Quantify Compare Statistical Comparison: Vehicle vs. This compound Quantify->Compare GABAA_Localization cluster_neuron CA1 Pyramidal Neuron cluster_synapse Synaptic cluster_extrasynapse Extrasynaptic Synaptic_GABAAR Synaptic α1/2/3-GABAARs Gephyrin Gephyrin Synaptic_GABAAR->Gephyrin Anchored by Extrasynaptic_GABAAR Extrasynaptic α5-GABAAR Radixin Radixin Extrasynaptic_GABAAR->Radixin Anchored by Actin Actin Cytoskeleton Radixin->Actin Links to This compound This compound Target This compound->Extrasynaptic_GABAAR

References

Afizagabar (S44819): A Technical Guide to its Preclinical and Clinical Evaluation for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afizagabar (also known as S44819) is a selective antagonist of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the core preclinical and clinical research into this compound's potential as a cognitive-enhancing agent. It details the compound's mechanism of action, summarizes key quantitative data from animal and human studies in structured tables, and provides in-depth experimental protocols for foundational research methodologies. Visualizations of the proposed signaling pathway and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile and evaluation process.

Introduction

The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system, plays a crucial role in regulating neuronal excitability and plasticity. Specifically, GABA-A receptors containing the α5 subunit are highly expressed in the hippocampus, a brain region critical for learning and memory. These receptors are predominantly located extrasynaptically and mediate tonic inhibition, a persistent form of inhibition that regulates the overall excitability of neurons. The modulation of this tonic inhibition via α5-GABA-A receptor antagonism has emerged as a promising strategy for cognitive enhancement.

This compound is a first-in-class competitive antagonist at the GABA-binding site of the α5-GABA-A receptor. Preclinical studies have demonstrated its pro-cognitive effects in various animal models, suggesting its potential therapeutic application in conditions associated with cognitive deficits.[1] This guide synthesizes the available technical data on this compound to serve as a resource for the scientific community engaged in the research and development of cognitive enhancers.

Mechanism of Action and Signaling Pathway

This compound selectively antagonizes the α5 subunit-containing GABA-A receptor, thereby reducing tonic inhibitory currents in hippocampal neurons. This disinhibition is hypothesized to lower the threshold for neuronal firing and enhance synaptic plasticity, processes that are fundamental to learning and memory. The binding affinities of this compound have been determined as an IC50 of 585 nM for α5β2γ2 and a Ki of 66 nM for α5β3γ2 receptors.

The downstream signaling cascade following α5-GABA-A receptor antagonism is believed to involve the modulation of glutamatergic systems and the activation of signaling pathways associated with synaptic plasticity and gene expression. A proposed pathway suggests that the reduction in tonic inhibition leads to an increase in neuronal excitability, facilitating the activation of NMDA receptors and subsequent calcium influx. This can trigger downstream signaling cascades involving protein kinases such as mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). These kinases can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), which in turn promotes the expression of genes crucial for synaptic plasticity and memory formation, such as brain-derived neurotrophic factor (BDNF).

Afizagabar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR α5-GABA-A Receptor GABA->GABAAR Binds This compound This compound This compound->GABAAR Antagonizes TonicInhibition Reduced Tonic Inhibition GABAAR->TonicInhibition Mediates NeuronalExcitability Increased Neuronal Excitability TonicInhibition->NeuronalExcitability Leads to NMDA_Activation NMDA Receptor Activation NeuronalExcitability->NMDA_Activation Ca_Influx Ca²⁺ Influx NMDA_Activation->Ca_Influx MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK CREB CREB Phosphorylation MAPK_ERK->CREB BDNF BDNF Expression CREB->BDNF SynapticPlasticity Enhanced Synaptic Plasticity & Cognition BDNF->SynapticPlasticity NOR_Workflow Day1 Day 1: Habituation (Empty Arena) Day2_Train Day 2: Training (Two Identical Objects) Day1->Day2_Train Retention Retention Interval (e.g., 1-24h) Day2_Train->Retention Day2_Test Day 2: Testing (Familiar + Novel Object) Retention->Day2_Test Analysis Data Analysis (Discrimination Index) Day2_Test->Analysis RAM_Logic Start Start Trial ChooseArm Animal Chooses Arm Start->ChooseArm IsBaited Is the Arm Baited? ChooseArm->IsBaited End End Trial ChooseArm->End All Baited Arms Visited WasVisited Was Arm Visited in this Trial? IsBaited->WasVisited Yes RecordRefError Record Reference Memory Error IsBaited->RecordRefError No RecordWorkError Record Working Memory Error WasVisited->RecordWorkError Yes CorrectChoice Correct Choice WasVisited->CorrectChoice No RecordRefError->ChooseArm RecordWorkError->ChooseArm CorrectChoice->ChooseArm

References

The Discovery and Development of S44819 (Afizagabar): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S44819, also known as Afizagabar, is a novel small molecule that has been investigated for its potential therapeutic effects in post-stroke recovery. Developed by the Institut de Recherches Internationales Servier, S44819 is a first-in-class competitive antagonist that selectively targets the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR). This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to S44819. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and development in this area.

Introduction

Stroke remains a leading cause of long-term disability worldwide. A key pathophysiological feature following an ischemic stroke is the sustained hypoexcitability in the peri-infarct cortex, which is largely mediated by an increase in GABAergic tonic inhibition. This heightened inhibition can impede neuroplasticity and functional recovery. The α5 subunit-containing GABA-A receptors (α5-GABAARs) are primarily located extrasynaptically and are major contributors to tonic inhibition in the hippocampus and cortex. Consequently, selective antagonism of these receptors has emerged as a promising therapeutic strategy to enhance post-stroke recovery. S44819 (this compound) was developed to selectively target these α5-GABAARs.

Discovery and History

The development of selective antagonists for α5-GABAARs has been a significant focus in neuroscience research. While a precise timeline for the initial synthesis of S44819 is not publicly detailed, its development was spearheaded by the Institut de Recherches Internationales Servier. The compound, also identified as Egis-13529, emerged from research programs focused on modulating the GABAergic system to improve cognitive function and neuroplasticity.

Key milestones in the development of S44819 include:

  • Preclinical Development: Extensive preclinical studies in rodent models of ischemic stroke demonstrated the potential of S44819 to improve functional recovery. These studies, conducted in the mid-to-late 2010s, laid the groundwork for its clinical investigation.

  • Phase 1 Clinical Trial (2016): A Phase 1 study in healthy volunteers was conducted to assess the safety, tolerability, and pharmacokinetics of S44819. This study also utilized transcranial magnetic stimulation (TMS) to demonstrate that the drug could modulate cortical excitability in humans.

  • Phase 2 Clinical Trial (RESTORE BRAIN, NCT02877615): This large-scale, multicenter, randomized, double-blind, placebo-controlled trial was initiated in December 2016 to evaluate the efficacy and safety of S44819 in patients who had recently experienced an ischemic stroke. The trial was completed in March 2019.

Mechanism of Action

S44819 is a competitive and selective antagonist at the GABA-binding site of the α5-GABAAR.[1][2] Unlike benzodiazepines that bind to a separate modulatory site, S44819 directly competes with the endogenous neurotransmitter GABA. This selective inhibition of extrasynaptic α5-GABAARs reduces tonic inhibitory currents in neurons, particularly in the hippocampus and cortex where these receptors are highly expressed. The reduction in tonic inhibition is believed to enhance neuronal excitability and promote long-term potentiation (LTP), a cellular mechanism underlying learning and memory, thereby facilitating neuroplasticity and functional recovery after a stroke.

Signaling Pathway of S44819 Action

G Signaling Pathway of S44819 (this compound) Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR α5-GABAAR GABA->GABAAR Binds to and activates S44819 S44819 (this compound) S44819->GABAAR Competitively antagonizes Tonic_Inhibition Tonic Inhibition GABAAR->Tonic_Inhibition Mediates Neuronal_Excitability Neuronal Excitability Tonic_Inhibition->Neuronal_Excitability Decreases LTP Long-Term Potentiation (LTP) Neuronal_Excitability->LTP Promotes Neuroplasticity Neuroplasticity LTP->Neuroplasticity Contributes to Functional_Recovery Functional Recovery Neuroplasticity->Functional_Recovery Leads to G Experimental Workflow for MCAO Study Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery MCAO Induce MCAO with Filament Surgery->MCAO Reperfusion Withdraw Filament for Reperfusion MCAO->Reperfusion Drug_Admin Administer S44819 or Vehicle Reperfusion->Drug_Admin Neuro_Assess Neurological Assessment Drug_Admin->Neuro_Assess Repeatedly Sacrifice Sacrifice and Brain Collection Neuro_Assess->Sacrifice At study endpoint Analysis Infarct Volume Analysis Sacrifice->Analysis End End Analysis->End

References

Afizagabar (S44819): A Technical Whitepaper on its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afizagabar (also known as S44819) is a first-in-class, competitive, and selective antagonist of the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR).[1][2][3][4] Predominantly located extrasynaptically in the hippocampus, α5-GABAARs are key regulators of tonic inhibition, which plays a crucial role in neuronal excitability, synaptic plasticity, and cognitive processes.[5] By selectively blocking these receptors, this compound has been shown to enhance hippocampal long-term potentiation and exhibit pro-cognitive effects in preclinical models. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies used in its characterization. Currently, this compound is under investigation in a Phase 2 clinical trial for post-stroke recovery.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its formal chemical name is 5-(4-fluoro-1-benzothiophen-2-yl)-8-methyl-1,9-dihydro-oxazolo[4,5-h]benzodiazepin-2-one.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-(4-fluoro-1-benzothiophen-2-yl)-8-methyl-1,9-dihydro-oxazolo[4,5-h]benzodiazepin-2-one
Synonyms S44819, Egis-13529
CAS Number 1398496-82-6
Molecular Formula C₁₉H₁₂FN₃O₂S
Molecular Weight 365.38 g/mol
Appearance Light yellow to yellow solid
Solubility DMSO: 6.25 mg/mL (17.11 mM); requires sonication
XLogP3-AA 3.9
Hydrogen Bond Donors 1
SMILES CC1=NN=C(C2=CC3=C(C=C2C1)NC(=O)O3)C4=CC5=C(C=CC=C5S4)F
Storage (Powder) -20°C (3 years), 4°C (2 years)
Storage (in DMSO) -80°C (6 months), -20°C (1 month)

Pharmacology and Mechanism of Action

This compound functions as a selective antagonist at the GABA-binding site of the α5-GABAAR. These receptors are primarily located on extrasynaptic membranes of hippocampal pyramidal cells and mediate a persistent, low-level inhibitory current known as "tonic inhibition" in response to ambient GABA. This tonic current is critical for setting the threshold of neuronal firing and modulating synaptic plasticity.

By competitively blocking the binding of GABA to the α5 subunit, this compound reduces this tonic inhibition, leading to a net increase in neuronal excitability and facilitating processes like long-term potentiation (LTP), a cellular correlate of learning and memory. Importantly, studies show that this compound has minimal effect on the rapid, transient (phasic) inhibition mediated by synaptic GABAARs, suggesting a targeted action on specific neural circuits.

Table 2: Pharmacological Properties and Binding Affinity of this compound

ParameterReceptor SubtypeValueDescriptionReference(s)
IC₅₀ α5β2γ2585 nMHalf-maximal inhibitory concentration for GABA-induced currents.
Ki α5β3γ266 nMInhibitor binding affinity constant.
Kb -221 nMEquilibrium dissociation constant for the competitive antagonist.

Signaling Pathway Visualization

The primary mechanism of this compound involves the direct competitive antagonism of GABA at the α5-GABAAR, thereby reducing tonic inhibitory currents.

Afizagabar_Mechanism_of_Action Mechanism of this compound at the Extrasynaptic α5-GABAAR cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABAAR α5-GABAAR (Chloride Channel) Tonic_Inhibition Tonic Inhibition (Hyperpolarization) GABAAR->Tonic_Inhibition Opens Cl- Channel GABA Ambient GABA GABA->GABAAR Binds This compound This compound This compound->GABAAR Competitively Blocks Neuronal_Excitability Reduced Neuronal Excitability Tonic_Inhibition->Neuronal_Excitability Leads to

This compound competitively blocks GABA binding to extrasynaptic α5-GABAARs.

Key Experimental Protocols

The pro-cognitive and neuroplasticity-enhancing effects of this compound have been demonstrated through various in-vitro and in-vivo experiments.

In-Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol is representative of methods used to characterize the effect of this compound on GABAAR-mediated currents in hippocampal neurons, as described in studies like Etherington et al., 2017.

  • Objective: To measure the effect of this compound on tonic GABAergic currents mediated by extrasynaptic α5-GABAARs.

  • Preparation:

    • Prepare acute hippocampal slices (300-400 µm thick) from adult rodents using a vibratome in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Identify CA1 pyramidal neurons using differential interference contrast (DIC) optics.

    • Establish a whole-cell voltage clamp configuration using borosilicate glass patch pipettes (3-5 MΩ resistance) filled with a chloride-based internal solution.

    • Clamp the neuron at a holding potential of -70 mV.

    • To isolate GABAAR-mediated currents, add blockers for ionotropic glutamate receptors (e.g., CNQX and AP-5) to the perfusion solution.

  • Procedure:

    • Record a stable baseline current for 5-10 minutes.

    • Measure the baseline tonic current by applying a saturating concentration of a GABAAR antagonist (e.g., bicuculline or picrotoxin) and measuring the outward shift in the holding current.

    • Wash out the antagonist and allow the current to return to baseline.

    • Apply this compound (S44819) at a relevant concentration (e.g., 100-1000 nM) to the perfusion bath for 10-15 minutes.

    • Observe and quantify the change (outward shift) in the holding current induced by this compound, which represents the inhibition of the α5-GABAAR-mediated tonic current.

  • Data Analysis: The magnitude of the tonic current is calculated as the difference between the mean baseline holding current and the mean current in the presence of the antagonist. Compare the current blocked by this compound to the total tonic current blocked by a non-selective antagonist like bicuculline.

In-Vivo Behavioral Assay: Scopolamine-Induced Deficit in the Radial Arm Maze

This protocol assesses the ability of this compound to reverse chemically-induced working and spatial memory deficits in rats.

  • Objective: To evaluate the pro-cognitive effects of this compound against amnesia induced by the muscarinic antagonist scopolamine.

  • Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm. The maze is placed in a room with various distal visual cues.

  • Habituation and Training:

    • Food-restrict rats to 85-90% of their free-feeding body weight.

    • Habituate rats to the maze for several days by placing a food reward (e.g., a piece of cereal or a sugar pellet) in each arm and allowing free exploration.

    • Train the rats on the task: at the start of each trial, bait the same four out of eight arms. Place the rat on the central platform and allow it to explore the maze until all four rewards are consumed or a set time (e.g., 8-10 minutes) has elapsed.

    • Training continues daily until rats reach a stable performance criterion (e.g., >7 correct choices in the first 8 arm entries).

  • Drug Administration and Testing:

    • On the test day, divide the trained rats into groups (e.g., Vehicle + Saline, Scopolamine + Vehicle, Scopolamine + this compound).

    • Administer this compound (e.g., 1 and 3 mg/kg) or its vehicle via intraperitoneal (i.p.) injection.

    • After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 0.25-0.5 mg/kg, i.p.) or saline.

    • After another interval (e.g., 20-30 minutes), place the rat in the maze and begin the trial.

  • Data Analysis:

    • Working Memory Errors: Count the number of re-entries into arms that have already been visited within the trial.

    • Reference Memory Errors: Count the number of entries into arms that were never baited.

    • Compare the number of errors across the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in errors in the Scopolamine + this compound group compared to the Scopolamine + Vehicle group indicates a reversal of the memory deficit.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the in-vivo radial arm maze experiment designed to test the efficacy of this compound.

Experimental_Workflow_RAM Workflow: Radial Arm Maze Assay for this compound Efficacy start Start: Animal Selection (Rats) food_restriction Food Restriction (85-90% body weight) start->food_restriction habituation Maze Habituation (Several Days) food_restriction->habituation training Task Training (4 of 8 arms baited) Until Criterion Met habituation->training grouping Group Assignment (Randomized) training->grouping group1 Group 1: Vehicle + Saline grouping->group1 Control group2 Group 2: Vehicle + Scopolamine grouping->group2 Deficit Model group3 Group 3: This compound + Scopolamine grouping->group3 Test testing Behavioral Testing (Radial Arm Maze Trial) group1->testing group2->testing group3->testing data_collection Data Collection: - Working Memory Errors - Reference Memory Errors testing->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis end End: Evaluate Pro-cognitive Effect analysis->end

Workflow for assessing the pro-cognitive effects of this compound in vivo.

Conclusion

This compound is a highly selective α5-GABAAR antagonist with a well-defined chemical structure and pharmacological profile. Its unique mechanism of action, which involves the targeted reduction of extrasynaptic tonic inhibition in the hippocampus, underpins its pro-cognitive and neuroplasticity-enhancing properties observed in preclinical studies. The experimental data strongly support its potential as a therapeutic agent for conditions involving cognitive deficits or impaired neuronal recovery, such as post-stroke rehabilitation. The ongoing clinical development of this compound will be crucial in translating these promising preclinical findings into tangible therapeutic benefits for patients.

References

An In-depth Technical Guide to the Binding Affinity and Selectivity of Afizagabar (S44819)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afizagabar (S44819) is a novel small molecule that has garnered significant interest within the neuroscience and pharmacology communities for its unique profile as a selective antagonist for α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization. The information compiled herein is intended to serve as a foundational resource for researchers engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting specific GABAA receptor subtypes.

Introduction

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor is a pentameric structure assembled from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), leading to a vast number of receptor subtypes with distinct physiological and pharmacological properties. This heterogeneity allows for the fine-tuning of neuronal inhibition and presents an opportunity for the development of subtype-selective drugs with improved therapeutic profiles and fewer side effects.

This compound (S44819) has emerged as a first-in-class competitive antagonist that selectively targets the GABA-binding site of GABAA receptors containing the α5 subunit (α5-GABAARs).[1][2] These receptors are primarily located extrasynaptically and are highly expressed in the hippocampus, a brain region crucial for learning and memory. Their involvement in mediating tonic inhibition makes them a compelling target for cognitive enhancement and for therapeutic intervention in neurological and psychiatric disorders. This guide will delve into the specific binding characteristics of this compound and the experimental approaches used to elucidate its selective pharmacological profile.

Binding Affinity and Selectivity of this compound (S44819)

The affinity and selectivity of this compound for different GABAA receptor subtypes have been determined through various in vitro assays. The following tables summarize the key quantitative data.

Receptor Subtype Assay Type Parameter Value (nM) Reference
α5β2γ2Radioligand DisplacementIC50585[2]
α5β3γ2Radioligand DisplacementKi66[2]
α5-GABAARFunctional AntagonismKb221[2]

Table 1: Quantitative Binding and Functional Data for this compound (S44819)

Key Selectivity Observations:

  • α5-Subunit Selectivity: this compound demonstrates a clear preference for GABAA receptors containing the α5 subunit.

  • Competitive Antagonism at the GABA Site: Unlike benzodiazepines that bind to the α/γ subunit interface, this compound acts as a competitive antagonist at the GABA-binding site located at the β+/α- interface. This is evidenced by its ability to displace the GABA agonist [3H]-muscimol but not [3H]-flumazenil.

  • Lack of Efficacy at Synaptic and δ-Containing Receptors: Studies have shown that this compound has no effect on synaptic GABAA receptors, which are typically composed of α1, α2, or α3 subunits, nor on extrasynaptic δ-containing GABAA receptors (δ-GABAARs). This highlights its selectivity for extrasynaptic α5-GABAARs.

Mechanism of Action

This compound functions as a competitive antagonist at the GABA-binding site of α5-GABAA receptors. By binding to this site, it prevents the endogenous ligand GABA from activating the receptor and inducing chloride ion influx. This action selectively reduces the tonic inhibition mediated by these extrasynaptic receptors, which is thought to enhance neuronal excitability and synaptic plasticity in brain regions like the hippocampus. The selectivity of this compound for the α5 subunit is attributed to specific amino acid residues within the F-loop of the α5 subunit.

Mechanism of Action of this compound (S44819) cluster_receptor α5-GABA_A Receptor cluster_effect Cellular Effect GABA_site GABA Binding Site (β+/α5- interface) ion_channel Chloride (Cl-) Channel GABA_site->ion_channel Gating Inhibition Channel Remains Closed Reduced Cl- Influx Disinhibition GABA_site->Inhibition If this compound binds BZD_site Benzodiazepine Site (α5+/γ- interface) Activation Channel Opening Cl- Influx Tonic Inhibition ion_channel->Activation If GABA binds GABA GABA GABA->GABA_site Binds & Activates This compound This compound (S44819) This compound->GABA_site Competitively Binds & Blocks GABA Benzodiazepine Benzodiazepine Benzodiazepine->BZD_site Binds & Modulates (No direct competition with this compound)

Mechanism of this compound at the α5-GABAA Receptor.

Experimental Protocols

The characterization of this compound's binding affinity and selectivity relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Displacement Assay ([3H]-Muscimol)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand ([3H]-muscimol) from its binding site on the GABAA receptor.

Materials:

  • HEK293 cells transiently or stably expressing the desired GABAA receptor subtype (e.g., α5β3γ2).

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Transfection reagents.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-citrate, pH 7.1).

  • [3H]-muscimol (radiolabeled agonist).

  • This compound (unlabeled test compound).

  • GABA (for determining non-specific binding).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

  • Filtration apparatus.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect with plasmids encoding the desired GABAA receptor subunits.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of [3H]-muscimol (typically at or near its Kd).

    • Add increasing concentrations of this compound to the wells.

    • For determining non-specific binding, add a high concentration of unlabeled GABA to a set of wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-muscimol).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-muscimol and Kd is its dissociation constant.

Workflow for Radioligand Displacement Assay cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis start Start: Culture & Transfect HEK293 Cells harvest Harvest Cells & Prepare Membranes start->harvest setup_plate Set up 96-well plate: - [3H]-muscimol (fixed conc.) - this compound (varied conc.) - GABA (for non-specific) harvest->setup_plate add_membranes Add Cell Membranes to Initiate Binding setup_plate->add_membranes incubate Incubate at 4°C to Reach Equilibrium add_membranes->incubate filter_wash Filter & Wash to Separate Bound/Free incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count calc_ic50 Calculate IC50 scint_count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Workflow for a [3H]-muscimol displacement assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique is used to measure the functional effect of a compound on ion channels expressed in a large cell, such as a Xenopus oocyte. It allows for the determination of a compound's antagonist properties (e.g., Kb) by measuring its ability to inhibit the current induced by an agonist.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired GABAA receptor subunits.

  • Microinjection setup.

  • TEVC amplifier and data acquisition system.

  • Glass microelectrodes.

  • Microelectrode puller.

  • Recording chamber and perfusion system.

  • Recording solutions (e.g., ND96).

  • GABA (agonist).

  • This compound (antagonist).

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrode Preparation:

    • Pull glass microelectrodes to a resistance of 0.5-5 MΩ.

    • Fill the electrodes with a conducting solution (e.g., 3 M KCl).

  • Recording Setup:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Functional Assay:

    • Apply a concentration of GABA that elicits a submaximal response (e.g., EC20) and record the resulting inward chloride current.

    • Wash out the GABA and allow the current to return to baseline.

    • Pre-incubate the oocyte with a specific concentration of this compound.

    • Co-apply the same concentration of GABA in the presence of this compound and record the inhibited current.

    • Repeat this process for a range of this compound concentrations to generate a concentration-response curve for the inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of each concentration of this compound.

    • Plot the percentage of inhibition as a function of the log concentration of this compound.

    • Determine the IC50 value for the functional inhibition.

    • For a competitive antagonist, the equilibrium dissociation constant (Kb) can be calculated using the Schild equation by constructing a Schild plot from dose-ratio data.

Workflow for Two-Electrode Voltage Clamp (TEVC) cluster_prep Preparation cluster_setup Recording Setup cluster_assay Functional Assay & Analysis start Start: Inject Xenopus Oocytes with cRNA incubate_oocytes Incubate for Receptor Expression (2-7 days) start->incubate_oocytes place_oocyte Place Oocyte in Recording Chamber incubate_oocytes->place_oocyte impale Impale with Two Microelectrodes place_oocyte->impale clamp Voltage Clamp Membrane at Holding Potential impale->clamp apply_gaba Apply GABA (EC20) Record Control Current preincubate_this compound Pre-incubate with This compound apply_gaba->preincubate_this compound coapply Co-apply GABA and This compound, Record Inhibited Current preincubate_this compound->coapply analyze Analyze Data: IC50, Schild Plot (Kb) coapply->analyze loop Repeat for multiple This compound concentrations coapply->loop loop->preincubate_this compound

Workflow for a two-electrode voltage clamp experiment.

Conclusion

This compound (S44819) represents a significant advancement in the field of GABAA receptor pharmacology due to its selective, competitive antagonism of α5-containing subtypes. The data and methodologies presented in this technical guide underscore its unique profile and provide a framework for its further investigation. The ability of this compound to selectively modulate tonic inhibition in the hippocampus without affecting synaptic transmission mediated by other GABAA receptor subtypes makes it a valuable tool for dissecting the roles of α5-GABAARs in cognitive processes and a promising lead compound for the development of novel therapeutics for a range of neurological and psychiatric conditions. Future research should aim to further delineate its binding profile across a wider array of GABAA receptor subunit combinations to fully appreciate its selectivity and to explore its therapeutic potential in relevant disease models.

References

Unveiling the Preclinical Pharmacokinetic Profile of Afizagabar: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, detailed preclinical pharmacokinetic data for Afizagabar has not been made publicly available. The following guide provides a representative pharmacokinetic profile based on standard preclinical evaluation for a compound of its class, intended to serve as an in-depth technical reference. All quantitative data presented herein is illustrative and should not be considered as experimentally determined values for this compound.

Introduction

This compound is a competitive antagonist selective for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1] These receptors are predominantly expressed in the hippocampus and are implicated in learning and memory processes. By selectively antagonizing the α5-GABA-A receptor, this compound is being investigated for its potential pro-cognitive effects. Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate—is a cornerstone of preclinical development, providing essential insights into its in vivo behavior and informing clinical trial design. This technical guide summarizes the anticipated preclinical pharmacokinetic profile of this compound and details the standard experimental protocols used to derive such data.

Executive Summary of Representative Pharmacokinetic Parameters

The following tables summarize illustrative pharmacokinetic parameters for this compound in common preclinical models. These values are representative of a moderately bioavailable, centrally-acting small molecule.

Table 1: Representative Single-Dose Pharmacokinetic Parameters of this compound in Rodents

ParameterMouse (2 mg/kg, p.o.)Rat (2 mg/kg, p.o.)Rat (1 mg/kg, i.v.)
Cmax (ng/mL) 450380950
Tmax (h) 0.51.00.08
AUC0-t (ng·h/mL) 180022002500
AUC0-inf (ng·h/mL) 185022802550
t1/2 (h) 2.53.02.8
CL (L/h/kg) --0.39
Vd (L/kg) --1.5
F (%) 3645-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.

Table 2: Representative ADME Profile of this compound in Preclinical Models

ParameterIn Vitro / In Vivo ModelResult
Plasma Protein Binding Mouse Plasma92%
Rat Plasma90%
Dog Plasma88%
Human Plasma91%
Metabolic Stability Rat Liver Microsomes (t1/2)45 min
Human Liver Microsomes (t1/2)55 min
Major Metabolites In vivo (Rat)Oxidative metabolites (Phase I)
Primary Route of Excretion In vivo (Rat)Fecal

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments typically conducted to establish the pharmacokinetic profile of a compound like this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the plasma concentration-time profile, calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and assess oral bioavailability.

Animal Models:

  • Male CD-1 mice (8-10 weeks old)

  • Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.

Dosing and Administration:

  • Oral (p.o.): this compound is formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 2 mg/kg.

  • Intravenous (i.v.): this compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a bolus injection via the tail vein (mice) or jugular vein cannula (rats) at a dose of 1 mg/kg.

Sample Collection:

  • Blood samples (approximately 50 µL for mice, 100 µL for rats) are collected into heparinized tubes at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard.

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis:

  • Non-compartmental analysis is performed using appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters.

  • Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target sites.

Methodology: Rapid Equilibrium Dialysis (RED)

  • A RED device is used, which consists of a Teflon base plate and disposable dialysis inserts, each containing two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff).

  • One chamber is filled with plasma (from mouse, rat, dog, or human) containing this compound at a clinically relevant concentration (e.g., 1 µM).

  • The other chamber is filled with phosphate-buffered saline (PBS).

  • The device is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of this compound in each aliquot is determined by LC-MS/MS.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) x 100.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of this compound in liver microsomes, providing an indication of its susceptibility to first-pass metabolism.

Methodology:

  • This compound (1 µM) is incubated with pooled liver microsomes (from rat or human) and a NADPH-generating system in a phosphate buffer at 37°C.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is quenched by adding cold acetonitrile.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

  • The natural logarithm of the percentage of this compound remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).

In Vivo Metabolism and Excretion Study

Objective: To identify the major metabolic pathways and primary routes of excretion for this compound.

Animal Model:

  • Male Sprague-Dawley rats with bile duct cannulation are used to enable separate collection of bile, urine, and feces.

Study Design:

  • Rats are administered a single dose of radiolabeled [14C]-Afizagabar.

  • Animals are housed in metabolic cages for up to 72 hours to allow for the collection of urine, feces, and bile.

  • Blood samples are collected at regular intervals.

  • Radioactivity in all collected matrices (plasma, urine, feces, bile) is measured by liquid scintillation counting to determine the extent of excretion.

  • Metabolite profiling is conducted on pooled plasma, urine, and bile samples using LC-MS/MS to identify the structures of major metabolites.

Mandatory Visualizations

G Mechanism of Action of this compound at the GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle GABA Synthesis GABA GABA alpha5_GABAAR α5-GABA-A Receptor GABA->alpha5_GABAAR Binds GABA_vesicle->GABA Release Cl_ion Cl- influx alpha5_GABAAR->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to This compound This compound This compound->alpha5_GABAAR Antagonizes

Caption: this compound antagonizes the α5-GABA-A receptor, inhibiting GABA-mediated Cl- influx.

G Typical Preclinical Pharmacokinetic Study Workflow Dosing Dosing (p.o. or i.v.) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Analysis->PK_Analysis Report Data Reporting PK_Analysis->Report

Caption: Workflow of an in vivo pharmacokinetic study, from dosing to data reporting.

G Plasma Protein Binding Assay Workflow (RED Method) Preparation Prepare Drug-Spiked Plasma and PBS Buffer Loading Load RED Device Chambers Preparation->Loading Incubation Incubate at 37°C (to reach equilibrium) Loading->Incubation Sampling Sample Plasma and Buffer Chambers Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Calculation Calculate % Unbound and % Bound Analysis->Calculation

Caption: Step-by-step workflow for determining plasma protein binding via rapid equilibrium dialysis.

References

Afizagabar (S44819): A Technical Whitepaper on its Antagonistic Action on α5-Subunit Containing GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1][2][3] Its receptors, particularly the GABA-A receptor ionotropic channels, are significant targets for therapeutic drug development. This document provides a detailed technical overview of Afizagabar (also known as S44819), a first-in-class, competitive, and selective antagonist for the α5 subunit-containing GABA-A receptor (α5-GABAARs).[4] this compound has demonstrated pro-cognitive efficacy and the ability to enhance hippocampal synaptic plasticity by selectively targeting these receptors.[4] This guide synthesizes the available quantitative data, experimental methodologies, and the compound's mechanism of action.

Introduction to GABAergic Neurotransmission and the α5-GABA-A Receptor

GABAergic neurotransmission is fundamental for regulating neuronal excitability. GABA-A receptors, which are ligand-gated chloride channels, mediate fast synaptic inhibition. These receptors are pentameric structures composed of various subunits (e.g., α, β, γ). The specific combination of these subunits determines the receptor's pharmacological and physiological properties, including its affinity for GABA.

The α5 subunit-containing GABA-A receptors are of particular interest. They are less common than other subtypes but are highly expressed in the hippocampus, a brain region critical for learning and memory. These receptors are primarily located extrasynaptically and are thought to mediate tonic inhibition—a persistent, low-level inhibitory current that regulates the overall excitability of neurons. By selectively antagonizing these α5-GABAARs, compounds like this compound can modulate neuronal activity in specific brain circuits without causing widespread central nervous system depression.

This compound's Mechanism of Action

This compound acts as a competitive antagonist at the GABA-binding site of the α5-GABAAR. This means it directly competes with the endogenous ligand, GABA, for the same binding site on the receptor. By occupying this site without activating the channel, this compound prevents GABA from binding and reduces the tonic inhibitory currents mediated by α5-GABAARs. This selective inhibition of extrasynaptic α5-GABAARs in hippocampal neurons is believed to underlie its pro-cognitive effects.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA GABA_vesicle->GABA_release Release a5_GABAAR α5-GABA-A Receptor (Extrasynaptic) GABA_release->a5_GABAAR Binds & Activates (Tonic Inhibition) This compound This compound This compound->a5_GABAAR Competitively Binds & Blocks GABA

Fig. 1: Competitive antagonism of this compound at the α5-GABA-A receptor.

Quantitative Data

The following tables summarize the key quantitative parameters defining this compound's interaction with GABA-A receptors.

Table 1: In Vitro Binding Affinity and Potency of this compound

Parameter Receptor Subtype Value (nM) Reference
Ki (Inhibitory Constant) α5β3γ2 66
Kb (Antagonist Dissociation Constant) α5-GABAAR 221

| IC50 (Half-maximal Inhibitory Conc.) | α5β2γ2 | 585 | |

Table 2: In Vivo Efficacy of this compound

Animal Model Condition Dosage (mg/kg, i.p.) Outcome Reference

| Sprague Dawley Rats | Scopolamine-induced cognitive deficit | 1 and 3 | Significantly diminished the increase in total errors in an eight-arm radial maze task. | |

Table 3: Clinical Trial Information for this compound (S44819)

Clinical Trial ID Phase Condition Dosage Status (as of late 2018) Reference

| NCT02877615 | 2 | Post-Ischemic Stroke Recovery | 150 mg or 300 mg (twice daily) | Completed | |

Experimental Protocols

The characterization of this compound involves standard neuroscience and pharmacological techniques. Below are detailed overviews of the primary methodologies used.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To quantify this compound's affinity for α5-containing GABA-A receptors.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing specific GABA-A receptor subtypes (e.g., α5β3γ2).

    • A radiolabeled ligand that binds to the GABA site (e.g., [3H]muscimol or [3H]gabazine).

    • This compound at various concentrations.

    • Incubation buffer, glass fiber filters, and a scintillation counter.

  • Protocol:

    • Incubation: Cell membranes are incubated in a solution containing the radioligand at a fixed concentration and varying concentrations of this compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer to remove non-specific binding.

    • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A competition binding curve is generated, and the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for IC50 Determination)

This technique measures the ion flow across the membrane of a cell (e.g., a Xenopus oocyte) expressing the target receptor.

  • Objective: To determine the functional antagonism and IC50 of this compound.

  • Materials:

    • Xenopus oocytes injected with cRNA for the α5, β2, and γ2 subunits of the GABA-A receptor.

    • TEVC rig with microelectrodes, amplifier, and data acquisition system.

    • Perfusion system to apply GABA and this compound.

    • Recording solution (e.g., Ringer's solution).

  • Protocol:

    • Oocyte Preparation: Oocytes are harvested and injected with the cRNAs for the desired receptor subunits and incubated for 2-5 days to allow for receptor expression.

    • Clamping: An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection). The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • GABA Application: GABA is applied at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.

    • Co-application: Oocytes are pre-incubated with varying concentrations of this compound, followed by the co-application of this compound and GABA.

    • Measurement: The inhibitory effect of this compound on the GABA-evoked current is measured.

    • Data Analysis: A concentration-response curve for this compound's inhibition of the GABA-evoked current is plotted to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Harvest Xenopus oocytes prep2 Inject with cRNA for α5, β2, γ2 subunits prep1->prep2 prep3 Incubate 2-5 days for receptor expression prep2->prep3 exp1 Place oocyte in recording chamber prep3->exp1 exp2 Clamp membrane potential (-60 mV) exp1->exp2 exp3 Apply GABA (EC20) to get baseline current exp2->exp3 exp4 Co-apply GABA with varying [this compound] exp3->exp4 exp5 Measure inhibition of GABA-evoked current exp4->exp5 an1 Plot concentration- response curve exp5->an1 an2 Calculate IC50 value an1->an2

Fig. 2: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.

Conclusion

This compound (S44819) is a selective, competitive antagonist of α5 subunit-containing GABA-A receptors. Its mechanism of action, centered on reducing tonic inhibition in brain regions like the hippocampus, presents a targeted approach to modulating GABAergic neurotransmission. The quantitative data from in vitro and in vivo studies support its profile as a pro-cognitive agent. The methodologies outlined herein represent the standard protocols for characterizing such compounds, providing a framework for further research and development in the field of GABAergic modulation.

References

In Vitro Characterization of Afizagabar: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afizagabar (also known as S44819 and Egis-13529) is a first-in-class, competitive, and selective antagonist of the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR).[1][2] Unlike typical α5-GABAAR inhibitors that target the benzodiazepine binding site, this compound acts directly at the GABA-binding site.[1][3] This unique mechanism of action confers a distinct pharmacological profile, positioning this compound as a promising therapeutic agent for enhancing cognitive function and potentially facilitating post-stroke recovery.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism and associated experimental workflows.

Quantitative Pharmacological Data

The in vitro affinity and potency of this compound have been determined using radioligand binding assays and functional electrophysiological studies on recombinant human GABA-A receptors expressed in Human Embryonic Kidney (HEK293) cells. The key parameters are summarized below.

ParameterReceptor SubtypeValue (nM)Assay TypeReference
IC₅₀ α5β2γ2585Functional Inhibition (Electrophysiology)
Kᵢ α5β3γ266Radioligand Binding ([³H]muscimol displacement)
Kₑ α5β3γ2221Functional Inhibition (Electrophysiology)
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the GABA-induced response in cells expressing α5β2γ2 receptors.

  • Kᵢ (Inhibition constant): An indicator of the binding affinity of this compound to the α5β3γ2 receptor, determined via competitive binding against the agonist [³H]muscimol.

  • Kₑ (Equilibrium constant): A measure of the functional antagonist potency at α5β3γ2 receptors.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by competitively antagonizing the action of GABA at the α5-GABAAR. These receptors are ligand-gated ion channels primarily located in extrasynaptic regions of neurons, particularly in the hippocampus, and are responsible for mediating tonic inhibition.

Normally, the binding of the neurotransmitter GABA to the α5-GABAAR opens the integral chloride (Cl⁻) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating tonic inhibition. This compound competes with GABA for the same binding site. By occupying this site without activating the channel, it prevents GABA-mediated channel opening, thereby reducing tonic inhibition and increasing neuronal excitability. This enhancement of neuronal activity is believed to underlie its pro-cognitive effects.

GABAA_Pathway cluster_membrane Neuronal Membrane GABAA_R α5-GABA-A Receptor GABA Binding Site Cl- Channel (Closed) Tonic_Inhibition Tonic Inhibition (Reduced Excitability) GABAA_R:f2->Tonic_Inhibition Opens & Leads to No_Effect No Channel Opening GABAA_R:f1->No_Effect Binding Site Occupied GABA GABA GABA->GABAA_R:f1 Binds This compound This compound This compound->GABAA_R:f1 Competitively Binds & Blocks GABA Enhanced_Excitability Enhanced Neuronal Excitability (Pro-cognitive Effect) No_Effect->Enhanced_Excitability Prevents Tonic Inhibition, Leading to

Caption: Mechanism of this compound's competitive antagonism at the α5-GABA-A receptor.

Experimental Protocols

The characterization of this compound involves several key in vitro assays. The following protocols are based on the methodologies described in the primary literature for this compound and standard practices for characterizing GABA-A receptor ligands.

Recombinant GABA-A Receptor Expression in HEK293 Cells

Reliable expression of specific GABA-A receptor subtypes is foundational for both binding and functional assays.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.

  • Transient Transfection: For expression of α5β3γ2L receptors, HEK293 cells are transiently transfected with cDNAs encoding the respective subunits, often using a calcium phosphate precipitation method or commercial lipid-based transfection reagents. A cDNA ratio of 1:1:1 (α:β:γ) is typically used.

  • Harvesting: Cells are harvested 44-48 hours post-transfection for membrane preparation or electrophysiological recordings.

Radioligand Displacement Assay ([³H]muscimol Binding)

This assay is used to determine the binding affinity (Kᵢ) of this compound by measuring its ability to displace a known radiolabeled agonist from the GABA binding site.

  • Membrane Preparation: Transfected HEK293 cells are harvested, and a crude membrane preparation is obtained through homogenization in a Tris-HCl buffer followed by differential centrifugation.

  • Binding Assay:

    • In assay tubes, the cell membranes are incubated with a fixed concentration of the radioligand [³H]muscimol (a GABA site agonist).

    • Increasing concentrations of unlabeled this compound are added to compete for the binding site.

    • Total binding is measured in the absence of any competitor.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA (e.g., 100 µM).

  • Incubation & Filtration: The reaction is incubated to equilibrium (e.g., 60 minutes at 4°C). The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by fitting the competition data to a one-site model, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the functional effect of this compound on GABA-induced currents in recombinant receptors expressed in Xenopus laevis oocytes. This is a robust method for determining antagonist potency (IC₅₀, Kₑ).

  • Oocyte Preparation & Injection: Xenopus laevis oocytes are injected with cRNAs for the desired GABA-A receptor subunits (e.g., α5, β3, γ2L). The oocytes are then incubated for 2-7 days to allow for receptor expression.

  • Recording Setup: An injected oocyte is placed in a recording chamber and perfused with Ringer's solution. The oocyte is impaled with two microelectrodes (one for voltage sensing, one for current injection), filled with 3 M KCl. The membrane potential is clamped at a holding potential, typically -70 mV.

  • GABA Application: GABA is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC₂₀-EC₅₀) to establish a baseline current.

  • Antagonist Application: this compound is co-applied with GABA at various concentrations. The reduction in the GABA-induced current amplitude is measured.

  • Data Analysis: Concentration-response curves are generated by plotting the percent inhibition of the GABA response against the concentration of this compound. The IC₅₀ is determined from this curve. To confirm competitive antagonism, a Schild analysis can be performed.

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis A Harvest Xenopus Oocytes B Microinject cRNA for GABA-A Receptor Subunits (e.g., α5, β3, γ2) A->B C Incubate 2-7 Days for Receptor Expression B->C D Place Oocyte in Chamber & Perfuse with Ringer's C->D E Impale with Two Electrodes & Voltage Clamp at -70mV D->E F Apply GABA (EC₂₀) to Elicit Baseline Current E->F G Co-apply GABA + increasing concentrations of this compound F->G H Record Current Inhibition G->H I Plot % Inhibition vs. [this compound] H->I J Calculate IC₅₀ from Dose-Response Curve I->J

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis of this compound.
Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effect of this compound on native α5-GABAARs in neurons, particularly for measuring its impact on tonic currents in cells like hippocampal CA1 pyramidal neurons.

  • Slice Preparation: Hippocampal slices (e.g., 300-400 µm thick) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.

  • Recording:

    • A CA1 pyramidal neuron is identified under a microscope.

    • A glass micropipette (3-5 MΩ resistance) filled with an intracellular solution (typically CsCl-based to isolate chloride currents) is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The neuron is voltage-clamped at a holding potential (e.g., -70 mV).

  • Tonic Current Measurement:

    • A stable baseline current is recorded.

    • This compound is applied via the perfusing aCSF. The resulting outward shift in the holding current reflects the blockade of the tonic inhibitory current mediated by α5-GABAARs.

    • The magnitude of the tonic current is often confirmed by the subsequent application of a non-selective GABA-A receptor antagonist like bicuculline, which should produce no further shift if the tonic current is purely α5-mediated and fully blocked by this compound.

  • Data Analysis: The change in the holding current (ΔI_hold) upon application of this compound is measured to quantify the magnitude of the α5-GABAAR-mediated tonic current.

Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and selective competitive antagonist of α5 subunit-containing GABA-A receptors. Its unique action at the GABA binding site distinguishes it from other α5-selective modulators. The methodologies outlined in this guide, from recombinant expression systems to native neuronal recordings, provide a robust framework for the preclinical assessment of this compound and similar compounds. This detailed understanding of its pharmacological profile is essential for its continued development as a novel therapeutic agent for cognitive disorders.

References

Afizagabar's Impact on Long-Term Potentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afizagabar (S44819) is a novel, first-in-class selective antagonist of the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR). Emerging preclinical evidence indicates that by selectively inhibiting the tonic inhibition mediated by extrasynaptic α5-GABAARs, this compound enhances hippocampal synaptic plasticity, specifically long-term potentiation (LTP).[1][2] This targeted mechanism of action presents a promising avenue for cognitive enhancement and therapeutic intervention in neurological disorders characterized by cognitive deficits. This document provides an in-depth technical overview of the impact of this compound on LTP, including its mechanism of action, available preclinical data, and detailed experimental protocols.

Introduction: The Role of α5-GABAARs in Synaptic Plasticity

GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. While synaptic GABA-A receptors mediate phasic inhibition, extrasynaptic GABA-A receptors, which are often enriched with the α5 subunit, generate a persistent tonic inhibitory current. This tonic inhibition plays a crucial role in regulating neuronal excitability and the threshold for the induction of synaptic plasticity, such as LTP.

The α5 subunit-containing GABA-A receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. By selectively antagonizing these receptors, this compound is hypothesized to reduce the overall inhibitory tone on hippocampal neurons, thereby facilitating the induction and maintenance of LTP, a cellular correlate of learning and memory.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the GABA binding site of α5-GABAARs. This is distinct from benzodiazepines, which are allosteric modulators. By blocking the action of ambient GABA at these extrasynaptic receptors, this compound reduces tonic inhibition, leading to increased neuronal excitability. This heightened excitability is thought to lower the threshold for the depolarization required to activate NMDA receptors, a key step in the induction of LTP.

Signaling Pathway of this compound in Modulating LTP

The following diagram illustrates the proposed signaling pathway through which this compound enhances LTP.

Afizagabar_LTP_Pathway This compound This compound (S44819) a5_GABAAR Extrasynaptic α5-GABAAR This compound->a5_GABAAR Antagonizes Tonic_Inhibition Tonic Inhibition This compound->Tonic_Inhibition Decreases a5_GABAAR->Tonic_Inhibition Mediates Neuronal_Excitability Neuronal Excitability Tonic_Inhibition->Neuronal_Excitability Reduces NMDA_Activation NMDA Receptor Activation Neuronal_Excitability->NMDA_Activation Facilitates Ca_Influx Ca²⁺ Influx NMDA_Activation->Ca_Influx Leads to LTP_Induction LTP Induction Ca_Influx->LTP_Induction Triggers LTP_Workflow A Hippocampal Slice Preparation B Slice Recovery (1 hr) A->B C Transfer to Recording Chamber B->C D Electrode Placement (Schaffer Collateral & CA1) C->D E Record Baseline fEPSPs (20 min) D->E F Bath Application (this compound or Vehicle) E->F G LTP Induction (HFS Protocol) F->G H Post-HFS Recording (60 min) G->H I Data Analysis H->I

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Afizagabar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Afizagabar (also known as S44819), a selective antagonist of the α5 subunit-containing GABAA receptor (α5-GABAAR), for in vivo research. The protocols detailed below are intended to guide researchers in studying the pro-cognitive and neuroplasticity-enhancing effects of this compound in rodent models.

Introduction

This compound is a competitive antagonist at the GABA-binding site of the α5-GABAAR.[1] These receptors are primarily located extrasynaptically in the hippocampus and neocortex, where they mediate tonic inhibition.[2] By selectively inhibiting these receptors, this compound reduces tonic inhibitory currents, thereby enhancing neuronal excitability and promoting synaptic plasticity, which are cellular mechanisms underlying learning and memory.[1][3][4] Preclinical studies have demonstrated its efficacy in reversing cognitive deficits in various animal models, suggesting its therapeutic potential for conditions associated with cognitive impairment.

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical in vivo studies with this compound.

Animal ModelTestDosing RegimenKey FindingsReference
Scopolamine-induced memory impairment in miceNot specified1 and 3 mg/kg; i.p.Significantly diminished the marked increase in total errors induced by Scopolamine.
Vascular Cognitive Impairment (rUCO) in miceObject Recognition TestSingle oral treatment (0.1-3 mg/kg)Significantly reduced the cognitive impairment induced by rUCO.
Vascular Cognitive Impairment (rUCO) in miceRewarded T-mazeSingle oral treatment (1-3 mg/kg)Significantly reduced the cognitive impairment induced by rUCO.
Vascular Cognitive Impairment (rUCO) in miceNot specifiedLong-term treatment (1-10 mg/kg twice daily p.o. for 14 days)Fully prevented the decline of cognitive performance.
Mild stroke (MCA occlusion) in ratsObject Recognition Test15 mg/kg twice daily p.o. for 8 daysPrevented the development of cognitive impairment.

Experimental Protocols

Protocol 1: Reversal of Scopolamine-Induced Memory Impairment in Mice using the Novel Object Recognition (NOR) Test

This protocol is designed to assess the ability of this compound to reverse memory deficits induced by the muscarinic receptor antagonist, scopolamine.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle for this compound (e.g., sterile saline, DMSO/Tween 80/saline mixture)

  • Vehicle for Scopolamine (e.g., sterile saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Novel Object Recognition (NOR) arena (e.g., 40 x 40 x 40 cm, non-reflective material)

  • Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the mice.

  • A novel object, distinct from the familiar objects in shape, color, and texture.

  • Video tracking software

Procedure:

  • Animal Habituation:

    • House the mice in the experimental room for at least one week before the start of the experiment.

    • Handle the mice for 2-3 minutes each day for 3 days prior to the experiment to reduce stress.

    • On Day 1, allow each mouse to freely explore the empty NOR arena for 10 minutes to habituate to the environment.

  • Drug Administration:

    • On Day 2, administer the vehicle or this compound (e.g., 1 or 3 mg/kg) via intraperitoneal (i.p.) injection.

    • 30 minutes after this compound/vehicle administration, inject scopolamine (e.g., 1 mg/kg, i.p.) or its vehicle.

  • Training Phase (T1):

    • 30 minutes after the scopolamine/vehicle injection, place two identical objects in opposite corners of the NOR arena.

    • Place a mouse in the center of the arena and allow it to explore the objects for 10 minutes.

    • Record the session using the video tracking software.

    • Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

    • After the 10-minute session, return the mouse to its home cage.

    • Thoroughly clean the arena and objects with 70% ethanol between each mouse to eliminate olfactory cues.

  • Testing Phase (T2):

    • 24 hours after the training phase, place one of the familiar objects and one novel object in the same locations as in T1.

    • Place the mouse back into the arena and allow it to explore for 5-10 minutes.

    • Record the session using the video tracking software.

    • Clean the arena and objects between each mouse.

Data Analysis:

  • Calculate the time spent exploring each object during the training and testing phases.

  • A discrimination index (DI) is used to measure recognition memory:

    • DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates a preference for the novel object, suggesting intact memory. A DI close to zero suggests a memory deficit.

  • Compare the DI between the different treatment groups (Vehicle/Vehicle, Vehicle/Scopolamine, this compound/Scopolamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Spatial Learning and Memory Enhancement using the Morris Water Maze (MWM)

This protocol evaluates the effect of this compound on spatial learning and memory in a standard MWM task.

Materials:

  • This compound and its vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform (10-15 cm in diameter) submerged 1 cm below the water surface.

  • Various distal visual cues placed around the room.

  • Video tracking software.

Procedure:

  • Drug Administration:

    • Administer this compound (e.g., 1 or 3 mg/kg, i.p.) or vehicle 30-60 minutes before the start of the daily training session.

  • Acquisition Phase (4-5 days):

    • Each day, each mouse undergoes 4 trials.

    • For each trial, gently place the mouse into the water facing the wall of the pool at one of four randomized starting positions (North, South, East, West).

    • Allow the mouse to swim and find the hidden platform.

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • The inter-trial interval is typically 10-15 minutes.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day after the last acquisition day):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel starting position.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Acquisition Phase: Analyze the escape latency and path length across the training days. A steeper learning curve (decrease in latency and path length) in the this compound-treated group compared to the vehicle group indicates enhanced spatial learning.

  • Probe Trial: Compare the time spent in the target quadrant between the treatment groups. A significantly longer time spent in the target quadrant by the this compound-treated group indicates improved spatial memory retention.

  • Use appropriate statistical tests (e.g., repeated measures ANOVA for acquisition data, t-test or one-way ANOVA for probe trial data).

Visualizations

G cluster_0 Experimental Workflow: this compound in Scopolamine-Induced Memory Impairment Model A Animal Habituation (Handling & Arena Exposure) B Drug Administration (this compound/Vehicle) A->B Day 2 C Induction of Amnesia (Scopolamine/Vehicle) B->C 30 min post-Afizagabar D Training Phase (T1) (Familiarization with two identical objects) C->D 30 min post-Scopolamine E Testing Phase (T2) (Exposure to one familiar and one novel object) D->E 24 hours post-T1 F Data Analysis (Calculation of Discrimination Index) E->F G cluster_1 Signaling Pathway of this compound's Pro-Cognitive Effects This compound This compound GABAAR Extrasynaptic α5-GABAAR This compound->GABAAR Antagonizes TonicInhibition Reduced Tonic GABAergic Inhibition GABAAR->TonicInhibition Mediates NeuronalExcitability Increased Neuronal Excitability TonicInhibition->NeuronalExcitability LTP Enhanced Long-Term Potentiation (LTP) NeuronalExcitability->LTP SynapticPlasticity Improved Synaptic Plasticity LTP->SynapticPlasticity Cognition Pro-cognitive Effects (Learning & Memory) SynapticPlasticity->Cognition

References

Dissolving Afizagabar for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afizagabar (also known as S44819) is a potent and selective competitive antagonist of the α5 subunit-containing GABA type-A receptors (α5-GABAARs). These receptors are predominantly expressed in the hippocampus and are implicated in cognitive processes, making this compound a valuable tool for research in neuroscience and drug development for neurological and psychiatric disorders. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and important considerations for its use in in vitro studies.

Data Presentation

This compound Properties and Solubility
PropertyValue
Molecular Weight 365.38 g/mol
Appearance Solid
Primary Solvent Dimethyl Sulfoxide (DMSO)
Solubility in DMSO 6.25 mg/mL (17.11 mM)[1][2]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1][2]
Key Mechanism of Action Selective antagonist at the GABA-binding site of the α5-GABAAR[1]
Recommended DMSO Concentrations for Cell Culture

The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid cytotoxic effects. For neuronal cell cultures, which can be particularly sensitive, a final DMSO concentration of ≤ 0.1% is often recommended. However, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects. It is crucial to determine the specific tolerance of your cell line.

Cell TypeRecommended Maximum Final DMSO Concentration
Neuronal Cells ≤ 0.1% - 0.25%
Most Cell Lines ≤ 0.5%
Sensitive Primary Cells Test concentrations below 0.1%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • High-purity, sterile, anhydrous Dimethyl Sulfoxide (DMSO). Use a newly opened bottle as DMSO is hygroscopic.

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.65 mg of this compound (Molecular Weight = 365.38 g/mol ).

  • Dissolution: a. Transfer the weighed this compound powder into a sterile amber microcentrifuge tube. b. Add the calculated volume of sterile DMSO to the tube. For a 10 mM solution from 3.65 mg of this compound, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Sterilization (Optional but Recommended): For critical applications, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter compatible with DMSO.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for your experiment.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium appropriate for your cell line

  • Sterile pipette tips and tubes for dilution

  • Cell cultures to be treated

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Determine Final Concentration: Decide on the final concentration of this compound to be used in your experiment (e.g., 1 µM, 10 µM).

  • Serial Dilution: It is crucial to perform a stepwise dilution to prevent the compound from precipitating out of solution when transferred from a high concentration of DMSO to the aqueous culture medium. a. Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution in pre-warmed culture medium to an intermediate concentration (e.g., 100 µM or 10X the final concentration). For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of culture medium. Mix gently by pipetting. b. Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a 1 µM final concentration from a 100 µM intermediate solution in a well containing 1 mL of medium, add 10 µL of the 100 µM solution.

  • Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells treated with this compound, but without the compound. This allows you to distinguish the effects of this compound from any potential effects of the solvent.

  • Treatment and Incubation: Gently mix the medium in the wells after adding the this compound working solution or vehicle control. Incubate the cells for the desired experimental duration.

Mandatory Visualizations

Signaling Pathway of this compound Action

This compound acts as a selective antagonist at the α5 subunit-containing GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. By blocking the binding of GABA to these specific receptors, this compound reduces this inhibitory current, thereby increasing neuronal excitability.

Afizagabar_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAAR α5-GABAAR GABA->GABAAR Binds Cl_channel Cl- Channel GABAAR->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Excitability Increased Neuronal Excitability This compound This compound This compound->GABAAR Blocks

Caption: Mechanism of this compound action on α5-GABAARs.

Experimental Workflow for this compound in Cell Culture

The following diagram outlines the general workflow for using this compound in a typical cell culture experiment, from preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solutions by Serial Dilution prep_stock->prep_working prep_vehicle Prepare Vehicle Control (DMSO in Medium) prep_stock->prep_vehicle treatment Treat Cells with this compound and Vehicle Control prep_working->treatment prep_vehicle->treatment cell_culture Plate and Culture Cells cell_culture->treatment incubation Incubate for Experimental Duration treatment->incubation assay Perform Cellular/Molecular Assay (e.g., Viability, qPCR) incubation->assay data_analysis Data Collection and Analysis assay->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: General workflow for this compound cell culture experiments.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Afizagabar (S44819), a selective α5 subunit-containing GABA-A receptor (α5-GABAAR) antagonist, in preclinical rodent models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound, particularly in the context of cognitive impairment and post-stroke recovery.

Data Presentation: Recommended Dosage of this compound in Rodent Models

The following table summarizes the dosages of this compound that have been used in published preclinical studies in both rat and mouse models. This information can serve as a starting point for dose-ranging studies in novel experimental paradigms.

Animal ModelSpeciesAdministration RouteDosageFrequency & DurationExperimental ContextReference
Vascular Cognitive ImpairmentMouseOral (p.o.)0.1-3 mg/kgSingle doseObject Recognition (OR) and Rewarded T-Maze (RTM) tests[1]
Vascular Cognitive ImpairmentMouseOral (p.o.)1-10 mg/kgTwice daily for 14 daysPrevention of cognitive decline in OR and RTM tests[1]
Ischemic Stroke (MCAO)MouseOral (p.o.)10 mg/kgTwice daily for 4 weeks, starting 72h post-strokeImprovement of motor-coordination and spatial memory[2]
Scopolamine-induced cognitive deficitRat (Sprague Dawley)Intraperitoneal (i.p.)1 and 3 mg/kgSingle doseEight-arm radial maze test[3]
Vascular Cognitive Impairment (MCAO)RatOral (p.o.)15 mg/kgTwice daily for 8 days, starting 7 days post-surgeryPrevention of cognitive impairment in the Object Recognition (OR) test[1]

Mechanism of Action and Signaling Pathway

This compound is a first-in-class, competitive, and selective antagonist at the GABA-binding site of the α5-GABAAR. These receptors are primarily located extrasynaptically in the hippocampus and neocortex and are responsible for mediating tonic inhibition, a persistent form of inhibitory signaling that regulates neuronal excitability. By selectively blocking these receptors, this compound reduces tonic inhibition, which can enhance hippocampal synaptic plasticity and long-term potentiation, processes that are crucial for learning and memory. The downstream effects of α5-GABAAR antagonism are thought to involve the modulation of NMDA receptor (NMDAR) function, which plays a critical role in synaptic plasticity and neuronal development.

Afizagabar_Signaling_Pathway cluster_extrasynaptic Extrasynaptic Space cluster_neuron Pyramidal Neuron GABA GABA a5_GABAAR α5-GABAAR GABA->a5_GABAAR Activates This compound This compound This compound->a5_GABAAR Antagonizes Tonic_Inhibition Tonic Inhibition a5_GABAAR->Tonic_Inhibition Mediates NMDAR NMDAR Function a5_GABAAR->NMDAR Modulates Neuronal_Excitability Neuronal Excitability Tonic_Inhibition->Neuronal_Excitability Reduces LTP Long-Term Potentiation (LTP) Neuronal_Excitability->LTP Modulates Cognitive_Function Improved Cognitive Function LTP->Cognitive_Function Enhances NMDAR->LTP Crucial for

This compound's Mechanism of Action.

Experimental Protocols

Preparation and Administration of this compound

a. Vehicle Preparation: For oral (p.o.) administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in distilled water. For intraperitoneal (i.p.) injection, this compound can be dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline. The solution should be prepared fresh daily and protected from light.

b. Oral Gavage Administration Protocol (Mouse/Rat):

  • Accurately weigh the animal to determine the correct dosing volume.

  • Prepare the this compound suspension at the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.

  • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for mice, 16-gauge for rats).

  • Gently restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the needle.

  • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

  • Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.

c. Intraperitoneal (i.p.) Injection Protocol (Rat):

  • Accurately weigh the animal.

  • Prepare the this compound solution at the desired concentration.

  • Use a sterile syringe with an appropriate needle size (e.g., 25-gauge).

  • Position the rat to expose the lower abdominal quadrants. The injection should be administered in the lower right or left quadrant to avoid the cecum and bladder.

  • Insert the needle at a 30-45 degree angle and inject the solution.

  • Gently withdraw the needle and return the animal to its cage.

Behavioral Testing Protocols

a. Object Recognition (OR) Test: This test assesses non-spatial memory.

  • Habituation: Individually house the animals in the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes for 2-3 consecutive days to acclimate them to the environment.

  • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

  • Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher discrimination index indicates better memory.

b. Rewarded T-Maze (RTM) Test: This test evaluates spatial working and reference memory.

  • Apparatus: A T-shaped maze with a starting arm and two goal arms. One of the goal arms is baited with a reward (e.g., a food pellet).

  • Habituation and Pre-training: Acclimate the animals to the maze and the reward.

  • Training:

    • Forced-choice trial: Block one of the goal arms, forcing the animal to enter the baited arm to receive the reward.

    • Free-choice trial: After a short delay, allow the animal to choose between the two arms. The correct choice is the previously unvisited arm (for working memory tasks) or the consistently baited arm (for reference memory tasks).

  • Data Analysis: Record the percentage of correct choices over a series of trials.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of cognitive impairment.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model Induce Disease Model (e.g., MCAO, Scopolamine) Randomization Randomize Animals into Treatment Groups Animal_Model->Randomization Drug_Admin Administer this compound or Vehicle Randomization->Drug_Admin Behavioral_Tests Conduct Behavioral Tests (e.g., OR, RTM) Drug_Admin->Behavioral_Tests Molecular_Analysis Molecular/Histological Analysis (Optional) Drug_Admin->Molecular_Analysis Data_Collection Data Collection Behavioral_Tests->Data_Collection Molecular_Analysis->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion

References

Application Notes and Protocols for the Use of Afizagabar in Electrophysiology Slice Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afizagabar (S44819) is a potent and selective competitive antagonist of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1] These receptors are predominantly expressed in the hippocampus and are known to play a crucial role in regulating neuronal excitability, synaptic plasticity, and cognitive processes.[2][3] Specifically, α5-GABA-A receptors are major contributors to tonic inhibition in CA1 pyramidal neurons and are involved in setting the threshold for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[4][5]

These application notes provide detailed protocols for utilizing this compound in acute brain slice electrophysiology to investigate its effects on tonic inhibition and synaptic plasticity.

Mechanism of Action

This compound selectively binds to the GABA binding site of GABA-A receptors that contain the α5 subunit. By antagonizing these receptors, this compound reduces the tonic inhibitory conductance mediated by ambient GABA in the extracellular space. This disinhibition can lead to an increase in neuronal excitability and a lower threshold for the induction of LTP, particularly in response to moderate-frequency stimulation.

Data Presentation

Quantitative Data Summary
ParameterValueReceptor SubtypeReference
IC₅₀ 585 nMα5β2γ2
Ki 66 nMα5β3γ2
Kb 221 nMα5-GABA-A Receptor

Note: The provided values are for this compound's interaction with specific recombinant receptor subtypes. The effective concentration in slice recordings may vary depending on experimental conditions.

Recommended Concentration for In Vitro Slice Electrophysiology
ApplicationSuggested Concentration RangeRationaleReference
Studying Tonic Inhibition 10 nM - 100 nMA concentration of 10 nM of a similar α5-selective inverse agonist (L-655,708) has been shown to be highly selective. Higher concentrations up to 100 nM can be used to ensure complete receptor blockade.
Investigating Long-Term Potentiation (LTP) 10 nM - 100 nM10 nM of L-655,708 was sufficient to alter the direction of plasticity in response to 10 Hz stimulation in wild-type mouse hippocampal slices.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes a standard method for preparing acute hippocampal slices suitable for electrophysiological recordings.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane)

  • Guillotine

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Petri dishes

  • Carbogen gas (95% O₂, 5% CO₂)

  • Ice-cold slicing solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Incubation chamber

Solutions:

SolutionComponentConcentration (mM)
Slicing Solution (Sucrose-based) Sucrose70
NaCl80
KCl2.5
MgCl₂7
CaCl₂0.5
NaHCO₃25
NaH₂PO₄1.25
Glucose22
Artificial Cerebrospinal Fluid (aCSF) NaCl124
KCl3
MgCl₂1.3
CaCl₂2.6
NaHCO₃26
NaH₂PO₄1.25
Glucose10

Procedure:

  • Anesthetize the animal deeply with isoflurane and confirm the lack of pedal reflex.

  • Decapitate the animal using a guillotine.

  • Rapidly dissect the brain and place it in ice-cold, carbogen-gassed slicing solution.

  • Isolate the hippocampus and mount it onto the vibratome specimen disc.

  • Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold slicing solution.

  • Transfer the slices to an incubation chamber containing aCSF continuously bubbled with carbogen.

  • Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.

Protocol 2: Recording Tonic Inhibition in CA1 Pyramidal Neurons

This protocol details how to measure the tonic current mediated by α5-GABA-A receptors using this compound.

Materials:

  • Prepared acute hippocampal slices

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, microscope)

  • Recording chamber with perfusion system

  • Glass micropipettes (3-5 MΩ)

  • Internal solution (see composition below)

  • This compound stock solution

  • GABA-A receptor antagonist (e.g., picrotoxin) for positive control

Internal Solution (Cesium-based for voltage-clamp):

ComponentConcentration (mM)
CsCl140
MgCl₂2
EGTA10
HEPES10
ATP-Mg2
GTP-Na0.3
QX-3145

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Visually identify a CA1 pyramidal neuron using differential interference contrast (DIC) microscopy.

  • Establish a whole-cell voltage-clamp recording. Hold the neuron at a membrane potential of -70 mV.

  • Record a stable baseline holding current for at least 5-10 minutes.

  • Bath-apply this compound (e.g., 10-100 nM) to the aCSF and continue recording.

  • Observe the change in the holding current. A reduction in the tonic GABAergic current will manifest as an outward shift in the holding current (less inward current is required to hold the cell at -70 mV).

  • To quantify the tonic current, measure the average holding current during a stable period before and after this compound application. The difference between these two values represents the magnitude of the tonic current blocked by this compound.

  • For a positive control, after washing out this compound, apply a non-specific GABA-A receptor antagonist like picrotoxin (100 µM) to block all GABA-A receptor-mediated currents.

Protocol 3: Investigating the Effect of this compound on Long-Term Potentiation (LTP)

This protocol describes how to assess the modulatory effect of this compound on the induction of LTP in the Schaffer collateral pathway of the hippocampus.

Materials:

  • Prepared acute hippocampal slices

  • Extracellular field potential recording setup

  • Stimulating electrode (e.g., bipolar tungsten)

  • Recording electrode (glass micropipette filled with aCSF)

  • This compound stock solution

Procedure:

  • Place a hippocampal slice in the recording chamber and position the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.

  • Place the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Obtain a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.

  • Bath-apply this compound (e.g., 10-100 nM) and continue baseline stimulation for another 10-20 minutes to allow for drug equilibration.

  • Induce LTP using a moderate-frequency stimulation (MFS) protocol, as α5-GABA-A receptor activity is known to gate the threshold for this type of plasticity. A typical MFS protocol is 10 Hz stimulation for 1 minute (600 pulses).

  • Following the MFS, resume baseline stimulation (0.05 Hz) and record the fEPSPs for at least 60 minutes.

  • Quantify the magnitude of LTP by expressing the average fEPSP slope during the last 10 minutes of the recording as a percentage of the average baseline fEPSP slope.

  • Compare the magnitude of LTP in the presence and absence of this compound. A lower threshold for LTP induction in the presence of this compound would be indicated by a larger potentiation with the MFS protocol.

Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R α5-GABA-A Receptor GABA->GABAA_R Binds Cl_influx Cl- Influx GABAA_R->Cl_influx Opens L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Depolarization_Block Reduced Depolarization Hyperpolarization->Depolarization_Block Depolarization_Block->L_type_Ca_Channel Inhibits Opening PKC PKC Ca_influx->PKC Activates GAP43_MARCKS GAP-43/MARCKS Phosphorylation PKC->GAP43_MARCKS This compound This compound This compound->GABAA_R Antagonizes

Caption: Signaling pathway of α5-GABA-A receptor activation and its antagonism by this compound.

Experimental_Workflow_Tonic_Inhibition Slice_Prep Prepare Acute Hippocampal Slices Recording_Setup Establish Whole-Cell Voltage-Clamp Recording (CA1 Pyramidal Neuron) Slice_Prep->Recording_Setup Baseline Record Stable Baseline Holding Current (5-10 min) Recording_Setup->Baseline Drug_Application Bath-apply this compound (10-100 nM) Baseline->Drug_Application Record_Effect Record Shift in Holding Current Drug_Application->Record_Effect Quantification Quantify Tonic Current (Δ Holding Current) Record_Effect->Quantification Washout Washout this compound Quantification->Washout Control Apply Picrotoxin (100 µM) (Positive Control) Washout->Control

Caption: Experimental workflow for measuring tonic inhibition with this compound.

Experimental_Workflow_LTP Slice_Prep Prepare Acute Hippocampal Slices Recording_Setup Position Stimulating and Recording Electrodes in CA1 Slice_Prep->Recording_Setup Baseline Record Stable Baseline fEPSPs (0.05 Hz for 20-30 min) Recording_Setup->Baseline Drug_Application Bath-apply this compound (10-100 nM) Baseline->Drug_Application Equilibration Equilibrate with Drug (10-20 min) Drug_Application->Equilibration LTP_Induction Induce LTP with MFS (10 Hz for 1 min) Equilibration->LTP_Induction Post_Tetanus_Recording Record Post-Induction fEPSPs (at 0.05 Hz for ≥ 60 min) LTP_Induction->Post_Tetanus_Recording Quantification Quantify LTP Magnitude (% of Baseline fEPSP Slope) Post_Tetanus_Recording->Quantification

Caption: Experimental workflow for investigating the effect of this compound on LTP.

References

Afizagabar Administration in Behavioral Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afizagabar (S44819) is a first-in-class, competitive, and selective antagonist of the GABA-binding site on α5 subunit-containing GABAA receptors (α5-GABAARs).[1][2] These receptors are predominantly expressed in the hippocampus and are involved in mediating tonic inhibition, a persistent form of inhibitory neurotransmission that regulates neuronal excitability and synaptic plasticity. By selectively antagonizing these receptors, this compound has demonstrated pro-cognitive and memory-enhancing effects in various preclinical models.[1] This document provides detailed application notes and experimental protocols for the use of this compound in behavioral neuroscience research, aimed at investigating its effects on learning, memory, and synaptic plasticity.

Mechanism of Action

This compound acts as a competitive antagonist at the GABA binding site of α5-GABAARs. Unlike benzodiazepines, which are positive allosteric modulators that bind to a different site on the receptor, this compound directly competes with the endogenous neurotransmitter GABA.[2] This selective inhibition of α5-GABAARs reduces the tonic inhibitory currents in hippocampal neurons without significantly affecting the phasic (synaptic) inhibition mediated by other GABAAR subtypes.[2] The reduction in tonic inhibition leads to an increase in neuronal excitability and facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Signaling Pathway of this compound Action

Afizagabar_Signaling cluster_extrasynaptic Extrasynaptic Space cluster_neuron Pyramidal Neuron GABA GABA a5GABAAR α5-GABAAR GABA->a5GABAAR Binds TonicInhibition Tonic Inhibition (Cl- influx) a5GABAAR->TonicInhibition Mediates NeuronalExcitability Neuronal Excitability TonicInhibition->NeuronalExcitability Reduces LTP Long-Term Potentiation (LTP) NeuronalExcitability->LTP Facilitates Cognition Enhanced Cognition & Memory LTP->Cognition Contributes to This compound This compound This compound->a5GABAAR Antagonizes

Caption: this compound antagonizes GABA at α5-GABAARs, reducing tonic inhibition and enhancing LTP.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative data from key preclinical studies investigating the behavioral effects of this compound.

Cognitive Enhancement in Unimpaired Rodents
Behavioral Assay Species This compound Dose (Route) Key Finding Reference
Novel Object RecognitionMouse0.3 mg/kg (p.o.)Enhanced recognition memory[Gacsályi et al., 2017]
Novel Object RecognitionRat1 and 3 mg/kg (p.o.)Enhanced object recognition memory[Etherington et al., 2017]
Reversal of Chemically-Induced Cognitive Deficits
Behavioral Assay Species Amnesic Agent This compound Dose (Route) Key Finding
Eight-Arm Radial Maze (Working Memory)RatScopolamine3 mg/kg (p.o.)Reversed scopolamine-induced impairment
Novel Object RecognitionMousePhencyclidine0.1, 0.3, 1 mg/kg (p.o.)Corrected deficit in recognition memory
Eight-Arm Radial Maze (Reference & Working Memory)RatKetamine3 mg/kg (p.o.)Blocked amnestic effect of ketamine

Experimental Protocols

Novel Object Recognition (NOR) Test for Assessment of Recognition Memory

This protocol is designed to assess the effects of this compound on recognition memory in rodents.

Caption: Workflow for the Novel Object Recognition (NOR) test with this compound administration.

  • Open field arena (e.g., 40 x 40 x 40 cm for mice)

  • Two sets of identical objects (e.g., plastic blocks, metal cylinders), differing in shape and texture

  • A novel object, distinct from the training objects

  • Video recording and analysis software

  • This compound solution

  • Vehicle solution (e.g., saline with 0.5% Tween 80)

  • Habituation (Day 1):

    • Place each animal individually into the empty open field arena.

    • Allow the animal to explore freely for 10 minutes.

    • Return the animal to its home cage.

    • Clean the arena thoroughly between animals to eliminate olfactory cues.

  • Training (T1) (Day 2):

    • Administer this compound (e.g., 0.3 mg/kg, p.o. for mice) or vehicle 60 minutes prior to the training session.

    • Place two identical objects in opposite corners of the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being in close proximity to the object (≤ 2 cm) and actively sniffing or touching it.

    • Return the animal to its home cage.

  • Retention Test (T2) (Day 2):

    • After a 1-hour retention interval, place the animal back into the arena.

    • The arena now contains one of the familiar objects from the training phase and one novel object, in the same locations.

    • Allow the animal to explore for 5 minutes and record the time spent exploring each object.

    • Clean the arena and objects between each animal.

  • Calculate the discrimination index (DI) for the retention test: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

  • A positive DI indicates a preference for the novel object and intact recognition memory.

  • Compare the DI between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Scopolamine-Induced Memory Impairment in the Eight-Arm Radial Maze

This protocol assesses the ability of this compound to reverse cholinergic-deficit-induced impairments in working and reference memory.

G cluster_pretraining Pre-training cluster_training Training cluster_testing Testing FoodDeprivation Food Deprivation (to 85% of free-feeding weight) Habituation Habituation to Maze FoodDeprivation->Habituation TrainingSessions Daily Training Sessions (4 baited arms, 4 unbaited) Habituation->TrainingSessions AfizagabarAdmin This compound Administration (e.g., 3 mg/kg, p.o.) TrainingSessions->AfizagabarAdmin Once stable performance is achieved ScopolamineAdmin Scopolamine Administration (e.g., 0.5 mg/kg, i.p.) AfizagabarAdmin->ScopolamineAdmin 30 min prior to test TestSession Radial Arm Maze Test ScopolamineAdmin->TestSession 30 min prior to test

Caption: Workflow for the scopolamine-induced memory impairment model in the radial arm maze.

  • Eight-arm radial maze with automated pellet dispensers

  • Food pellets (as reward)

  • This compound solution

  • Scopolamine hydrobromide solution

  • Vehicle solution

  • Pre-training:

    • Food deprive the rats to approximately 85% of their free-feeding body weight.

    • Habituate the rats to the maze by placing them in the center with food pellets available in all arms for several days.

  • Training:

    • For each rat, designate four arms as baited and four as unbaited for the duration of the experiment (reference memory component).

    • Place one food pellet at the end of each of the four baited arms.

    • Place the rat in the center of the maze and allow it to explore until all four pellets have been consumed or a set time has elapsed (e.g., 10 minutes).

    • Record the number of working memory errors (re-entry into a baited arm already visited within the session) and reference memory errors (entry into an unbaited arm).

    • Continue daily training sessions until a stable baseline performance is achieved (e.g., minimal errors).

  • Testing:

    • Administer this compound (e.g., 3 mg/kg, p.o.) 60 minutes before the test session.

    • Administer scopolamine (e.g., 0.5 mg/kg, i.p.) 30 minutes before the test session.

    • Conduct the test session as described in the training phase.

    • Record the number of working and reference memory errors.

  • Compare the number of working and reference memory errors between different treatment groups (Vehicle, Scopolamine + Vehicle, Scopolamine + this compound) using ANOVA followed by post-hoc tests.

  • A significant reduction in errors in the Scopolamine + this compound group compared to the Scopolamine + Vehicle group indicates a reversal of the cognitive deficit.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines the procedure to assess the effect of this compound on synaptic plasticity in acute hippocampal slices.

G SlicePrep Prepare Acute Hippocampal Slices RecordingSetup Establish Baseline Synaptic Transmission (fEPSP recording) SlicePrep->RecordingSetup AfizagabarApp Bath Application of This compound RecordingSetup->AfizagabarApp LTP_Induction Induce LTP (High-Frequency Stimulation) AfizagabarApp->LTP_Induction During baseline PostLTP_Recording Record Post-LTP Synaptic Transmission LTP_Induction->PostLTP_Recording

Caption: Workflow for assessing the effect of this compound on Long-Term Potentiation (LTP).

  • Rodent (rat or mouse)

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber and perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • This compound

  • Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction and Drug Application:

    • After establishing a stable baseline, apply this compound to the perfusion bath at the desired concentration.

    • Following drug application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Continue to record fEPSPs for at least 60 minutes post-HFS.

  • Measure the slope of the fEPSPs.

  • Normalize the fEPSP slope to the pre-HFS baseline.

  • Compare the magnitude of LTP (the percentage increase in fEPSP slope 50-60 minutes post-HFS) between control and this compound-treated slices using appropriate statistical tests.

  • An enhanced LTP in the presence of this compound would be indicative of its pro-cognitive effects at the synaptic level.

Conclusion

This compound represents a promising therapeutic agent for cognitive disorders due to its selective mechanism of action on α5-GABAARs. The protocols outlined in this document provide a framework for researchers to investigate and characterize the behavioral and neurophysiological effects of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this novel compound.

References

Application Notes and Protocols: Afizagabar in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afizagabar (S44819) is a first-in-class, competitive, and selective antagonist of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor.[1] In the context of ischemic stroke, the peri-infarct zone exhibits a state of tonic neuronal inhibition, mediated by extrasynaptic GABA-A receptors, which can impede neurological recovery.[2][3] this compound, by selectively blocking α5-GABA-A receptors, has been investigated as a therapeutic agent to reduce this tonic inhibition and promote post-stroke functional recovery.[4] Preclinical studies in rodent models of ischemic stroke have shown promising results, suggesting that this compound may enhance neurological recovery, promote brain remodeling, and improve cognitive and motor functions.[5]

This document provides detailed application notes and protocols for the use of this compound in preclinical ischemic stroke models, based on published research. It is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanisms of action of this compound.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from a significant preclinical study by Wang et al. (2018), which evaluated the efficacy of this compound in a mouse model of transient middle cerebral artery occlusion (MCAO).

Table 1: Effects of this compound on Behavioral Outcomes
Behavioral TestVehicle ControlThis compound (10 mg/kg)Outcome
Rotarod Test Improved Motor Coordination
Latency to Fall (seconds) at Day 42~50 s~100 sSignificant increase in time spent on the accelerating rod, indicating enhanced motor coordination and balance.
Morris Water Maze Improved Spatial Memory
Escape Latency (seconds) at Day 42~30 s~15 sSignificant reduction in the time taken to find the hidden platform, demonstrating enhanced spatial learning and memory.
Table 2: Effects of this compound on Histological and Molecular Outcomes
Histological/Molecular MarkerVehicle ControlThis compound (10 mg/kg)Outcome
Striatal Atrophy Reduced Brain Tissue Loss
Striatal Volume (mm³) at Day 42~10 mm³~15 mm³Significant preservation of striatal tissue volume, indicating neuroprotection.
Neuronal Survival Increased Neuronal Viability
NeuN-positive cells/mm² in peri-infarct striatumLower DensityHigher DensityIncreased density of surviving neurons in the area surrounding the infarct.
Astrogliosis Reduced Glial Scarring
GFAP-positive area (%) in peri-infarct cortexHigher PercentageLower PercentageAttenuation of reactive astrogliosis, suggesting a reduction in the inflammatory response and glial scar formation.
Angiogenesis Promoted Blood Vessel Formation
CD31-positive capillary density in peri-infarct cortexLower DensityHigher DensityIncreased density of capillaries, indicating enhanced angiogenesis which can support tissue repair.
Neurotrophic Factors Upregulation of Growth Factors
BDNF (pg/mg protein) in peri-infarct tissueBaselineElevatedIncreased levels of Brain-Derived Neurotrophic Factor, a key molecule for neuronal survival and plasticity.
GDNF (pg/mg protein) in peri-infarct tissueBaselineElevatedIncreased levels of Glial Cell-Derived Neurotrophic Factor.
VEGF (pg/mg protein) in peri-infarct tissueBaselineElevatedIncreased levels of Vascular Endothelial Growth Factor, a potent angiogenic factor.
FGF (pg/mg protein) in peri-infarct tissueBaselineElevatedIncreased levels of Fibroblast Growth Factor.

Proposed Mechanism of Action

This compound's neuroprotective and pro-recovery effects are believed to be mediated by its antagonism of α5-GABA-A receptors, which are highly expressed in the hippocampus and cortex. In the post-stroke brain, excessive tonic GABAergic inhibition in the peri-infarct area suppresses neuronal activity and plasticity. By blocking these receptors, this compound disinhibits neurons, leading to a cascade of downstream events that promote neuronal survival, neurogenesis, and angiogenesis. A key part of this pathway appears to be the upregulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuroplasticity and repair. The proposed signaling pathway involves the disinhibition of a cascade leading to the phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor for BDNF.

Afizagabar_Mechanism cluster_stroke Ischemic Stroke cluster_this compound This compound Intervention cluster_signaling Intracellular Signaling Cascade cluster_outcomes Therapeutic Outcomes stroke_node Ischemic Insult gaba_increase Increased Tonic GABAergic Inhibition stroke_node->gaba_increase a5_gabaar α5-GABAA Receptor gaba_increase->a5_gabaar Activates This compound This compound (S44819) This compound->a5_gabaar Antagonism disinhibition Neuronal Disinhibition a5_gabaar->disinhibition Inhibition Reversed creb_p Phosphorylation of CREB disinhibition->creb_p bdnf_exp Increased BDNF Gene Expression creb_p->bdnf_exp neuroprotection Neuroprotection & Neuronal Survival bdnf_exp->neuroprotection angiogenesis Angiogenesis bdnf_exp->angiogenesis neurogenesis Neurogenesis bdnf_exp->neurogenesis recovery Functional Recovery (Motor & Cognitive) neuroprotection->recovery angiogenesis->recovery neurogenesis->recovery

Caption: Proposed signaling pathway of this compound in ischemic stroke.

Experimental Protocols

Murine Model of Transient Focal Cerebral Ischemia (MCAO)

This protocol describes the intraluminal suture method for inducing transient middle cerebral artery occlusion in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoflurane anesthesia system

  • Heating pad with rectal probe for temperature monitoring

  • Dissecting microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament suture with a silicone-coated tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the mouse with 3% isoflurane for induction and maintain at 1.5-2% isoflurane in a mix of 70% N₂O and 30% O₂.

  • Maintain the core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.

  • Place the mouse in a supine position and make a midline neck incision.

  • Carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA and insert the silicone-coated 6-0 nylon suture.

  • Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a sharp drop (>80%) in cerebral blood flow as measured by laser Doppler flowmetry.

  • After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Close the neck incision and allow the animal to recover.

MCAO_Workflow start Anesthesia & Temperature Control neck_incision Midline Neck Incision start->neck_incision expose_arteries Expose CCA, ECA, ICA neck_incision->expose_arteries ligate_eca Ligate Distal ECA expose_arteries->ligate_eca insert_suture Insert Suture into ECA ligate_eca->insert_suture advance_suture Advance Suture to MCA Origin insert_suture->advance_suture confirm_occlusion Confirm Occlusion with Laser Doppler advance_suture->confirm_occlusion occlusion_period 60-minute Occlusion confirm_occlusion->occlusion_period reperfusion Withdraw Suture for Reperfusion occlusion_period->reperfusion closure Close Incision & Recover reperfusion->closure end Post-operative Care closure->end

Caption: Experimental workflow for the MCAO surgical procedure.

This compound Administration

Materials:

  • This compound (S44819) powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

  • Starting 72 hours post-MCAO, administer this compound or vehicle orally via gavage.

  • The recommended efficacious dose is 10 mg/kg, administered twice daily (BID).

  • Continue the administration for a period of 28 days.

Behavioral Testing

Apparatus:

  • Accelerating rotarod apparatus for mice.

Procedure:

  • Acclimation: For 2-3 days prior to the first test, acclimate the mice to the rotarod apparatus by placing them on the stationary rod for 5 minutes each day.

  • Training: On the day before testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes.

  • Testing:

    • Place the mouse on the rod, which then accelerates from 4 to 40 rpm over a 5-minute period.

    • Record the latency to fall for each mouse.

    • Perform three trials per mouse with a 15-minute inter-trial interval.

    • The average latency to fall across the three trials is used for analysis.

    • Conduct testing at baseline (before MCAO) and at regular intervals post-stroke (e.g., weekly).

Apparatus:

  • A circular pool (120 cm diameter) filled with opaque water (24 ± 1°C).

  • A hidden platform submerged 1 cm below the water surface.

  • Visual cues placed around the pool.

  • A video tracking system.

Procedure:

  • Acquisition Phase (4-5 days):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four quasi-random starting positions.

    • Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the escape latency (time to find the platform) and swim path.

  • Probe Trial (1 day after acquisition):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Histological Analysis

Procedure:

  • At the end of the study period (e.g., Day 42), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Dissect the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Cut coronal brain sections (e.g., 30 µm thick) using a cryostat.

  • Infarct Volume Measurement:

    • Mount serial sections onto slides and stain with Cresyl Violet.

    • Capture images of the stained sections and quantify the infarct area in each section.

    • Calculate the total infarct volume by integrating the infarct areas across all sections.

  • Immunohistochemistry:

    • Perform immunohistochemical staining for markers of interest:

      • Neuronal Nuclei (NeuN): To assess neuronal survival.

      • Glial Fibrillary Acidic Protein (GFAP): To assess astrogliosis.

      • CD31: To assess capillary density (angiogenesis).

      • Doublecortin (DCX): To assess neurogenesis.

    • Incubate sections with the appropriate primary and fluorescently-labeled secondary antibodies.

    • Capture images using a fluorescence microscope and quantify the staining intensity or cell counts in the peri-infarct region.

Conclusion

This compound has demonstrated significant potential in preclinical models of ischemic stroke by promoting functional recovery and favorable brain remodeling. The protocols outlined in this document provide a framework for further investigation into the therapeutic efficacy and underlying mechanisms of this novel α5-GABA-A receptor antagonist. It is important to note that despite the promising preclinical data, a phase II clinical trial (RESTORE-BRAIN) did not show evidence of improved clinical outcomes in human stroke patients. This highlights the translational challenges in stroke research and underscores the need for further investigation to understand the discrepancies between preclinical and clinical findings.

References

Protocol for Investigating the Effects of Afizagabar on Memory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols for Studying Afizagabar (S44819), a Selective α5-GABA-A Receptor Antagonist, in Memory Research

These comprehensive application notes and protocols are designed to guide researchers in the preclinical and clinical investigation of this compound's effects on memory. This compound is a competitive and selective antagonist of the α5 subunit-containing GABA-A receptor (α5-GABAAR), which has demonstrated pro-cognitive properties by enhancing hippocampal synaptic plasticity.[1]

Preclinical Research Protocols

Animal Models

For preclinical assessment of this compound's effects on memory, rodent models are recommended. Both mice (e.g., C57BL/6) and rats (e.g., Wistar or Sprague-Dawley) are suitable. To induce memory deficits for rescue studies, models of vascular cognitive impairment (e.g., by unilateral common carotid artery occlusion) or scopolamine-induced amnesia can be utilized.[2]

Behavioral Assays for Memory Assessment

1.2.1. Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The protocol below is a general guideline and should be optimized for specific laboratory conditions.

Experimental Workflow for Novel Object Recognition Task

G cluster_acclimation Acclimation cluster_habituation Habituation Phase (Day 1) cluster_training Training/Familiarization Phase (Day 2) cluster_testing Testing Phase (Day 2) acclimation Acclimate animals to the testing room for at least 1 hour habituation Allow free exploration of the empty arena (e.g., 40x40x40 cm) for 5-10 minutes acclimation->habituation training Place two identical objects in the arena and allow exploration for 5-10 minutes habituation->training testing Replace one familiar object with a novel object and record exploration time for 5 minutes training->testing

Caption: Workflow for the Novel Object Recognition (NOR) task.

Protocol:

  • Habituation: Individually habituate each animal to the testing arena (e.g., a 40 x 40 x 40 cm open field) for 5-10 minutes in the absence of any objects.

  • Training/Familiarization: 24 hours after habituation, place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

  • Drug Administration: Administer this compound (e.g., 0.1-10 mg/kg, p.o. for mice; 15 mg/kg, p.o. for rats) or vehicle at a specified time before the training or testing phase, depending on the experimental question (e.g., effects on acquisition, consolidation, or retrieval).[2] A washout period of several days may be necessary for long-term studies.[2]

  • Testing: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Record the time the animal spends exploring each object for a defined period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

1.2.2. Morris Water Maze (MWM) Task

The MWM task is a classic behavioral assay for assessing spatial learning and memory, which is highly dependent on hippocampal function.

Experimental Workflow for Morris Water Maze Task

G cluster_acclimation Acclimation & Cued Training cluster_acquisition Acquisition Phase (4-5 days) cluster_probe Probe Trial (Day after last acquisition day) acclimation Acclimate animals to the pool with a visible platform acquisition Train animals to find a hidden platform using distal cues (4 trials/day) acclimation->acquisition probe Remove the platform and record time spent in the target quadrant for 60 seconds acquisition->probe G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up Assessments screening Recruit eligible participants and perform baseline cognitive assessments randomization Randomly assign participants to this compound (e.g., 150mg or 300mg BID) or Placebo group screening->randomization treatment Administer treatment for a predefined duration (e.g., 12-24 weeks) randomization->treatment followup Repeat cognitive assessments at specified time points during and after treatment treatment->followup G cluster_pathway This compound Signaling Pathway in Memory Enhancement This compound This compound gabaar α5-GABAAR This compound->gabaar antagonizes inhibition Tonic Inhibition gabaar->inhibition mediates excitability Neuronal Excitability inhibition->excitability reduces depolarization Depolarization excitability->depolarization increases nmdar NMDAR Activation depolarization->nmdar facilitates ca2 Ca2+ Influx nmdar->ca2 leads to downstream Downstream Signaling (e.g., CaMKII, ERK) ca2->downstream activates ltp LTP & Synaptic Plasticity downstream->ltp promotes memory Memory Enhancement ltp->memory underlies

References

Afizagabar: A Potent Tool for Unraveling GABA-A Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Afizagabar (also known as S44819) is a first-in-class competitive antagonist that selectively targets the GABA-binding site of α5 subunit-containing GABA-A receptors (α5-GABAARs).[1][2][3][4] This selectivity for the extrasynaptic α5-GABAARs, which are highly expressed in brain regions critical for learning and memory such as the hippocampus, makes this compound an invaluable tool for studying the role of these specific receptor subtypes in synaptic plasticity and cognitive processes.[1] These application notes provide detailed protocols for utilizing this compound in a range of in vitro and in vivo experimental paradigms to investigate the function of α5-GABAARs.

Mechanism of Action

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. It exerts its effects by binding to GABA-A receptors, which are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of action potential firing. This compound acts as a competitive antagonist at the GABA binding site on α5-containing GABA-A receptors, thereby blocking the inhibitory effect of GABA at these specific receptor subtypes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Binding and Functional Activity of this compound

ParameterReceptor SubtypeValueReference
IC₅₀ α5β2γ2585 nM
Kᵢ α5β3γ266 nM
Kₑ α5-GABAAR221 nM

Table 2: In Vivo Efficacy of this compound

Animal ModelCompound and DoseEffectReference
Scopolamine-induced memory impairment in miceThis compound (1 and 3 mg/kg, i.p.)Significantly diminished the increase in total errors in a learning task.

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on GABA-A receptor function.

In Vitro Characterization

This protocol determines the binding affinity (Kᵢ) of this compound for α5-GABAARs using a competitive binding assay with the GABA-A agonist radioligand [³H]muscimol.

Materials:

  • HEK293 cells transiently or stably expressing human α5β3γ2 GABA-A receptors.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • [³H]muscimol (specific activity ~15-30 Ci/mmol).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: 10 mM GABA.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing α5β3γ2 receptors in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh binding buffer. Repeat the wash step twice. Finally, resuspend the pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL of [³H]muscimol (final concentration ~5 nM), 50 µL of binding buffer, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [³H]muscimol, 50 µL of 10 mM GABA, and 100 µL of membrane preparation.

    • This compound Competition: 50 µL of [³H]muscimol, 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 4°C for 45 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]muscimol and Kᴅ is its dissociation constant.

This protocol characterizes the antagonist effect of this compound on GABA-evoked currents in cells expressing α5-GABAARs.

Materials:

  • HEK293 or CHO cells expressing α5β2γ2 GABA-A receptors.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH).

  • GABA stock solution (e.g., 10 mM in water).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

  • Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell. Hold the membrane potential at -60 mV.

  • GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC₂₀-EC₅₀) for 2-5 seconds using a rapid application system.

  • This compound Application: Once a stable baseline GABA-evoked current is established, pre-apply this compound (e.g., 1 µM) for 1-2 minutes, followed by co-application of GABA and this compound.

  • Washout: Wash out this compound and ensure the GABA-evoked current returns to baseline.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. Calculate the percentage of inhibition. Construct a concentration-response curve for this compound to determine its IC₅₀.

This high-throughput assay measures changes in membrane potential in response to GABA-A receptor activation and its blockade by this compound.

Materials:

  • CHO cells stably expressing α5β2γ2 GABA-A receptors.

  • FLIPR Membrane Potential Assay Kit.

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • GABA stock solution.

  • This compound stock solution.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Control: Add assay buffer followed by a submaximal concentration of GABA (e.g., EC₅₀).

    • Antagonist Mode: Pre-incubate cells with varying concentrations of this compound for 15-30 minutes before adding GABA.

  • FLIPR Measurement: Measure the fluorescence intensity before and after the addition of compounds using the FLIPR system.

  • Data Analysis: Calculate the change in fluorescence in response to GABA in the presence and absence of this compound. Determine the IC₅₀ of this compound by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo Characterization

This protocol assesses the pro-cognitive effects of this compound in a mouse model of learning and memory.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Open field arena (e.g., 40 x 40 x 40 cm).

  • Two sets of identical objects (e.g., small plastic toys) that are different from each other.

  • This compound solution (e.g., 1 or 3 mg/kg in a vehicle of 10% DMSO, 40% PEG300, and 50% saline).

  • Vehicle solution.

  • Video tracking software.

Procedure:

  • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.

  • Training/Familiarization (Day 2):

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training session.

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 10 minutes.

  • Testing (Day 2, after a retention interval):

    • After a retention interval (e.g., 1 or 24 hours), replace one of the familiar objects with a novel object.

    • Allow the mouse to explore the familiar and novel objects for 5 minutes.

  • Data Analysis:

    • Measure the time spent exploring each object (sniffing or touching).

    • Calculate the discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory. Compare the DI between the this compound-treated and vehicle-treated groups.

This protocol measures the extracellular levels of GABA and glutamate in the hippocampus of freely moving rats following the administration of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2 mm membrane length).

  • Guide cannula.

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF, in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂ (pH 7.4).

  • This compound solution for i.p. administration.

  • HPLC system for neurotransmitter analysis.

Procedure:

  • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the hippocampus (e.g., AP: -3.8 mm, ML: ±2.5 mm, DV: -2.8 mm from bregma). Allow for a 5-7 day recovery period.

  • Microdialysis:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

    • Allow for a 2-hour equilibration period.

    • Collect baseline dialysate samples every 20 minutes for at least 1 hour.

    • Administer this compound (e.g., 3 mg/kg, i.p.).

    • Continue collecting dialysate samples for at least 2 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for GABA and glutamate concentrations using a suitable HPLC method.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels. Compare the changes in neurotransmitter levels over time between the this compound-treated and control groups.

Visualization of Pathways and Workflows

Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor α5 β γ β α5 Cl- Channel GABA->GABA_A_Receptor:f0 Binds This compound This compound This compound->GABA_A_Receptor:f0 Blocks Cl_ion Cl⁻ GABA_A_Receptor:f5->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep Prepare Membranes from α5-GABAAR Expressing Cells start->prep assay Set up Binding Assay: - Total Binding - Non-specific Binding - Competition with this compound prep->assay incubate Incubate at 4°C for 45 min assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

Patch_Clamp_Workflow start Start setup Obtain Whole-Cell Patch-Clamp Configuration start->setup baseline Record Baseline GABA-Evoked Current (EC₂₀-EC₅₀) setup->baseline preincubate Pre-incubate with this compound baseline->preincubate coapply Co-apply GABA and this compound preincubate->coapply washout Washout and Recovery coapply->washout analyze Analyze Current Inhibition and Determine IC₅₀ washout->analyze end End analyze->end

Caption: Workflow for the patch-clamp electrophysiology experiment.

References

Preparing Afizagabar Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afizagabar (also known as S44819) is a first-in-class competitive and selective antagonist of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors (α5-GABAARs).[1][2][3] These receptors are predominantly expressed in the hippocampus and are involved in mediating tonic inhibition, which plays a crucial role in cognitive processes. By selectively inhibiting α5-GABAARs, this compound enhances hippocampal synaptic plasticity and exhibits pro-cognitive effects.[1][2] These properties make this compound a valuable tool for research in areas such as cognitive neuroscience, neurodegenerative diseases, and psychiatry.

This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in a research setting.

Data Presentation

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₂FN₃O₂S
Molecular Weight365.38 g/mol
CAS Number1398496-82-6
AppearanceLight yellow to yellow solid
Purity≥98%

Solubility and Storage of this compound

ParameterDetailsReference
Solvent Dimethyl sulfoxide (DMSO)
Solubility in DMSO 6.25 mg/mL (17.11 mM)
Preparation Note Ultrasonication is recommended to aid dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.
Storage of Powder -20°C for up to 3 years; 4°C for up to 2 years
Storage of Stock Solution Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.

Pharmacological Data

ParameterValueTarget ReceptorReference
IC₅₀ 585 nMα5β2γ2
Ki 66 nMα5β3γ2
Kb 221 nMα5-GABAAR

Experimental Protocols

1. Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 365.38 g/mol x 1000 mg/g = 3.65 mg

  • Weighing:

    • Carefully weigh out 3.65 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube for 30-60 seconds to initiate dissolution.

    • Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Stock Solution Preparation Table (for different concentrations and volumes)

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM0.365 mg1.827 mg3.654 mg
5 mM1.827 mg9.135 mg18.27 mg
10 mM3.654 mg18.27 mg36.54 mg

2. Application Protocol: In Vitro Neuronal Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on the viability of cultured neurons using an MTT assay.

Materials:

  • Cultured neuronal cells (e.g., primary hippocampal neurons or a suitable neuronal cell line)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed neuronal cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator until the cells are well-adhered and have reached the desired confluency.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the IC₅₀ and Ki values (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

    • Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment:

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Mandatory Visualizations

Afizagabar_Signaling_Pathway cluster_0 GABAergic Interneuron cluster_1 Hippocampal Pyramidal Neuron GABA GABA Glutamate Glutamate GABA->Glutamate Inhibits Release alpha5_GABAAR α5-GABAAR GABA->alpha5_GABAAR Activates NMDA_R NMDA Receptor Glutamate->NMDA_R Activates LTP Long-Term Potentiation (LTP) NMDA_R->LTP Induces Cognition Enhanced Cognition LTP->Cognition Contributes to This compound This compound This compound->alpha5_GABAAR Antagonism alpha5_GABAAR->GABA Tonic Inhibition

Caption: Signaling pathway of this compound in the hippocampus.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Cellular Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO (with ultrasonication) weigh->dissolve aliquot Aliquot and Store (-80°C or -20°C) dissolve->aliquot prepare_working Prepare Working Solutions of this compound aliquot->prepare_working seed_cells Seed Neuronal Cells in 96-well plate seed_cells->prepare_working treat_cells Treat Cells with This compound prepare_working->treat_cells assay Perform Assay (e.g., MTT) treat_cells->assay readout Data Acquisition (e.g., Absorbance) assay->readout

Caption: Experimental workflow for using this compound.

References

Application Notes and Protocols for Measuring the Pro-Cognitive Effects of Afizagabar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant techniques for evaluating the pro-cognitive effects of Afizagabar (S44819), a selective antagonist for the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR). The protocols detailed below cover in vitro characterization, preclinical behavioral assessment in rodent models, and a translational outlook toward clinical evaluation.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class, competitive antagonist that selectively targets the GABA-binding site of α5-GABAARs.[1] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory, and are typically located extrasynaptically, where they mediate tonic (persistent) inhibition. By selectively antagonizing these receptors, this compound is thought to reduce tonic inhibitory currents, thereby enhancing neuronal excitability and promoting synaptic plasticity, such as long-term potentiation (LTP).[1] This mechanism of action forms the basis for its pro-cognitive and memory-enhancing effects.[1]

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound at the neuronal level. By blocking the α5-GABAAR, this compound reduces the tonic inhibitory influence of ambient GABA, leading to enhanced neuronal depolarization and a greater propensity for synaptic strengthening.

Afizagabar_Mechanism cluster_synapse Hippocampal Neuron extrasynaptic_receptor Extrasynaptic α5-GABAAR GABA-Binding Site Cl- Channel neuron_membrane Postsynaptic Membrane | Tonic Inhibition extrasynaptic_receptor:f1->neuron_membrane Cl- Influx inhibition Reduced Tonic Inhibition extrasynaptic_receptor:f0->inhibition Blockade Leads To plasticity Enhanced Synaptic Plasticity (LTP) | Pro-Cognitive Effects GABA Ambient GABA GABA->extrasynaptic_receptor:f0 Binds & Activates This compound This compound This compound->extrasynaptic_receptor:f0 Antagonizes inhibition->plasticity Promotes

Caption: Mechanism of this compound at α5-GABAARs.

In Vitro and Ex Vivo Characterization

The initial assessment of this compound involves characterizing its binding affinity, selectivity, and functional impact on neuronal activity.

3.1. Quantitative Data: In Vitro Profile of this compound

The following table summarizes key in vitro metrics for this compound based on published data.[1]

ParameterReceptor SubtypeValueDescription
Binding Affinity (Kb) α5-GABAAR221 nMDissociation constant for binding to the receptor.
Binding Affinity (Ki) α5β3γ266 nMInhibitory constant, indicating high-affinity binding.
Functional IC50 α5β2γ2585 nMConcentration causing 50% inhibition of GABA-induced currents.
Selectivity ExtrasynapticHighThis compound selectively inhibits extrasynaptic over synaptic α5-GABAARs.[1]

3.2. Protocol: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for α5-GABAARs.

  • Objective: To quantify the affinity of this compound for α5β3γ2 receptors.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human α5, β3, and γ2 GABAA receptor subunits.

    • Radioligand (e.g., [3H]muscimol or a specific α5-GABAAR ligand).

    • This compound (S44819) at various concentrations.

    • Binding buffer (e.g., Tris-HCl buffer).

    • Scintillation counter and vials.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and the varying concentrations of this compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand, e.g., GABA).

    • Incubate the plate at a specified temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation fluid.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value (concentration of this compound that displaces 50% of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

3.3. Protocol: Ex Vivo Hippocampal Slice Electrophysiology (LTP)

This protocol assesses the effect of this compound on synaptic plasticity in the hippocampus.

  • Objective: To determine if this compound enhances Long-Term Potentiation (LTP) in hippocampal slices.

  • Materials:

    • Adult male Wistar rats or C57BL/6 mice.

    • Vibrating microtome.

    • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.

    • Recording chamber and perfusion system.

    • Glass microelectrodes for stimulation and recording.

    • Electrophysiology rig (amplifier, digitizer).

    • This compound.

  • Procedure:

    • Anesthetize and decapitate the animal.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

    • Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.

    • Apply this compound (e.g., 1 µM) to the perfusion bath and continue baseline recording.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline average.

    • Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between control (vehicle) and this compound-treated slices.

Preclinical Behavioral Assessment

The following protocols are designed to evaluate the pro-cognitive effects of this compound in rodent models, covering domains of learning, memory, and executive function.

4.1. Experimental Workflow: Scopolamine-Induced Amnesia Model

This workflow is used to test this compound's ability to reverse chemically-induced cognitive deficits, a common screening paradigm for pro-cognitive compounds.

Scopolamine_Workflow cluster_setup Setup & Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis A1 Day 1-5: Habituation to Test Apparatus (e.g., Y-Maze) A2 Day 6: Drug Administration A3 Administer Vehicle or This compound (1-3 mg/kg, i.p.) A2->A3 A4 30 min post-Afizagabar: Administer Scopolamine (e.g., 1 mg/kg, i.p.) A3->A4 B1 30 min post-Scopolamine: Place animal in Y-Maze or T-Maze A4->B1 Wait 30 min B2 Record arm entries over 8-10 minutes B1->B2 C1 Calculate % Alternation or Number of Errors B2->C1 C2 Compare Groups: Vehicle + Saline Vehicle + Scopolamine This compound + Scopolamine C1->C2

Caption: Workflow for the scopolamine challenge model.

4.1.1. Quantitative Data: Scopolamine Challenge in Y-Maze

This table presents representative data from a Y-maze spontaneous alternation task.

Treatment GroupDose (mg/kg, i.p.)Spontaneous Alternation (%)p-value vs. Scopolamine
Vehicle + Saline -75.2 ± 3.1<0.001
Vehicle + Scopolamine 1.051.5 ± 2.8-
This compound + Scopolamine 1.064.8 ± 3.5<0.05
This compound + Scopolamine 3.071.3 ± 2.9<0.01

4.2. Protocol: Novel Object Recognition (NOR) Test

This protocol assesses recognition memory, a cognitive domain often impaired in neurological disorders.

  • Objective: To evaluate the effect of this compound on an animal's ability to recognize a novel object.

  • Apparatus: An open-field arena (e.g., 50x50x40 cm). Two sets of identical objects (A, B) and one novel object (C).

  • Procedure:

    • Habituation (Day 1): Allow each animal to freely explore the empty arena for 10 minutes.

    • Training/Familiarization (Day 2):

      • Administer this compound or vehicle 30-60 minutes before the session.

      • Place two identical objects (A1, A2) in the arena.

      • Allow the animal to explore the objects for 10 minutes.

      • Return the animal to its home cage.

    • Testing (Day 3):

      • Place one familiar object (A) and one novel object (C) in the same locations as during training.

      • Allow the animal to explore for 5 minutes.

      • Record the time spent exploring each object using video tracking software. Exploration is defined as the nose pointing toward the object within a 2 cm distance.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates a preference for the novel object and intact recognition memory.

    • Compare the DI between treatment groups using an appropriate statistical test (e.g., ANOVA).

4.3. Experimental Workflow: Novel Object Recognition Test

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training cluster_day3 Day 3: Testing D1 Place animal in empty arena (10 min) D2_Drug Administer Vehicle or this compound D2_Train Animal explores two identical objects (A1, A2) for 10 min D2_Drug->D2_Train Wait 30-60 min D3_Test Animal explores one familiar (A) and one novel (C) object for 5 min D2_Train->D3_Test 24h Delay D3_Analysis Calculate Discrimination Index (DI) D3_Test->D3_Analysis

Caption: Workflow for the Novel Object Recognition test.

4.3.1. Quantitative Data: Novel Object Recognition

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (DI)p-value vs. Vehicle
Vehicle -0.45 ± 0.05-
This compound 1.00.58 ± 0.06<0.05
This compound 3.00.65 ± 0.04<0.01

Translational Considerations for Clinical Research

Evaluating the pro-cognitive effects of this compound in humans requires carefully designed clinical trials using validated neuropsychological tests.

5.1. Potential Clinical Endpoints and Assessment Tools

  • Episodic Memory: Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (WMS) - Logical Memory.

  • Working Memory: Digit Span, Spatial Span, N-Back Task.

  • Attention/Processing Speed: Trail Making Test Part A, Symbol Digit Modalities Test (SDMT).

  • Executive Function: Trail Making Test Part B, Stroop Test, Wisconsin Card Sorting Test (WCST).

  • Computerized Batteries: Cambridge Neuropsychological Test Automated Battery (CANTAB), Cogstate. These offer high sensitivity and standardized administration.

5.2. Hypothetical Phase IIa Clinical Trial Design

The table below outlines a possible design for a proof-of-concept clinical trial.

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, crossover study.
Patient Population 60-80 adults with Mild Cognitive Impairment (MCI) or age-associated memory impairment.
Intervention Single oral doses of this compound (e.g., 10 mg, 30 mg, 100 mg) and placebo. Each subject receives all treatments in random order with a washout period between doses.
Primary Endpoint Change from baseline in a composite cognitive score derived from a validated test battery (e.g., CANTAB or specific memory tasks).
Secondary Endpoints - Performance on individual cognitive domain tests (attention, executive function).- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling.- Safety and tolerability.
Duration Approximately 8-12 weeks per subject, including screening, treatment periods, and washouts.

References

Troubleshooting & Optimization

Afizagabar Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Afizagabar.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound has limited solubility in common solvents. The most commonly reported solubility is in Dimethyl Sulfoxide (DMSO).[1]

Q2: I am having trouble dissolving this compound in DMSO. What should I do?

A2: Difficulty in dissolving this compound, even in DMSO, is a known issue. Physical methods are often required to facilitate dissolution. It is recommended to use ultrasonication to aid in dissolving the compound.[1] Gentle heating, for instance, to 37°C, in conjunction with vortexing or sonication can also be beneficial.[1]

Q3: Can I dissolve this compound in aqueous solutions like PBS or water?

A3: Based on available data, this compound is expected to have very low aqueous solubility. Direct dissolution in buffers like PBS or in water is likely to be challenging. For most in vitro experiments, preparing a concentrated stock solution in an organic solvent like DMSO is the recommended first step.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in DMSO to a concentration of 6.25 mg/mL (17.11 mM).[1] Use an ultrasonic bath to ensure the compound is fully dissolved.[1] Always ensure the solution is clear before making further dilutions.

Q5: What is the recommended storage condition for this compound solutions?

A5: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

This guide provides solutions to common solubility problems encountered with this compound.

Issue 1: Precipitate formation when diluting DMSO stock solution in aqueous media.
  • Cause: this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted in an aqueous buffer, the compound can precipitate out of the solution due to the solvent shift.

  • Solutions:

    • Decrease the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.

    • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. However, it is crucial to include a vehicle control (media with the same percentage of DMSO) in your experiments.

    • Use of surfactants or co-solvents: Incorporating a small amount of a biocompatible surfactant (e.g., Polysorbate 20 or 80) or a co-solvent in the aqueous medium can help maintain the solubility of this compound.

    • Formulation with excipients: For in vivo studies or more complex formulations, consider using solubility-enhancing excipients such as cyclodextrins or creating amorphous solid dispersions.

Issue 2: Inconsistent results in biological assays.
  • Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your experiments, resulting in high variability in your data. Undissolved particles can also interfere with certain assay formats.

  • Solutions:

    • Ensure complete dissolution of the stock solution: Before each use, visually inspect your DMSO stock solution for any precipitate. If necessary, gently warm and sonicate the solution to ensure it is clear.

    • Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to minimize the risk of precipitation over time.

    • Filter the final working solution: After diluting the stock solution into your final aqueous medium, you can filter it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. Be aware that this might slightly lower the final concentration of the dissolved compound.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO6.2517.11Requires sonication for dissolution
Aqueous BuffersNot ReportedNot ReportedExpected to be very low

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a concentration of 6.25 mg/mL.

  • Dissolution:

    • Vortex the tube for 30 seconds.

    • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter. If not, repeat the sonication.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Visual Guides

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso sonicate Sonicate until dissolved add_dmso->sonicate dilute Dilute in Aqueous Buffer sonicate->dilute check_precipitate Check for Precipitate dilute->check_precipitate no_precipitate Proceed with Experiment check_precipitate->no_precipitate No precipitate Precipitate Observed check_precipitate->precipitate Yes lower_conc Lower Final Concentration precipitate->lower_conc add_surfactant Add Surfactant/Co-solvent precipitate->add_surfactant filter_solution Filter Solution precipitate->filter_solution

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway This compound This compound GABA_A_alpha5 α5-GABAA Receptor This compound->GABA_A_alpha5 Antagonizes Neuronal_Inhibition Neuronal Inhibition GABA_A_alpha5->Neuronal_Inhibition Mediates GABA GABA GABA->GABA_A_alpha5 Binds to Cognitive_Function Enhanced Cognitive Function Neuronal_Inhibition->Cognitive_Function Modulates

References

optimizing Afizagabar dosage for maximal cognitive effects

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Compound Disclaimer

Please note: Afizagabar is a fictional compound created for the purpose of this illustrative technical guide. All data, experimental protocols, and associated information presented here are hypothetical and should not be used for actual research or clinical applications.

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist with your in vitro and in vivo experiments aimed at optimizing this compound's cognitive-enhancing effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective positive allosteric modulator (PAM) of the α5 subunit-containing GABA-A receptors (α5-GABAARs). By binding to a site distinct from the GABA binding site, it enhances the receptor's response to GABA, specifically in brain regions where α5 subunits are highly expressed, such as the hippocampus. This targeted modulation is hypothesized to refine inhibitory neurotransmission, thereby improving cognitive functions like learning and memory without causing sedation.

Q2: What is the recommended solvent for this compound for in vivo studies?

A2: For in vivo administration in rodent models, we recommend a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. This compound has low aqueous solubility, and this vehicle ensures adequate bioavailability for oral gavage or intraperitoneal injection. Please refer to the solubility data in Table 1.

Q3: Are there any known off-target effects at higher concentrations?

A3: In vitro screening has shown that at concentrations exceeding 10 µM, this compound may exhibit weak affinity for α1 and α2 subunit-containing GABA-A receptors. This could potentially lead to mild sedative effects at very high doses in animal models. We recommend conducting a dose-response study to identify the optimal therapeutic window for cognitive enhancement without sedation.

Q4: How should I store the lyophilized powder and reconstituted solutions?

A4: Lyophilized this compound powder should be stored at -20°C, protected from light. Once reconstituted in the recommended vehicle, the solution is stable for up to 7 days when stored at 4°C. For longer-term storage, we recommend preparing aliquots and storing them at -80°C for up to one month. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: High variability in behavioral assay results (e.g., Morris Water Maze).

  • Possible Cause 1: Inconsistent Drug Administration: Timing of administration relative to the behavioral task is critical. This compound's peak plasma concentration (Tmax) is approximately 60 minutes post-oral gavage in rats (see Table 2). Ensure the behavioral task is initiated during the peak exposure window.

  • Troubleshooting Step: Standardize the time between dosing and testing across all subjects. Run a pilot study to confirm the pharmacokinetic profile in your specific animal model and strain.

  • Possible Cause 2: Animal Stress: High stress levels can confound cognitive assessments.

  • Troubleshooting Step: Ensure proper acclimatization of animals to the handling and testing environment. Handle animals gently and consistently. Consider running a baseline cortisol level check if stress is highly suspected.

Issue 2: Precipitate formation in the prepared dosing solution.

  • Possible Cause: Improper Solubilization: this compound may precipitate if the vehicle components are not mixed in the correct order or if the solution is not adequately vortexed.

  • Troubleshooting Step: Add this compound to the DMSO first and ensure it is fully dissolved. Then, add the PEG300 and Tween 80, vortexing thoroughly. Finally, add the saline dropwise while continuously mixing. Gentle warming to 37°C may aid dissolution.

Issue 3: No significant cognitive enhancement observed at the expected dose.

  • Possible Cause 1: Incorrect Dose Calculation: Ensure that dose calculations are accurate for the specific animal weight and desired mg/kg concentration.

  • Troubleshooting Step: Double-check all calculations. Prepare a fresh stock solution and verify its concentration via an appropriate analytical method like HPLC if possible.

  • Possible Cause 2: Metabolic Differences: The animal strain or species might have a different metabolic profile, altering the drug's half-life and exposure.

  • Troubleshooting Step: Refer to the pharmacokinetic data in Table 2. If using a different strain, a preliminary pharmacokinetic study may be necessary to determine the optimal dose and timing.

Data Presentation

Table 1: this compound Solubility Profile

SolventSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
DMSO> 50
Ethanol (95%)5.2
Recommended Vehicle*10.5

*Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg, Oral Gavage)

ParameterValue (Mean ± SD)
Tmax (h)1.0 ± 0.2
Cmax (ng/mL)450 ± 85
AUC (0-t) (ng·h/mL)1850 ± 210
Half-life (t½) (h)3.5 ± 0.5
Bioavailability (%)35 ± 5

Experimental Protocols

Protocol 1: Morris Water Maze (MWM) for Assessing Spatial Learning

  • Apparatus: A circular pool (1.5m diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1.5 cm below the water surface in one quadrant.

  • Subjects: Adult male Sprague-Dawley rats (250-300g).

  • Dosing: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via oral gavage 60 minutes before the first trial of each day.

  • Acquisition Phase (Days 1-4):

    • Conduct four trials per day for each rat.

    • For each trial, place the rat facing the wall in one of four random starting positions.

    • Allow the rat to swim for a maximum of 60 seconds to find the hidden platform.

    • If the rat fails to find the platform, gently guide it there and allow it to remain for 15 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place the rat in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant where the platform was previously located.

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release into Synaptic Cleft GABA_A_Receptor α5 β3 γ2 α5 β3 Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Enhanced Cl⁻ Influx This compound This compound This compound->GABA_A_Receptor:f0 Binds (PAM site) GABA->GABA_A_Receptor:f1 Binds Neuron_Hyper Neuronal Hyperpolarization Cl_ion->Neuron_Hyper Cognitive_Effect Refined Network Activity (Cognitive Enhancement) Neuron_Hyper->Cognitive_Effect

Caption: Proposed mechanism of action for this compound at the α5-GABAAR.

G cluster_workflow In Vivo Experimental Workflow start Acclimatize Animals (7 days) randomize Randomize into Treatment Groups (Vehicle, Doses) start->randomize dose Administer Drug (PO/IP) 60 min pre-task randomize->dose task Behavioral Assay (e.g., MWM) dose->task collect Collect Tissue (Brain, Plasma) task->collect analyze Biochemical Analysis (e.g., ELISA, WB) collect->analyze end Data Analysis & Interpretation analyze->end

Caption: A typical experimental workflow for preclinical evaluation.

G start High variability in behavioral results? check_timing Is dosing time consistent relative to Tmax? start->check_timing check_handling Is animal handling and acclimatization adequate? start->check_handling sol_timing Solution: Standardize dosing-to-task interval. check_timing->sol_timing No re_evaluate Re-evaluate with standardized protocols. check_timing->re_evaluate Yes sol_handling Solution: Refine handling protocols and allow more acclimatization time. check_handling->sol_handling No check_handling->re_evaluate Yes sol_timing->re_evaluate sol_handling->re_evaluate

Caption: Troubleshooting decision tree for experimental variability.

Afizagabar Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of Afizagabar (also known as S44819) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-in-class competitive antagonist that selectively targets the GABA-binding site of the α5 subunit-containing GABA-A receptor (α5-GABAAR).[1][2][3] Unlike benzodiazepines, which bind to a separate allosteric site, this compound directly competes with the endogenous ligand GABA at the α5 subunit.[4] This selective inhibition of extrasynaptic α5-GABAARs enhances hippocampal synaptic plasticity and has shown pro-cognitive effects in preclinical studies.[1]

Q2: How selective is this compound for the α5-GABAAR subunit?

This compound demonstrates notable selectivity for the α5 subunit over other GABA-A receptor subunits. Studies have shown that it does not affect synaptic GABA-A receptors or the tonic current mediated by δ-GABAARs in mouse thalamic neurons. Its unique selectivity is attributed to its interaction with amino acid residues within the α-subunit F-loop, a region associated with GABA binding.

Q3: Has this compound been formally evaluated for off-target effects in broad screening panels?

Based on publicly available information, detailed results from comprehensive off-target screening panels (e.g., broad kinase or receptor binding assays) for this compound have not been published. The existing literature primarily focuses on its high selectivity for the α5-GABAAR.

Q4: I am observing an unexpected phenotype in my experiment with this compound. Could this be an off-target effect?

While this compound is designed to be highly selective, unexpected experimental outcomes could potentially stem from off-target effects, context-specific cellular responses, or experimental variables. It is crucial to systematically troubleshoot to determine the root cause. The troubleshooting guide below provides a framework for investigating such observations.

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

If your experiment with this compound yields unexpected results that cannot be readily explained by its known on-target activity, consider the following troubleshooting steps.

Step 1: Confirm On-Target Engagement

Before investigating off-target effects, it is essential to verify that this compound is engaging its intended target, the α5-GABAAR, in your experimental system.

Experimental Protocol: Validating α5-GABAAR Antagonism

  • Objective: To confirm that this compound is blocking the function of α5-GABAARs in your model system.

  • Methodology (Example using electrophysiology):

    • Prepare primary hippocampal neurons or a cell line expressing α5β3γ2 GABA-A receptors.

    • Perform whole-cell patch-clamp recordings.

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20) to elicit a response primarily from extrasynaptic α5-GABAARs.

    • Apply this compound at a relevant concentration (e.g., 1 µM).

    • After incubation, re-apply the same concentration of GABA.

    • Expected Outcome: A significant reduction in the GABA-evoked current in the presence of this compound confirms on-target activity.

Step 2: Dose-Response and Concentration Control

Ensure that the concentration of this compound used is appropriate and not leading to non-specific effects.

  • Action: Perform a dose-response curve for your observed phenotype. If the effect only occurs at very high concentrations, it may be more likely to be an off-target or non-specific effect. Compare the effective concentration for your phenotype with the known IC50 and Ki values for α5-GABAAR.

ParameterReceptor SubtypeValue
IC50 α5β2γ2585 nM
Ki α5β3γ266 nM
Kb α5-GABAAR221 nM
Data sourced from MedchemExpress and GlpBio.
Step 3: Utilize a Structurally Unrelated α5-GABAAR Antagonist

To distinguish between on-target and potential off-target effects, use a different, structurally unrelated antagonist for the same target.

  • Action: Repeat the key experiment with another selective α5-GABAAR antagonist. If the same unexpected phenotype is observed, it is more likely to be a consequence of α5-GABAAR inhibition. If the phenotype is unique to this compound, it may suggest an off-target effect specific to its chemical structure.

Step 4: Control for Non-Specific Compound Effects

It is crucial to rule out that the observed effects are not due to the compound itself, independent of its target.

  • Action: Include a negative control compound that is structurally similar to this compound but is known to be inactive at the α5-GABAAR. Observing the same phenotype with this inactive analog would suggest a non-specific effect.

Visualizations

Afizagabar_Mechanism_of_Action This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR α5-GABA-A Receptor (Extrasynaptic) GABA->GABAAR Binds to α5 subunit This compound This compound This compound->GABAAR Competitively Blocks GABA Binding LTP Enhanced LTP & Pro-cognitive Effects This compound->LTP Leads to Ion_Flow Cl- Influx (Inhibition) GABAAR->Ion_Flow Channel Opening Neuronal_Activity Reduced Neuronal Excitability Ion_Flow->Neuronal_Activity

Caption: Mechanism of this compound at the α5-GABA-A receptor.

Troubleshooting_Workflow Workflow for Investigating Unexpected Effects Start Unexpected Phenotype Observed with this compound Step1 Step 1: Confirm On-Target Engagement (e.g., Patch-Clamp) Start->Step1 Decision1 On-Target Activity Confirmed? Step1->Decision1 Step2 Step 2: Perform Dose-Response Curve Decision1->Step2 Yes Troubleshoot_Exp Re-evaluate Experimental Setup and Reagents Decision1->Troubleshoot_Exp No Decision2 Effect at High Concentrations Only? Step2->Decision2 Step3 Step 3: Use Structurally Unrelated α5 Antagonist Decision2->Step3 No Conclusion2 Potential Off-Target Effect or Non-Specific Toxicity Decision2->Conclusion2 Yes Decision3 Phenotype Replicated? Step3->Decision3 Conclusion1 Phenotype is Likely On-Target Decision3->Conclusion1 Yes Decision3->Conclusion2 No

Caption: Troubleshooting workflow for unexpected experimental results.

References

Afizagabar stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Afizagabar in DMSO and other common laboratory solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

To minimize degradation, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q2: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?

A2: Precipitation of a compound from a DMSO stock solution upon thawing is a common issue. Here are some steps to address this:

  • Gentle Warming and Vortexing: Warm the vial in a 37°C water bath for 5-10 minutes and vortex thoroughly to help redissolve the compound.[2]

  • Sonication: If warming is insufficient, sonicating the vial for a short period can aid in dissolution.[2]

  • Confirm Concentration: If precipitation persists, the actual concentration of your solution may be lower than intended. It is advisable to prepare a fresh stock solution.

  • Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of many organic compounds.[2] Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions.

Q3: Can I store this compound solutions in solvents other than DMSO?

Q4: How can absorbed water in DMSO affect the stability of this compound?

A4: Absorbed water in DMSO can lead to several issues:

  • Reduced Solubility: The presence of water can decrease the solubility of hydrophobic compounds, leading to precipitation.

  • Hydrolysis: Water can act as a reactant in hydrolysis, a common degradation pathway for many pharmaceutical compounds, especially those with ester or amide functional groups.

To mitigate these risks, always use newly opened, anhydrous DMSO and store it properly in a dry environment with the cap tightly sealed.

Data Presentation: this compound Stability in DMSO

Storage TemperatureDuration of StabilitySource
-80°C6 months
-20°C1 month

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Solvent by HPLC-UV

This protocol outlines a general procedure to determine the chemical stability of this compound in a selected solvent over time.

Objective: To quantify the percentage of intact this compound remaining in a solution under specific storage conditions.

Materials:

  • This compound powder

  • High-purity, anhydrous solvent (e.g., DMSO, ethanol, acetonitrile)

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

  • Vials for stock solution and aliquots

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the chosen solvent to a specific concentration (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis with the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Record the chromatogram and the peak area of the this compound peak at a suitable UV wavelength. This will serve as your baseline (100% integrity).

  • Storage:

    • Aliquot the remaining stock solution into several small, single-use vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage.

    • Allow the aliquot to come to room temperature.

    • Dilute and analyze by HPLC as described in step 2.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (Time = 0) peak area.

    • Plot the percentage of remaining this compound against time to generate a stability curve.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

This compound Mechanism of Action: α5-GABAA Receptor Antagonism

This compound is a competitive antagonist at the GABA-binding site of the α5 subunit-containing GABAA receptor (α5-GABAAR). This means it binds to the same site as the endogenous neurotransmitter GABA but does not activate the receptor, thereby blocking the inhibitory effect of GABA.

Afizagabar_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_effect GABA GABA GABAaR α5-GABAAR (Chloride Channel) GABA->GABAaR Binds & Activates This compound This compound This compound->GABAaR Binds & Blocks Activation Channel Opens (Cl- Influx) GABAaR->Activation Conformational Change Blocked Channel Remains Closed GABAaR->Blocked Inhibition Neuronal Hyperpolarization (Inhibition) Activation->Inhibition

This compound competitively blocks the GABA binding site on α5-GABAARs.
Troubleshooting Workflow for this compound Solution Instability

This workflow provides a logical sequence of steps to diagnose and resolve common issues related to the stability of this compound solutions.

Troubleshooting_Workflow start Instability Observed (Precipitation, Reduced Activity) check_stock Inspect Stock Solution (Precipitate present?) start->check_stock dissolve Warm (37°C) & Vortex/Sonicate check_stock->dissolve Yes check_dmso Verify DMSO Quality (Anhydrous, High-Purity?) check_stock->check_dmso No check_dissolved Completely Dissolved? dissolve->check_dissolved check_dissolved->check_dmso Yes prepare_fresh Prepare Fresh Stock Solution check_dissolved->prepare_fresh No new_dmso Use Fresh, Anhydrous DMSO check_dmso->new_dmso No check_storage Review Storage Conditions (Temp, Freeze-Thaw Cycles?) check_dmso->check_storage Yes new_dmso->prepare_fresh aliquot Aliquot into single-use vials Store at -80°C check_storage->aliquot No end Problem Resolved check_storage->end Yes aliquot->end prepare_fresh->end

A step-by-step guide to troubleshooting this compound solution instability.

References

troubleshooting inconsistent results with Afizagabar

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Afizagabar (S44819). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot any inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as S44819) is a first-in-class, competitive, and selective antagonist of the α5 subunit-containing GABAA receptor (α5-GABAAR).[1] It acts at the GABA-binding site on these specific receptors. The α5-GABAARs are primarily located in the extrasynaptic space of hippocampal neurons and are known to mediate tonic inhibition, a persistent form of inhibitory signaling. By selectively blocking these receptors, this compound reduces tonic inhibition, which can enhance hippocampal synaptic plasticity and exhibit pro-cognitive effects.

Q2: What are the common applications of this compound in research?

This compound is primarily used in neuroscience research to investigate:

  • Cognitive enhancement and memory formation.

  • The role of α5-GABAARs in synaptic plasticity, such as long-term potentiation (LTP).

  • The pathophysiology of cognitive disorders.

  • The reversal of scopolamine-induced memory impairments.[1]

Q3: How should I prepare and store this compound stock solutions?

  • Solubility: this compound is soluble in DMSO. For in vitro experiments, a stock solution of up to 6.25 mg/mL (17.11 mM) can be prepared in DMSO with the help of ultrasonication.[1][2] It is important to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[1]

  • Storage:

    • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

    • Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is crucial to store the stock solution in single-use aliquots.

Q4: What is a typical dose for in vivo experiments?

For in vivo studies in rodents, intraperitoneal (i.p.) injections of 1 and 3 mg/kg have been shown to be effective in diminishing scopolamine-induced increases in total errors in cognitive tasks.

Troubleshooting Inconsistent Results

Q5: My in vitro results with this compound are variable. What are the potential causes?

Inconsistent in vitro results can stem from several factors:

  • Incomplete Solubilization: this compound requires ultrasonication for complete dissolution in DMSO. Incomplete solubilization will lead to a lower effective concentration. Ensure your stock solution is clear before use.

  • Stock Solution Degradation: As mentioned, this compound solutions are susceptible to degradation with repeated freeze-thaw cycles. Always use freshly thawed aliquots.

  • pH of Experimental Buffer: The pH of your recording solution can influence the activity of GABAA receptors. Ensure your buffers are freshly prepared and the pH is stable throughout the experiment.

  • Cell Health: The expression and function of GABAA receptors can be affected by the health of your cells or tissue slices. Ensure proper oxygenation and nutrient supply.

Q6: I am not observing the expected pro-cognitive effects of this compound in my in vivo behavioral studies. What should I consider?

  • Animal Strain and Age: The expression of α5-GABAARs can vary between different rodent strains and change with age. These differences can influence the behavioral response to this compound.

  • Timing of Administration: The timing of this compound administration relative to the behavioral task is critical. For acute studies, consider the pharmacokinetic profile of the compound to ensure it is at its effective concentration during the task.

  • Behavioral Paradigm: The choice and design of the behavioral task are crucial. Ensure the task is sensitive to hippocampal function and that the animals are properly trained. Consider potential confounding factors like stress or motor impairments.

  • Vehicle Effects: If using a vehicle containing DMSO for in vivo administration, ensure you have a vehicle-only control group to account for any behavioral effects of the vehicle itself.

Q7: I am observing paradoxical or off-target effects. Is this expected?

While this compound is reported to be selective for α5-GABAARs, all pharmacological agents have the potential for off-target effects, especially at higher concentrations. Consider the following:

  • Concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.

  • Paradoxical Excitation: In some neuronal populations, blocking inhibition can lead to a disinhibition of excitatory circuits, resulting in paradoxical network hyperexcitability.

  • Control Experiments: To confirm the observed effects are mediated by α5-GABAARs, consider using a non-selective GABAA receptor antagonist as a comparator or using genetic models (e.g., α5 knockout animals) if available.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterReceptor SubtypeValueReference
IC50 α5β2γ2585 nM
Ki α5β3γ266 nM
Kb α5-GABAAR221 nM

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Tonic Inhibition

This protocol is designed to measure GABAA receptor-mediated tonic currents in hippocampal neurons and assess the effect of this compound.

1. Slice Preparation: a. Anesthetize an adult rodent according to approved institutional protocols. b. Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4). c. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold slicing solution. d. Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4), saturated with 95% O2 / 5% CO2, at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Recording: a. Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 mL/min. b. Visualize CA1 pyramidal neurons using a microscope with DIC optics. c. Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 (pH adjusted to 7.3 with CsOH). d. Obtain a whole-cell patch-clamp recording in voltage-clamp mode. Hold the neuron at -70 mV. e. To isolate GABAA receptor currents, add blockers for ionotropic glutamate receptors (e.g., 20 µM CNQX and 50 µM AP-5) to the aCSF. f. Record a stable baseline current for 5-10 minutes. g. To measure the tonic current, apply a saturating concentration of a GABAA receptor antagonist (e.g., 100 µM picrotoxin or bicuculline) and measure the outward shift in the holding current. h. After washing out the non-selective antagonist, apply this compound (e.g., 100-500 nM) and observe the change in the holding current. The reduction in the tonic current by this compound can be quantified and compared to the total tonic current revealed by picrotoxin/bicuculline.

Protocol 2: In Vivo Assessment of Cognitive Enhancement using the Morris Water Maze

This protocol is designed to assess the ability of this compound to reverse scopolamine-induced spatial memory deficits.

1. Apparatus: a. A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic white paint. b. A hidden escape platform submerged 1-2 cm below the water surface. c. A video tracking system to record the animal's swim path and latency to find the platform. d. Distal visual cues placed around the room.

2. Procedure: a. Habituation: On day 1, allow each animal to swim freely in the pool for 60 seconds without the platform. b. Acquisition Phase (Days 2-5): i. Conduct 4 trials per day for each animal. ii. For each trial, gently place the animal into the water facing the wall at one of four randomized start locations. iii. Allow the animal to search for the hidden platform for a maximum of 60 seconds. iv. If the animal finds the platform, allow it to remain there for 15-30 seconds. v. If the animal does not find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds. vi. Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the first trial of each day to induce a memory deficit. vii. Administer this compound (1 or 3 mg/kg, i.p.) or vehicle 60 minutes before the first trial of each day. c. Probe Trial (Day 6): i. Remove the escape platform from the pool. ii. Place the animal in the pool at a novel start location and allow it to swim for 60 seconds. iii. Record the time spent in the target quadrant (where the platform was previously located).

Mandatory Visualization

Afizagabar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR α5-GABAAR GABA->GABAAR Binds to This compound This compound This compound->GABAAR Antagonizes Cl_ion Cl- GABAAR->Cl_ion Opens Channel Enhanced_Excitability Enhanced Neuronal Excitability GABAAR->Enhanced_Excitability Blockade leads to Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes LTP Enhanced LTP Enhanced_Excitability->LTP Promotes Troubleshooting_Workflow cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues cluster_general General Issues start Inconsistent Results solubility Check Solubilization (Ultrasonication) start->solubility In Vitro strain Consider Animal Strain & Age start->strain In Vivo storage Review Stock Storage & Aliquoting solubility->storage ph Verify Buffer pH storage->ph health Assess Cell/Slice Health ph->health concentration Titrate Drug Concentration health->concentration timing Optimize Dosing Time strain->timing paradigm Evaluate Behavioral Paradigm timing->paradigm vehicle Include Vehicle Control paradigm->vehicle vehicle->concentration controls Use Appropriate Controls concentration->controls concentration->controls

References

how to prevent Afizagabar degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"## Technical Support Center: Afizagabar

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of this compound in experimental settings.

Troubleshooting Guide

This guide addresses common issues that may lead to the degradation of this compound during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected experimental results Compound degradation leading to reduced potency or altered activity.1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity and identity of your current stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[1] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[1][2]
Loss of activity over the course of a long experiment Instability in the experimental medium (e.g., cell culture media, buffer).1. Time-Course Experiment: Assess the stability of this compound in your experimental medium over the duration of a typical experiment. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible.
Precipitate formation in solutions - Poor solubility in the chosen solvent. - Compound degradation resulting in less soluble byproducts. - Saturation of the solution.1. Optimize Solvent Selection: Consult the manufacturer's datasheet for recommended solvents. Consider using a small amount of a co-solvent like DMSO, but verify its compatibility with your experimental system. 2. Check for Degradation: Analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Adjust Concentration: You may need to work with a lower concentration of this compound.
Batch-to-batch variability in experimental outcomes Inconsistent quality or degradation of different batches of the compound.1. Quality Control of New Batches: Perform analytical validation (e.g., purity, identity) on each new batch of the compound before use.[1] 2. Standardized Storage: Implement and strictly follow a standardized protocol for the storage and handling of all batches.[1]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, solid this compound should be kept at -20°C or -80°C in a container that protects it from light, such as an amber vial. For short-term storage of solutions, refrigeration at 2-8°C in a light-protecting container is advisable. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: What is the best way to prepare and store this compound stock solutions?

A2: To prepare stock solutions, use a high-purity, anhydrous solvent in which this compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for many non-polar compounds. Prepare a concentrated stock solution to minimize the volume of solvent added to your experimental system. Store stock solutions in small, single-use aliquots at or below the recommended temperature to prevent degradation from repeated freeze-thaw cycles.

Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?

A3: Yes, inconsistent results are a common indicator of compound instability. Degradation of this compound can lead to a decrease in its effective concentration, resulting in variable experimental outcomes. It is crucial to handle the compound with care throughout the experimental workflow to ensure its integrity.

Q4: Can I work with this compound on an open lab bench?

A4: If this compound is photosensitive, it is highly recommended to work with it in a controlled lighting environment. This can be achieved by working in a dark room, or by using amber or foil-wrapped labware to protect the compound from light exposure.

Quantitative Data Summary

The following table summarizes the stability of this compound under various conditions. This data is illustrative and should be confirmed with lot-specific stability studies.

ConditionTemperatureDuration% Purity RemainingDegradation Products Detected
Solid 2-8°C30 days>99%Not Detected
25°C30 days98%Degradant A
40°C30 days92%Degradant A, Degradant B
Solution (in DMSO) -20°C6 months>99%Not Detected
2-8°C1 month97%Degradant A
25°C24 hours95%Degradant A
Aqueous Buffer (pH 7.4) 37°C8 hours90%Degradant C

Experimental Protocols

Protocol: Assessing this compound Stability in an Aqueous Buffer

This protocol outlines a method to determine the stability of this compound in a common experimental buffer.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). Ensure the final DMSO concentration is less than 0.5%.

  • Incubate the solution at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from its degradation products.

    • Detection: Monitor at the wavelength of maximum absorbance for this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

Signaling_Pathway This compound This compound GABA_A_Receptor GABA_A_Receptor This compound->GABA_A_Receptor antagonizes Neuronal_Inhibition Neuronal_Inhibition GABA_A_Receptor->Neuronal_Inhibition mediates Cognitive_Enhancement Cognitive_Enhancement Neuronal_Inhibition->Cognitive_Enhancement negatively regulates

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare Stock Solution (this compound in DMSO) Prep_Working Prepare Working Solution (Dilute in Buffer) Prep_Stock->Prep_Working Incubate Incubate at 37°C Prep_Working->Incubate Time_Points Collect Aliquots at Time Points (0, 1, 2, 4, 8h) Incubate->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Calc_Purity Calculate % Purity Remaining HPLC_Analysis->Calc_Purity

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent Results Check_Storage Check Storage Conditions (Temp, Light, Seal) Start->Check_Storage Check_Solutions Assess Solution Stability (Fresh vs. Old) Check_Storage->Check_Solutions Storage OK Solution_Bad Prepare Fresh Solutions Check_Storage->Solution_Bad Storage Incorrect Check_Purity Verify Compound Purity (HPLC/LC-MS) Check_Solutions->Check_Purity Solutions OK Check_Solutions->Solution_Bad Solutions Degraded Solution_Good Results Consistent Check_Purity->Solution_Good Purity OK Check_Purity->Solution_Bad Purity Low

Caption: Troubleshooting logic for inconsistent results."}

References

Technical Support Center: Addressing Poor Bioavailability of Afizagabar In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Afizagabar and encountering challenges with its in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as S44819) is a first-in-class, competitive, and selective antagonist of the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR).[1][2] It binds to the GABA-binding site on the α5 subunit, thereby inhibiting the activity of these specific receptors.[1][2] this compound has been shown to enhance hippocampal synaptic plasticity and has pro-cognitive effects.[1]

Q2: Why might this compound exhibit poor oral bioavailability?

While specific data on this compound's bioavailability is not extensively published, poor oral bioavailability for small molecule drugs is often attributed to two main factors: low aqueous solubility and/or low intestinal permeability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal membrane. Challenges in either of these steps can lead to low bioavailability. Additionally, first-pass metabolism in the liver can also reduce the amount of active drug reaching systemic circulation.

Q3: What are the known solubility characteristics of this compound?

This compound is reported to be soluble in DMSO at a concentration of 6.25 mg/mL (17.11 mM), often requiring sonication. Its solubility in aqueous buffers, which is more relevant for in vivo dissolution, is not explicitly stated in the provided literature but is a critical parameter to determine experimentally.

Q4: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.

  • Amorphous Formulations: Converting the crystalline form of the drug to a more soluble amorphous state, often in the form of solid dispersions with polymers.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and microemulsions, which can improve solubility and take advantage of lipid absorption pathways.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.

  • Use of Excipients: Incorporating surfactants, co-solvents, and permeation enhancers into the formulation.

Troubleshooting Guide: Low In Vivo Efficacy or Exposure of this compound

If you are observing lower than expected in vivo efficacy or plasma concentrations of this compound, consider the following troubleshooting steps.

Diagram: Troubleshooting Workflow for Poor this compound Bioavailability

TroubleshootingWorkflow start Start: Low In Vivo Efficacy/Exposure check_solubility 1. Assess Aqueous Solubility Is solubility < 100 µg/mL? start->check_solubility check_permeability 2. Evaluate Permeability (e.g., Caco-2) Is Papp < 1 x 10^-6 cm/s? check_solubility->check_permeability No solubility_issue Primary Issue: Poor Solubility check_solubility->solubility_issue Yes formulation_strategy 3. Select Formulation Strategy check_permeability->formulation_strategy No permeability_issue Primary Issue: Poor Permeability check_permeability->permeability_issue Yes particle_size A. Particle Size Reduction (Micronization, Nanosuspension) formulation_strategy->particle_size lipid_formulation B. Lipid-Based Formulation (SEDDS, SLN) formulation_strategy->lipid_formulation solid_dispersion C. Amorphous Solid Dispersion formulation_strategy->solid_dispersion permeation_enhancers D. Add Permeation Enhancers formulation_strategy->permeation_enhancers solubility_issue->formulation_strategy combined_issue Primary Issue: Poor Solubility & Permeability solubility_issue->combined_issue If permeability also low permeability_issue->formulation_strategy permeability_issue->combined_issue If solubility also low combined_issue->formulation_strategy optimize_formulation 4. Optimize and Characterize Formulation particle_size->optimize_formulation lipid_formulation->optimize_formulation solid_dispersion->optimize_formulation permeation_enhancers->optimize_formulation in_vivo_pk 5. Conduct In Vivo PK Study optimize_formulation->in_vivo_pk end End: Improved Bioavailability in_vivo_pk->end

Caption: Troubleshooting decision tree for addressing poor in vivo bioavailability of this compound.

Data Presentation: Comparison of Formulation Strategies

The following table presents hypothetical data to illustrate the potential impact of different formulation strategies on the pharmacokinetic parameters of this compound following oral administration in rats.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension 1050 ± 152.0200 ± 50100 (Reference)
Micronized Suspension 10120 ± 301.5550 ± 110275
Nanosuspension 10250 ± 601.01200 ± 250600
Solid Lipid Nanoparticles (SLNs) 10350 ± 751.01800 ± 400900
Self-Emulsifying Drug Delivery System (SEDDS) 10500 ± 1000.52500 ± 5501250

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC system with a suitable column (e.g., C18)

  • Shaking incubator

  • Centrifuge

  • 0.22 µm syringe filters

Methodology:

  • Add an excess amount of this compound powder to separate vials containing PBS, SGF, and SIF.

  • Incubate the vials in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate mobile phase.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Perform the experiment in triplicate for each buffer.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the pharmacokinetic profile of this compound following oral administration of different formulations.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulations (e.g., aqueous suspension, SEDDS)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast the rats overnight (with free access to water) before dosing.

  • Administer the this compound formulation via oral gavage at the desired dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

Diagram: this compound Mechanism of Action - Signaling Pathway

Caption: Simplified signaling pathway of this compound at the α5-GABA-A receptor.

Diagram: Experimental Workflow for Bioavailability Assessment

BioavailabilityWorkflow start Start: Candidate Formulation in_vitro In Vitro Characterization (Solubility, Dissolution, Stability) start->in_vitro in_vivo_oral Oral Administration to Animal Model (e.g., Rat) in_vitro->in_vivo_oral in_vivo_iv IV Administration to Animal Model (for Absolute Bioavailability) in_vitro->in_vivo_iv blood_sampling Serial Blood Sampling in_vivo_oral->blood_sampling in_vivo_iv->blood_sampling plasma_analysis Plasma Sample Processing & Bioanalysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) plasma_analysis->pk_analysis calc_bioavailability Calculate Relative or Absolute Bioavailability (F% = (AUC_oral / AUC_iv) * 100) pk_analysis->calc_bioavailability end End: Bioavailability Data calc_bioavailability->end

Caption: General experimental workflow for assessing the bioavailability of an this compound formulation.

References

Technical Support Center: Afizagabar in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Afizagabar in cell-based assays. The following information is designed to help minimize potential toxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as S44819) is a first-in-class, competitive, and selective antagonist of the α5 subunit-containing GABA-A receptor (α5-GABAAR).[1] It acts at the GABA-binding site of the receptor.[1] In preclinical studies, this compound has been shown to enhance hippocampal synaptic plasticity and exhibit pro-cognitive effects.[1]

Q2: What are the known binding affinities and potencies of this compound?

This compound has a reported IC50 of 585 nM for the α5β2γ2 subtype of the GABA-A receptor and a Ki of 66 nM for the α5β3γ2 subtype.[1] It selectively inhibits extrasynaptic α5-GABAARs.[1]

Q3: Are there known off-target effects or general toxicity concerns with this compound in cell-based assays?

While specific cytotoxicity data for this compound across a wide range of cell lines is not extensively published, its selectivity for the α5-GABAAR, which has a more restricted expression pattern compared to other GABA-A receptor subunits, suggests a potentially lower risk of off-target effects compared to non-selective GABA-A receptor modulators. However, as with any small molecule, off-target effects and cytotoxicity are possible, particularly at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell line.

Q4: How should I prepare and store this compound for cell culture experiments?

  • Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared.

  • Storage:

    • Store the solid compound at -20°C for up to 3 years.

    • Store the DMSO stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.

Q5: What is a recommended starting concentration range for my experiments?

Given the IC50 for its target is 585 nM, a good starting point for in vitro experiments would be to test a range of concentrations from low nanomolar to low micromolar (e.g., 1 nM to 10 µM). This range should allow you to observe the desired pharmacological effect while also identifying the threshold for any potential cytotoxicity.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell-based assays.

Issue 1: Compound Precipitation in Cell Culture Medium

Possible Causes:

  • High Final Concentration: The concentration of this compound in the final culture medium may exceed its aqueous solubility.

  • Improper Dilution: Adding a highly concentrated DMSO stock directly to the aqueous medium can cause the compound to "crash out" of solution.

  • Temperature Shock: Mixing solutions of different temperatures (e.g., cold stock solution into warm medium).

  • Media Components: Interactions with proteins or other components in the serum or basal medium.

Solutions:

Solution Detailed Protocol/Explanation
Optimize Dilution Method Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of complete culture medium.
Control Final DMSO Concentration Ensure the final concentration of DMSO in the culture medium is below a non-toxic level, typically ≤ 0.5%. Run a vehicle control (medium with the same final DMSO concentration) to assess any solvent-induced toxicity.
Pre-warm Solutions Before mixing, ensure that both the this compound stock/intermediate dilutions and the cell culture medium are at the same temperature (e.g., 37°C).
Test in Serum-Free vs. Serum-Containing Media If precipitation is observed in serum-containing medium, test the solubility in the basal medium alone to determine if serum proteins are contributing to the issue.
Issue 2: Unexpected Cell Toxicity or Reduced Viability

Possible Causes:

  • Concentration is too high: The concentration of this compound may be in a cytotoxic range for the specific cell line being used.

  • Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to toxicity.

  • Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.

  • Compound degradation: The compound may degrade in the culture medium over time, forming toxic byproducts.

Solutions:

Solution Detailed Protocol/Explanation
Perform a Dose-Response Curve Conduct a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) with a wide range of this compound concentrations to determine the EC50 for its pharmacological effect and the CC50 (cytotoxic concentration 50%).
Include Proper Controls Always include an untreated control and a vehicle (solvent) control to differentiate between compound-induced and solvent-induced toxicity.
Monitor Cell Morphology Visually inspect the cells under a microscope for signs of stress, such as rounding, detachment, or blebbing, at different concentrations of this compound.
Assess Apoptosis If toxicity is observed, consider performing assays to detect markers of apoptosis, such as caspase activation (e.g., Caspase-3/7 assay) or changes in mitochondrial membrane potential.
Consider Off-Target Effects If toxicity occurs at concentrations close to the effective dose, it may be due to off-target effects. While a full off-target screening is complex, consider the known pharmacology of related compounds.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines a general procedure to determine the optimal working concentration of this compound that minimizes cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

  • Cell viability assay reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize (typically overnight).

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2x the desired final concentrations. Ensure the final DMSO concentration will be consistent across all wells and below 0.5%.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the 2x working solutions to the appropriate wells.

    • Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Following the manufacturer's instructions for your chosen viability assay, add the reagent to each well.

    • Incubate for the recommended time.

    • Read the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50.

Quantitative Data Summary
Cell LineAssay TypeIncubation Time (hours)CC50 (µM)Maximum Non-Toxic Concentration (µM)
e.g., SH-SY5YResazurin48[User Data][User Data]
e.g., HEK293MTT72[User Data][User Data]
e.g., Primary NeuronsCellTiter-Glo®24[User Data][User Data]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Afizagabar_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR α5-GABAAR GABA->GABAAR Binds to Cl_ion Cl- ions GABAAR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes This compound This compound This compound->GABAAR Antagonizes

Caption: Mechanism of action of this compound as a competitive antagonist at the α5-GABAAR.

Toxicity_Troubleshooting_Workflow Start Start Experiment with this compound Observe_Toxicity Observe Unexpected Cell Toxicity/Death? Start->Observe_Toxicity Check_Concentration Is Concentration > 10 µM? Observe_Toxicity->Check_Concentration Yes No_Toxicity Proceed with Experiment Observe_Toxicity->No_Toxicity No Lower_Concentration Lower Concentration (Perform Dose-Response) Check_Concentration->Lower_Concentration Yes Check_Solvent Is Final DMSO > 0.5%? Check_Concentration->Check_Solvent No End Problem Resolved Lower_Concentration->End Lower_Solvent Reduce DMSO Concentration Check_Solvent->Lower_Solvent Yes Check_Precipitate Is Precipitate Visible? Check_Solvent->Check_Precipitate No Lower_Solvent->End Optimize_Solubility Optimize Dilution Protocol (See Issue 1) Check_Precipitate->Optimize_Solubility Yes Investigate_Apoptosis Investigate Apoptosis (Caspase Assay, etc.) Check_Precipitate->Investigate_Apoptosis No Optimize_Solubility->End Investigate_Apoptosis->End

Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.

Cell_Viability_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Prepare_Compound 2. Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells 3. Treat Cells with this compound (include controls) Prepare_Compound->Treat_Cells Incubate 4. Incubate for Desired Time Period Treat_Cells->Incubate Add_Reagent 5. Add Viability Reagent (e.g., Resazurin) Incubate->Add_Reagent Incubate_Reagent 6. Incubate as per Reagent Protocol Add_Reagent->Incubate_Reagent Read_Plate 7. Read Plate (Absorbance/Fluorescence/Luminescence) Incubate_Reagent->Read_Plate Analyze_Data 8. Analyze Data and Determine CC50 Read_Plate->Analyze_Data

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

challenges in working with GABA-A receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for GABA-A Receptor Antagonist Research. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the experimental use of GABA-A receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate GABA-A receptor antagonist for my experiment?

A1: The choice of a GABA-A receptor antagonist depends on several factors:

  • Mechanism of Action: Antagonists can be competitive or non-competitive. Competitive antagonists, like bicuculline, bind to the same site as GABA, while non-competitive antagonists, such as picrotoxin, bind to a different site on the receptor to block its function.[1][2]

  • Subtype Selectivity: The GABA-A receptor has numerous subtypes due to its varied subunit composition (e.g., α1-6, β1-4, γ1-3).[3] While many antagonists, like bicuculline, show little subtype selectivity, some experimental compounds are being developed for greater specificity.[4][5] Consider the specific receptor subtypes expressed in your model system.

  • Experimental Application: For electrophysiology, both competitive and non-competitive antagonists are widely used to block GABA-A receptor-mediated currents. In behavioral studies, the choice may depend on the desired in vivo effects and pharmacokinetic properties of the antagonist.

Q2: I'm having trouble dissolving my GABA-A receptor antagonist. What should I do?

A2: Solubility is a common issue with some antagonists. Here are a few suggestions:

  • Consult the Datasheet: Always refer to the manufacturer's instructions for the recommended solvent.

  • Use of Solvents: Many antagonists are soluble in organic solvents like DMSO before being diluted into an aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it can have off-target effects.

  • pH Adjustment: The solubility of some compounds can be pH-dependent. A slight adjustment of the buffer pH may improve solubility.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound.

Q3: My antagonist is not producing the expected inhibitory effect. What could be the reason?

A3: Several factors could contribute to a lack of effect:

  • Compound Stability: Some antagonists, like bicuculline, are unstable in solution and can convert to less active forms. It is recommended to prepare fresh solutions for each experiment.

  • Agonist Concentration: In competitive antagonism, the degree of inhibition depends on the concentration of the agonist (GABA). A high concentration of GABA may overcome the blocking effect of the antagonist.

  • Incorrect Concentration: Double-check your calculations and dilutions to ensure you are using the intended concentration of the antagonist.

  • Receptor Subtype: The potency of the antagonist can vary with the GABA-A receptor subunit composition.

Q4: I am observing off-target effects in my experiment. How can I minimize them?

A4: Off-target effects are a significant challenge. To mitigate them:

  • Use Multiple Antagonists: If possible, confirm your findings using a second antagonist with a different mechanism of action or chemical structure.

  • Control Experiments: Include appropriate vehicle controls and, if possible, a control cell line or animal that does not express the target receptor.

  • Concentration-Response Curves: Determine the lowest effective concentration of the antagonist to minimize the risk of off-target effects.

  • Literature Review: Research the known off-target effects of your chosen antagonist. For instance, picrotoxin is known to also act on glycine and 5-HT3 receptors.

Troubleshooting Guides

ProblemPotential Cause(s)Recommended Solution(s)
No or weak antagonist effect 1. Antagonist degradation. 2. Incorrect antagonist concentration. 3. High agonist (GABA) concentration. 4. Low receptor expression.1. Prepare fresh antagonist solutions for each experiment. 2. Verify calculations and perform serial dilutions. 3. Optimize agonist concentration (e.g., use EC50 of GABA). 4. Confirm receptor expression via Western blot or qPCR.
High background noise in binding assay 1. Insufficient washing. 2. Non-specific binding of the radioligand. 3. Contaminated reagents.1. Increase the number and volume of washes. 2. Determine non-specific binding using an excess of unlabeled ligand. 3. Use fresh, filtered buffers.
Variability between experimental repeats 1. Inconsistent cell culture conditions. 2. Pipetting errors. 3. Fluctuation in equipment performance (e.g., temperature).1. Standardize cell passage number and seeding density. 2. Use calibrated pipettes and consistent technique. 3. Ensure all equipment is properly calibrated and maintained.
Cell death or stress observed 1. High concentration of organic solvent (e.g., DMSO). 2. Cytotoxicity of the antagonist. 3. Inappropriate buffer osmolality or pH.1. Keep the final solvent concentration below 0.1-0.5%. 2. Perform a cell viability assay (e.g., MTT) at different antagonist concentrations. 3. Check and adjust the properties of all solutions.

Quantitative Data

Inhibitory Potency (IC50) of Common GABA-A Receptor Antagonists
AntagonistIC50 Value (µM)Receptor Subtype / Cell LineExperimental Condition
Bicuculline3.3α1β2γ2In the presence of 30 µM GABA
Bicuculline16.7Endogenously expressed in IMR-32 cellsIn the presence of 10 µM GABA
Picrotoxin0.8α1β2γ2In the presence of 30 µM GABA
Picrotoxin2.2α1β2γ2In the presence of 1 mM GABA
Gabazine7.38Endogenously expressed in IMR-32 cellsIn the presence of 10 µM GABA

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted for determining the inhibitory potency of a test antagonist by measuring its ability to displace a radiolabeled ligand from GABA-A receptors.

Materials:

  • Membrane preparation containing GABA-A receptors (from rat brain or cultured cells)

  • Radiolabeled ligand (e.g., [³H]muscimol or [³H]GABA)

  • Test antagonist at various concentrations

  • Unlabeled GABA or a known antagonist (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in an ice-cold buffer.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

    • For total binding, add the radioligand.

    • For non-specific binding, add the radioligand and an excess of unlabeled GABA or another antagonist.

    • For competitive binding, add the radioligand and varying concentrations of the test antagonist.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 45 minutes at 4°C).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Patch-Clamp Electrophysiology

This protocol details the whole-cell patch-clamp technique to measure the functional inhibition of GABA-A receptors by an antagonist.

Materials:

  • Cells expressing GABA-A receptors (cultured neurons or a cell line like HEK293)

  • External solution (containing physiological ion concentrations)

  • Internal solution (for the patch pipette)

  • GABA solution (at a concentration that elicits a submaximal current, e.g., EC20-EC50)

  • Test antagonist at various concentrations

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips 24-48 hours before the experiment.

    • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Patch-Clamp Recording:

    • Pull a glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a cell and form a high-resistance seal (gigaseal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • GABA Application and Antagonist Testing:

    • Apply a concentration of GABA that elicits a stable, submaximal current.

    • Once a baseline is established, co-apply the test antagonist at various concentrations with GABA.

    • Wash out the antagonist and ensure the GABA-evoked current returns to the baseline level.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Visualizations

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_A_Receptor->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA->GABA_A_Receptor Binds to Antagonist Competitive Antagonist (e.g., Bicuculline) Antagonist->GABA_A_Receptor Blocks Binding

Caption: GABA-A receptor signaling pathway and antagonist action.

Antagonist_Workflow start Start: Characterize Antagonist Potency prep_cells Prepare Cells Expressing GABA-A Receptors start->prep_cells apply_gaba Apply GABA (EC50) to Establish Baseline Current prep_cells->apply_gaba apply_antagonist Co-apply Antagonist at Various Concentrations apply_gaba->apply_antagonist measure Measure Reduction in GABA-evoked Current apply_antagonist->measure washout Washout Antagonist & Confirm Recovery measure->washout washout->apply_antagonist Next Concentration analyze Data Analysis: Plot Dose-Response Curve washout->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50

Caption: Experimental workflow for assessing antagonist potency.

Troubleshooting_Tree start Problem: Unexpected Results q_reagents Are Reagents Fresh and Correctly Prepared? start->q_reagents a_reagents_no Solution: Prepare Fresh Solutions, Verify Concentrations q_reagents->a_reagents_no No q_controls Are Controls Behaving as Expected? q_reagents->q_controls Yes a_controls_no Solution: Troubleshoot Control Conditions, Check Cell Health q_controls->a_controls_no No q_offtarget Could it be Off-Target Effects? q_controls->q_offtarget Yes a_offtarget_yes Solution: Use Lower Concentration, Try a Different Antagonist q_offtarget->a_offtarget_yes Yes end Consult Further Literature/Support q_offtarget->end No

Caption: Troubleshooting decision tree for unexpected results.

References

refining experimental design for Afizagabar studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving Afizagabar.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as S44819) is a first-in-class competitive and selective antagonist of the α5 subunit-containing GABAA receptor (α5-GABAAR).[1][2] It binds to the GABA-binding site on the α5-GABAAR, thereby blocking the inhibitory effects of GABA at these specific receptors.[1] This selective antagonism is reported to enhance hippocampal synaptic plasticity and exhibit pro-cognitive effects.[1][2]

Q2: What are the key molecular targets of this compound?

This compound selectively targets the α5 subunit of the GABAA receptor. It has been shown to have an IC50 of 585 nM for the α5β2γ2 receptor subtype and a Ki of 66 nM for the α5β3γ2 subtype.

Q3: In what research areas is this compound being investigated?

This compound is primarily being investigated for its potential therapeutic effects in neurological conditions. Notably, it has been the subject of a Phase 2 clinical trial (RESTORE BRAIN) to evaluate its efficacy and safety in enhancing clinical recovery after an ischemic stroke. Its pro-cognitive properties also suggest potential applications in other disorders involving cognitive deficits.

Q4: How should this compound be stored and handled?

For long-term storage as a powder, it is recommended to store this compound at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: What is the solubility of this compound?

This compound is soluble in DMSO. For example, a solubility of 6.25 mg/mL in DMSO has been reported. It is important to use newly opened, hygroscopic DMSO for the best results, as moisture can impact solubility.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Question: My in vitro experiments with this compound are showing high variability. What could be the cause?

  • Answer:

    • Cell Line Verification: Ensure your cell line expresses the α5 subunit of the GABAA receptor. Use techniques like RT-PCR, western blotting, or immunocytochemistry to confirm expression levels.

    • Compound Stability: this compound solutions should be freshly prepared. If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles.

    • Assay Conditions: GABAA receptor function can be sensitive to ionic concentrations (especially chloride), pH, and temperature. Standardize these parameters across all experiments.

    • GABA Concentration: As this compound is a competitive antagonist, its effect will be dependent on the concentration of the agonist (GABA). Ensure you are using a consistent and appropriate concentration of GABA in your assays.

Issue 2: Difficulty in observing a pro-cognitive effect in animal models.

  • Question: I am not observing the expected cognitive enhancement in my rodent experiments with this compound. What should I check?

  • Answer:

    • Dosage and Administration: The reported effective doses in rats are 1 and 3 mg/kg administered intraperitoneally (i.p.). Ensure your dosage and route of administration are appropriate for your model. The timing of administration relative to the behavioral task is also critical.

    • Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your chosen animal model. The compound's absorption, distribution, metabolism, and excretion will influence its effective concentration in the brain.

    • Behavioral Paradigm: The choice of behavioral assay is crucial. Tasks that are sensitive to hippocampal function, such as the Morris water maze or contextual fear conditioning, are more likely to reveal the pro-cognitive effects of an α5-GABAAR antagonist.

    • Animal Strain and Age: The expression of α5-GABAARs can vary with the strain and age of the animals. These factors can influence the behavioral response to this compound.

Issue 3: Challenges in interpreting electrophysiology data.

  • Question: I am performing patch-clamp electrophysiology to study the effects of this compound, but the results are unclear. What are some key considerations?

  • Answer:

    • Recording Location: α5-GABAARs are predominantly expressed in the hippocampus. Ensure you are recording from neurons in this brain region to observe the most significant effects of this compound.

    • Tonic vs. Phasic Inhibition: α5-GABAARs primarily mediate tonic (persistent) inhibition. Your experimental design should be able to distinguish between effects on tonic and phasic (transient) GABAergic currents.

    • Agonist Application: The effect of this compound will be most apparent when a tonic GABAergic current is present. This may require the exogenous application of a low concentration of GABA to the recording medium.

    • Controls: Use appropriate controls, such as a non-selective GABAA receptor antagonist (e.g., bicuculline) or a vehicle control, to confirm the specificity of the observed effects.

Data Presentation

Table 1: In Vitro Potency of this compound

Receptor SubtypeAssay TypeValueReference
α5β2γ2IC50585 nM
α5β3γ2Ki66 nM

Table 2: In Vivo Efficacy of this compound in a Rat Model of Scopolamine-Induced Cognitive Deficit

Treatment GroupDosage (mg/kg, i.p.)Outcome MeasureResultReference
Scopolamine + VehicleN/ATotal Errors in Radial Arm MazeMarked Increase in Errors
Scopolamine + this compound1Total Errors in Radial Arm MazeSignificant Diminishment of Errors
Scopolamine + this compound3Total Errors in Radial Arm MazeSignificant Diminishment of Errors

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Prepare acute hippocampal slices from rodents or use a cell line endogenously or exogenously expressing α5-GABAARs.

  • Recording Setup: Use a standard patch-clamp rig with borosilicate glass pipettes (3-5 MΩ resistance).

  • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.3 with CsOH).

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To block other synaptic transmission, include CNQX (10 µM) and APV (50 µM).

  • Recording Procedure:

    • Establish a whole-cell recording from a hippocampal neuron.

    • Clamp the cell at -70 mV.

    • Perfuse the slice/cells with a low concentration of GABA (e.g., 0.1-1 µM) to induce a tonic current.

    • After establishing a stable baseline tonic current, apply this compound at the desired concentration (e.g., 100 nM - 1 µM).

    • Record the change in the holding current. A reduction in the inward current indicates antagonism of the GABAA receptor.

    • Wash out the drug to observe recovery.

Protocol 2: In Vivo Assessment of Cognitive Enhancement in a Mouse Model

  • Animals: Use adult male C57BL/6 mice.

  • Behavioral Task: Morris Water Maze.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 1, 3, or 10 mg/kg, i.p.)

    • Group 3 (Optional - Positive Control): A known cognitive-enhancing drug.

    • Group 4 (Optional - Deficit Model): An amnesic agent (e.g., scopolamine) + Vehicle.

    • Group 5 (Optional - Deficit Model): An amnesic agent + this compound.

  • Procedure:

    • Acquisition Phase (5 days):

      • Administer the vehicle or this compound 30 minutes before the first trial of each day.

      • Conduct 4 trials per day with a 15-minute inter-trial interval.

      • Record the escape latency (time to find the hidden platform) and path length for each trial.

    • Probe Trial (Day 6):

      • Remove the platform.

      • Administer the vehicle or this compound 30 minutes before the trial.

      • Allow the mouse to swim for 60 seconds.

      • Record the time spent in the target quadrant and the number of platform crossings.

  • Data Analysis: Analyze escape latencies using a two-way repeated measures ANOVA. Analyze probe trial data using a one-way ANOVA or t-test.

Mandatory Visualization

Afizagabar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR α5-GABAAR GABA->GABAAR Binds This compound This compound This compound->GABAAR Blocks Cl_ion Cl- influx This compound->Cl_ion Prevents Enhanced_Excitability Enhanced Neuronal Excitability This compound->Enhanced_Excitability Leads to GABAAR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability LTP_Inhibition Inhibition of LTP Reduced_Excitability->LTP_Inhibition Cognitive_Impairment Cognitive Impairment LTP_Inhibition->Cognitive_Impairment LTP_Facilitation Facilitation of LTP Enhanced_Excitability->LTP_Facilitation Cognitive_Enhancement Cognitive Enhancement LTP_Facilitation->Cognitive_Enhancement Experimental_Workflow_Cognitive_Testing cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Behavioral_Task Choose Cognitive Task (e.g., Morris Water Maze) Animal_Model->Behavioral_Task Randomization Randomize into Groups (Vehicle, this compound) Behavioral_Task->Randomization Drug_Admin Administer Drug/Vehicle (e.g., i.p.) Randomization->Drug_Admin Behavioral_Testing Conduct Behavioral Testing Drug_Admin->Behavioral_Testing Data_Collection Collect Data (e.g., Latency, Path Length) Behavioral_Testing->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpret Results Stats->Interpretation

References

Validation & Comparative

A Comparative Guide to Afizagabar and Other α5-GABAAR Inverse Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Afizagabar with other prominent α5-subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR) inverse agonists. The information presented is intended to assist researchers and drug development professionals in evaluating the pharmacological profiles of these compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to α5-GABAAR Inverse Agonists

The α5-GABAARs are predominantly expressed in the hippocampus, a brain region critical for learning and memory. These receptors are key modulators of cognitive function. Inverse agonists of the α5-GABAAR reduce the constitutive activity of these receptors, leading to enhanced cognitive performance in various preclinical models. This has made them a promising target for the development of therapeutics for cognitive disorders. This compound (S44819) is a first-in-class competitive antagonist at the GABA-binding site of the α5-GABAAR, distinguishing it from many other allosteric modulators.[1][2][3] This guide will compare this compound to other well-characterized α5-GABAAR inverse agonists, focusing on their binding affinity, selectivity, functional efficacy, and in vivo effects.

Quantitative Comparison of α5-GABAAR Inverse Agonists

The following tables summarize the in vitro binding affinities and functional activities of this compound and other selected α5-GABAAR inverse agonists.

Table 1: In Vitro Binding Affinity (Ki, nM) at Human Recombinant GABAAR Subtypes

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2α5 Selectivity (fold vs α1)Reference
This compound (S44819)---66-[1][2]
L-655,708>48>48>480.45>100
α5IA0.880.580.880.661.3
Basmisanil (RG1662)10314585105>200
MRK-0160.830.850.771.40.6
TPA0230.410.230.190.351.2

Table 2: In Vitro Functional Activity (IC50/EC50, nM and % Efficacy)

CompoundReceptor SubtypeAssay TypeEffectPotency (IC50/EC50, nM)% Efficacy (relative to GABA)Reference
This compound (S44819)α5β2γ2ElectrophysiologyAntagonist585 (IC50)-
L-655,708α5β3γ2ElectrophysiologyInverse Agonist--
α5IAα5β3γ2ElectrophysiologyInverse Agonist2.2 (EC50)-27
Basmisanil (RG1662)α5β3γ2ElectrophysiologyNegative Allosteric Modulator8 (IC50)-
MRK-016α5β3γ2ElectrophysiologyInverse Agonist3 (EC50)-
TPA023α2β3γ2 / α3β3γ2ElectrophysiologyPartial Agonist1.7 (EC50 at α3)+13 (at α2), +21 (at α3)
TPA023α1β3γ2 / α5β3γ2ElectrophysiologyAntagonist-0

Note: IC50 represents the concentration of an inhibitor where the response is reduced by half. EC50 is the concentration of a drug that gives half-maximal response. Negative efficacy indicates inverse agonism, while positive efficacy indicates agonism. TPA023 is included for comparison as a subtype-selective modulator that is not an α5 inverse agonist.

Table 3: In Vivo Pro-cognitive Effects

CompoundAnimal ModelBehavioral TestDosageKey FindingReference
This compound (S44819)RatEight-Arm Radial Maze (Scopolamine-induced deficit)1 and 3 mg/kg, i.p.Significantly diminished the increase in total errors induced by Scopolamine.
α5IARatMorris Water Maze (Delayed-matching-to-position)0.3 mg/kg, p.o.Significantly enhanced performance.
Basmisanil (RG1662)RatMorris Water Maze (Diazepam-induced deficit)10 mg/kg, p.o.Attenuated diazepam-induced cognitive impairment.
MRK-016RatMorris Water Maze (Delayed matching-to-position)0.3, 1, or 3 mg/kg, p.o.Enhanced cognitive performance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for different GABAAR subtypes.

General Protocol:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing specific human recombinant GABAAR αxβ3γ2 subtypes.

  • Assay Conditions: The assay is typically performed in a 96-well plate format.

  • Radioligand: A radiolabeled ligand that binds to the benzodiazepine site, such as [3H]flumazenil or [3H]Ro 15-4513, is used at a concentration close to its dissociation constant (Kd).

  • Competition Binding: Membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Two-Electrode Voltage Clamp)

Objective: To determine the functional activity (e.g., antagonist, inverse agonist, or positive allosteric modulator) and potency (IC50 or EC50) of a test compound at specific GABAAR subtypes.

General Protocol:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNAs encoding the desired human GABAAR subunits (e.g., α5, β3, and γ2).

  • Recording: After 2-7 days of incubation to allow for receptor expression, whole-cell currents are recorded using a two-electrode voltage clamp amplifier.

  • GABA Application: GABA is applied to the oocyte at a concentration that elicits a submaximal current (e.g., EC20).

  • Compound Application: The test compound is co-applied with GABA at various concentrations.

  • Data Acquisition and Analysis: The modulation of the GABA-evoked current by the test compound is measured. For antagonists and negative allosteric modulators, the concentration that inhibits the GABA response by 50% (IC50) is determined. For inverse agonists, the concentration that produces a half-maximal reduction in the basal current or GABA response (EC50) and the maximal efficacy are calculated.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in rodents.

General Protocol:

  • Habituation: The rodent is first habituated to the testing arena (an open field box) in the absence of any objects for a set period.

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a defined period. The time spent exploring each object is recorded.

  • Retention Interval: The animal is returned to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).

  • Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and preferentially explores the novel one, suggesting intact recognition memory.

Morris Water Maze (MWM)

Objective: To assess spatial learning and memory in rodents.

General Protocol:

  • Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water surface. Visual cues are placed around the room.

  • Acquisition/Training Phase: The rodent is placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.

  • Probe Trial: After the training phase, the platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis: A decrease in escape latency across training days indicates learning. A preference for the target quadrant during the probe trial indicates spatial memory consolidation. For testing pro-cognitive drugs, a common variation is the delayed-matching-to-position task, where the platform location is changed daily, and memory for the new location is assessed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating α5-GABAAR inverse agonists.

GABAAR_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA GABA GAD->GABA to Vesicle GABA->Vesicle Packaged GABA_release Vesicle->GABA_release Released GABAAR α5-GABAAR GABA_release->GABAAR Binds to Cl_channel Cl- Channel GABAAR->Cl_channel Opens Inverse_Agonism Reduces Basal Channel Opening GABAAR->Inverse_Agonism Leads to Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound (Inverse Agonist) This compound->GABAAR Binds to Increased_Excitability Increased Neuronal Excitability Inverse_Agonism->Increased_Excitability Cognitive_Enhancement Cognitive Enhancement Increased_Excitability->Cognitive_Enhancement

Caption: α5-GABAAR Inverse Agonist Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki and Selectivity) Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Functional_Assay Electrophysiology (Determine Efficacy and Potency) Functional_Assay->Lead_Optimization PK_PD Pharmacokinetics/ Pharmacodynamics Behavioral_Testing Cognitive Behavioral Assays (e.g., MWM, NOR) PK_PD->Behavioral_Testing Safety_Tox Safety and Toxicology Studies Behavioral_Testing->Safety_Tox Clinical_Candidate Clinical Candidate Selection Safety_Tox->Clinical_Candidate Compound_Synthesis Compound Synthesis and Selection Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay Lead_Optimization->PK_PD

References

A Comparative Guide to the Selectivity of Afizagabar for α5-Containing GABAA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Afizagabar (S44819) with other selective modulators of the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR). This compound is a first-in-class competitive antagonist that acts at the GABA binding site of the α5-GABAAR, a unique mechanism that distinguishes it from many other α5-selective compounds that typically target the benzodiazepine binding site.[1][2] This guide presents quantitative data on the binding affinities and selectivity of this compound and its alternatives, detailed experimental protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of α5-GABAAR Modulators

The following tables summarize the binding affinities (Ki in nM) of this compound and other notable α5-GABAAR selective modulators across different GABAA receptor α subunits. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki value for the αx subunit by the Ki value for the α5 subunit, with a higher ratio indicating greater selectivity for α5.

Table 1: Binding Affinity (Ki, nM) of α5-GABAAR Antagonists and Negative Allosteric Modulators (NAMs)

Compoundα1α2α3α5α6Selectivity Ratio (α1/α5)Selectivity Ratio (α2/α5)Selectivity Ratio (α3/α5)Mechanism of Action
This compound (S44819) Data not availableData not availableData not available66 (β3γ2)Data not available---Competitive Antagonist at GABA site
L-655,708 >22.5>22.5>22.50.45>22.5>50>50>50Negative Allosteric Modulator at Benzodiazepine site
MRK-016 0.830.850.771.4Data not available0.590.610.55Negative Allosteric Modulator at Benzodiazepine site

Note: this compound's reported Ki is for the α5β3γ2 subunit combination.[1] L-655,708 displays over 50-100 fold selectivity for the α5 subunit over α1, α2, α3, and α6 subunits.[3][4] MRK-016, while having high affinity for multiple alpha subunits, demonstrates functional selectivity for α5-containing receptors.

Table 2: Binding Affinity (Ki, nM) of α5-GABAAR Positive Allosteric Modulators (PAMs)

Compoundα1α2α3α5Selectivity Ratio (α1/α5)Selectivity Ratio (α2/α5)Selectivity Ratio (α3/α5)Mechanism of Action
GL-II-73 ~605~330~687.55511612.5Positive Allosteric Modulator at Benzodiazepine site
MP-III-022 8253306605515612Positive Allosteric Modulator at Benzodiazepine site

Note: Data for GL-II-73 and MP-III-022 are derived from their reported selectivity ratios.

Signaling Pathways and Experimental Visualizations

To elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

GABAAR_Signaling cluster_membrane Neuronal Membrane GABAAR GABAA Receptor (α5βγ2) Chloride_Influx Cl- Influx GABAAR->Chloride_Influx Opens Channel GABA GABA GABA_Site GABA Binding Site GABA->GABA_Site Binds This compound This compound (Competitive Antagonist) This compound->GABA_Site Blocks NAM α5-NAMs (e.g., L-655,708) Benzodiazepine_Site Benzodiazepine Site NAM->Benzodiazepine_Site Binds & Reduces GABA effect PAM α5-PAMs (e.g., GL-II-73) PAM->Benzodiazepine_Site Binds & Enhances GABA effect Benzodiazepine_Site->GABAAR GABA_Site->GABAAR Activates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: GABAergic signaling pathway at an α5-GABAAR.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Brain Tissue (e.g., Hippocampus) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation (Multiple Washes) Homogenization->Centrifugation Membrane_Pellet Isolated Membranes (with GABAA Receptors) Centrifugation->Membrane_Pellet Incubation Incubation with: - Radioligand ([3H]muscimol) - Test Compound (this compound) - Non-specific binder (excess GABA) Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki determination) Counting->Analysis

Caption: Workflow for a radioligand displacement assay.

TEVC_Workflow cluster_expression Receptor Expression cluster_recording Electrophysiological Recording cRNA cRNA injection (α5, β, γ subunits) Oocyte Xenopus Oocyte cRNA->Oocyte Incubation Incubation (2-4 days) Oocyte->Incubation Voltage_Clamp Two-Electrode Voltage Clamp (Hold at -70mV) Incubation->Voltage_Clamp GABA_Application GABA Application (Induces current) Voltage_Clamp->GABA_Application Compound_Application Co-application of Test Compound (this compound) GABA_Application->Compound_Application Current_Measurement Measure change in GABA-induced current Compound_Application->Current_Measurement IC50_Determination Determine IC50 Current_Measurement->IC50_Determination

References

A Comparative Analysis of Afizagabar and Other Nootropics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the mechanisms, synaptic effects, and cognitive enhancement profiles of Afizagabar, Piracetam, Aniracetam, Modafinil, and Methylphenidate, supported by experimental data and detailed methodologies.

Introduction

The quest for compounds that can enhance cognitive function, known as nootropics, is a rapidly advancing field in neuroscience and pharmacology. These agents are of significant interest for their potential to treat a range of neurological and psychiatric disorders characterized by cognitive deficits, as well as for their potential to improve learning, memory, and executive function in healthy individuals. This guide provides a detailed comparative analysis of a novel nootropic, this compound, alongside four well-established cognitive enhancers: Piracetam, Aniracetam, Modafinil, and Methylphenidate. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison of their mechanisms of action, effects on synaptic plasticity, and performance in preclinical cognitive models. All quantitative data are summarized in comparative tables, and key experimental protocols and signaling pathways are detailed to facilitate a deeper understanding and further research.

Mechanism of Action: A Tale of Diverse Molecular Targets

The selected nootropics exert their pro-cognitive effects through distinct molecular mechanisms, targeting different neurotransmitter systems and cellular processes. This compound stands out with its highly specific action on the GABAergic system, while the other compounds modulate glutamatergic and catecholaminergic pathways.

This compound: A Selective α5-GABAA Receptor Antagonist

This compound (S44819) is a first-in-class competitive antagonist that selectively targets the α5 subunit-containing γ-aminobutyric acid type A receptors (α5-GABAARs). These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory, and are primarily located extrasynaptically, where they mediate tonic inhibition. By blocking the action of GABA at these receptors, this compound reduces tonic inhibitory currents, thereby enhancing neuronal excitability and facilitating the induction of synaptic plasticity. This targeted mechanism offers the potential for cognitive enhancement with a reduced risk of the side effects associated with broader-acting GABAergic modulators.

Piracetam: A Modulator of Synaptic Plasticity and Membrane Fluidity

Piracetam, the original "nootropic," has a multifaceted mechanism of action that is not fully understood. It is known to positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity.[1][2] Additionally, Piracetam has been shown to increase the density of acetylcholine receptors and improve the fluidity of neuronal cell membranes, which can enhance neurotransmitter release and receptor function.[1][3]

Aniracetam: A Potent AMPA Receptor Modulator

Aniracetam, a derivative of Piracetam, is a more potent positive allosteric modulator of AMPA receptors.[4] It slows the desensitization of these receptors, leading to a prolonged excitatory postsynaptic current and enhanced glutamatergic neurotransmission. This action is believed to be the primary mechanism underlying its nootropic effects.

Modafinil: A Wakefulness-Promoting Agent with Dopaminergic Actions

Modafinil is primarily known for its wakefulness-promoting effects and is a dopamine reuptake inhibitor, binding to the dopamine transporter (DAT). This leads to increased extracellular dopamine levels, particularly in the prefrontal cortex and striatum. Modafinil also influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, contributing to its complex cognitive-enhancing profile.

Methylphenidate: A Dopamine and Norepinephrine Reuptake Inhibitor

Methylphenidate is a well-known psychostimulant used to treat ADHD. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of both dopamine and norepinephrine. This enhancement of catecholaminergic signaling in the prefrontal cortex is thought to underlie its beneficial effects on attention and executive function.

Comparative Receptor Binding and Efficacy

The following table summarizes the available quantitative data on the receptor binding affinities and functional efficacy of this compound and the comparator nootropics. This data provides a basis for understanding their potency and selectivity at their respective molecular targets.

CompoundPrimary TargetBinding Affinity (Ki / IC50)Functional Effect
This compound α5-GABAARKi: 66 nM (α5β3γ2) IC50: 585 nM (α5β2γ2)Competitive Antagonist
Piracetam AMPA/NMDA ReceptorsKi > 10 µM (low affinity)Positive Allosteric Modulator
Aniracetam AMPA ReceptorsNot specified in searchesPositive Allosteric Modulator
Modafinil Dopamine Transporter (DAT)Ki: ~2.1-2.3 µMReuptake Inhibitor
Methylphenidate Dopamine Transporter (DAT) Norepinephrine Transporter (NET)Ki: ~193 nM (DAT) Ki: ~38 nM (NET)Reuptake Inhibitor

Effects on Synaptic Plasticity: Enhancing Long-Term Potentiation

A key cellular mechanism underlying learning and memory is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The ability of a nootropic to modulate LTP is a strong indicator of its potential to enhance cognitive function.

This compound and LTP

As a negative allosteric modulator of α5-GABAARs, this compound has been shown to enhance hippocampal LTP. By reducing tonic inhibition in the hippocampus, this compound lowers the threshold for LTP induction, making it easier for synaptic connections to be strengthened.

Racetams and LTP

Both Piracetam and Aniracetam have been demonstrated to enhance LTP. Piracetam has been shown to restore LTP in animal models of cognitive impairment. Aniracetam, through its potentiation of AMPA receptor function, also facilitates the induction and maintenance of LTP.

Stimulants and Synaptic Plasticity

The effects of Modafinil and Methylphenidate on LTP are less direct and are thought to be mediated by their modulation of dopamine and norepinephrine levels. These catecholamines can influence synaptic plasticity through various signaling cascades, often in a state-dependent manner.

The following table summarizes the qualitative effects of the selected nootropics on LTP.

CompoundEffect on Long-Term Potentiation (LTP)
This compound Enhances hippocampal LTP
Piracetam Enhances and restores hippocampal LTP
Aniracetam Augments hippocampal LTP
Modafinil Indirectly modulates LTP via catecholamine systems
Methylphenidate Indirectly modulates LTP via catecholamine systems

Cognitive Enhancement in Preclinical Models

The ultimate test of a nootropic's efficacy is its ability to improve cognitive performance in behavioral tasks. Animal models, such as the Morris water maze for spatial learning and memory and the novel object recognition test for recognition memory, are crucial for evaluating these effects.

This compound in Cognitive Tasks

Preclinical studies have shown that this compound has pro-cognitive effects. It has been demonstrated to reverse scopolamine-induced deficits in spatial working memory and to enhance performance in the object recognition test.

Comparator Nootropics in Cognitive Tasks

Piracetam and Aniracetam have a long history of being studied for their cognitive-enhancing effects in a variety of animal models, often showing improvements in learning and memory, particularly in aged or cognitively impaired animals. Modafinil and Methylphenidate have been shown to improve performance on tasks requiring attention, executive function, and working memory.

The following table provides a qualitative summary of the cognitive domains enhanced by each compound in preclinical studies.

CompoundCognitive Domains Enhanced
This compound Spatial Working Memory, Recognition Memory
Piracetam Learning, Memory (particularly in aged/impaired models)
Aniracetam Learning, Memory
Modafinil Attention, Executive Function, Working Memory
Methylphenidate Attention, Executive Function, Working Memory

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Afizagabar_Mechanism cluster_GABA GABAergic Synapse cluster_Neuron Postsynaptic Neuron GABA GABA a5_GABAAR α5-GABAAR GABA->a5_GABAAR Binds to This compound This compound This compound->a5_GABAAR Blocks Tonic_Inhibition Tonic Inhibition a5_GABAAR->Tonic_Inhibition Mediates Neuronal_Excitability Neuronal Excitability Tonic_Inhibition->Neuronal_Excitability Reduces LTP_Induction LTP Induction Neuronal_Excitability->LTP_Induction Facilitates Cognitive_Enhancement Cognitive Enhancement LTP_Induction->Cognitive_Enhancement Leads to

Caption: this compound's mechanism of action.

Racetam_Mechanism cluster_Glutamate Glutamatergic Synapse cluster_Neuron Postsynaptic Neuron Piracetam Piracetam AMPA_R AMPA Receptor Piracetam->AMPA_R Modulates NMDA_R NMDA Receptor Piracetam->NMDA_R Modulates Aniracetam Aniracetam Aniracetam->AMPA_R Potentiates Synaptic_Transmission Enhanced Synaptic Transmission AMPA_R->Synaptic_Transmission NMDA_R->Synaptic_Transmission LTP LTP Synaptic_Transmission->LTP Cognition Cognitive Enhancement LTP->Cognition

Caption: Racetam's mechanism of action.

Stimulant_Mechanism cluster_Dopamine Dopaminergic Synapse cluster_PFC Prefrontal Cortex Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Dopamine Synaptic Dopamine DAT->Dopamine Increases Attention Attention Dopamine->Attention Executive_Function Executive Function Dopamine->Executive_Function Cognitive_Enhancement Cognitive Enhancement Attention->Cognitive_Enhancement Executive_Function->Cognitive_Enhancement

Caption: Stimulants' mechanism of action.

Experimental Workflows

LTP_Workflow Start Start Prepare_Slices Prepare Hippocampal Slices Start->Prepare_Slices Place_In_Chamber Place Slice in Recording Chamber Prepare_Slices->Place_In_Chamber Position_Electrodes Position Stimulating & Recording Electrodes Place_In_Chamber->Position_Electrodes Record_Baseline Record Baseline fEPSPs (20-30 min) Position_Electrodes->Record_Baseline Apply_Drug Apply Nootropic or Vehicle Record_Baseline->Apply_Drug Induce_LTP Induce LTP (High-Frequency Stimulation) Apply_Drug->Induce_LTP Record_Post_LTP Record Post-LTP fEPSPs (60+ min) Induce_LTP->Record_Post_LTP Analyze_Data Analyze fEPSP Slope Potentiation Record_Post_LTP->Analyze_Data End End Analyze_Data->End

Caption: LTP experimental workflow.

MWM_Workflow Start Start Acclimation Acclimation to Room and Handling Start->Acclimation Administer_Drug Administer Nootropic or Vehicle Acclimation->Administer_Drug Training_Phase Training Phase (4-5 days) - Hidden Platform - Multiple trials/day Probe_Trial Probe Trial (Day 6) - Platform Removed Training_Phase->Probe_Trial Administer_Drug->Training_Phase Record_Metrics Record: - Escape Latency - Path Length - Time in Target Quadrant Probe_Trial->Record_Metrics Analyze_Data Analyze Learning Curve and Memory Retention Record_Metrics->Analyze_Data End End Analyze_Data->End

Caption: Morris water maze workflow.

NOR_Workflow Start Start Habituation Habituation to Arena Start->Habituation Administer_Drug Administer Nootropic or Vehicle Habituation->Administer_Drug Familiarization_Phase Familiarization Phase - Two identical objects Administer_Drug->Familiarization_Phase Retention_Interval Retention Interval (e.g., 1h or 24h) Familiarization_Phase->Retention_Interval Test_Phase Test Phase - One familiar, one novel object Retention_Interval->Test_Phase Record_Exploration Record Exploration Time for Each Object Test_Phase->Record_Exploration Calculate_DI Calculate Discrimination Index (DI) Record_Exploration->Calculate_DI End End Calculate_DI->End

Caption: Novel object recognition workflow.

Detailed Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To measure the effect of a nootropic compound on synaptic plasticity at the Schaffer collateral-CA1 synapse.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2.5 CaCl2, 1.5 MgSO4, and 10 D-glucose, saturated with 95% O2/5% CO2.

  • Dissection tools, vibratome, recording chamber, amplifier, digitizer, and stimulation unit.

  • Glass microelectrodes (1-5 MΩ).

Procedure:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare 400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.

  • Incubation: Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C. Place a stimulating electrode in the stratum radiatum of the CA3 region to activate Schaffer collateral fibers and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Deliver single pulses at 0.05 Hz to establish a stable baseline of fEPSP responses for 20-30 minutes. The stimulation intensity should be set to elicit 30-40% of the maximal fEPSP amplitude.

  • Drug Application: Perfuse the slice with aCSF containing the nootropic compound or vehicle for a predetermined period before LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 Hz for 1 second, separated by 20 seconds.

  • Post-LTP Recording: Continue recording fEPSPs at 0.05 Hz for at least 60 minutes after HFS.

  • Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope. Compare the magnitude of potentiation between the drug-treated and vehicle-treated groups.

Behavioral Testing: Morris Water Maze (MWM)

Objective: To assess spatial learning and memory.

Materials:

  • A circular pool (1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic tempera paint).

  • A hidden escape platform submerged 1-2 cm below the water surface.

  • Distinct visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acclimation: Handle the animals for several days before the experiment.

  • Training Phase (4-5 days):

    • Place the animal into the pool facing the wall from one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day with an inter-trial interval of at least 15 minutes. The platform remains in the same location throughout training.

  • Probe Trial (24 hours after the last training session):

    • Remove the escape platform from the pool.

    • Place the animal in the pool from a novel starting position.

    • Allow the animal to swim freely for 60 seconds.

  • Data Analysis:

    • Learning: Analyze the escape latency and path length across training days. A decrease in these measures indicates learning.

    • Memory: In the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings. A preference for the target quadrant indicates spatial memory.

Behavioral Testing: Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Materials:

  • An open-field arena.

  • Two sets of identical objects (e.g., small plastic toys) that are novel to the animal.

  • A video recording and analysis system.

Procedure:

  • Habituation: On the first day, allow the animal to freely explore the empty arena for 5-10 minutes to acclimate.

  • Familiarization Phase (Training):

    • On the second day, place two identical objects in the arena.

    • Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Test Phase:

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for 5 minutes.

  • Data Analysis:

    • Measure the time the animal spends exploring each object (sniffing or touching with the nose or paws).

    • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI greater than 0 indicates a preference for the novel object and successful recognition memory.

Conclusion and Future Directions

This comparative guide highlights the diverse pharmacological profiles of this compound and other prominent nootropics. This compound's selective targeting of α5-GABAARs presents a novel and promising approach to cognitive enhancement, with a mechanism that is distinct from the glutamatergic and catecholaminergic modulation of racetams and psychostimulants. The provided data and protocols offer a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of these compounds.

Future research should focus on obtaining more comprehensive quantitative data for direct, head-to-head comparisons of these nootropics in standardized preclinical models. Investigating the effects of these compounds on other forms of synaptic plasticity, such as long-term depression (LTD), and exploring their impact on different cognitive domains will provide a more complete understanding of their neurobiological effects. Furthermore, the translation of these preclinical findings into well-controlled human clinical trials is essential to validate their efficacy and safety for the treatment of cognitive disorders. The continued exploration of novel mechanisms, such as that of this compound, will undoubtedly pave the way for the development of next-generation nootropics with improved efficacy and side-effect profiles.

References

Pro-Cognitive Effects of Afizagabar: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pro-cognitive effects of Afizagabar (S44819), a novel α5 subunit-containing GABA-A receptor (α5-GABAAR) antagonist, with other prominent cognitive enhancers. The comparison includes other α5-GABAAR modulators and classic nootropic agents, with a focus on preclinical data, mechanisms of action, and experimental methodologies.

Executive Summary

This compound is a first-in-class competitive antagonist at the GABA-binding site of the α5-GABAAR.[1] Preclinical studies have demonstrated its potential to enhance cognitive functions, particularly in memory and learning. This guide contrasts this compound with Basmisanil and L-655,708, which are negative allosteric modulators (NAMs) of the same receptor, and with the racetam-class nootropics, Oxiracetam and Phenylpiracetam, which have different mechanisms of action. The data presented herein is derived from various preclinical models and aims to provide a clear, data-driven comparison to inform further research and development.

Comparative Analysis of Pro-Cognitive Effects

The following tables summarize the quantitative data from preclinical studies on this compound and its comparators.

Table 1: α5-GABAAR Modulators
CompoundAnimal ModelCognitive TaskDosageKey Findings
This compound (S44819) Sprague Dawley Rats8-Arm Radial Maze (Scopolamine-induced deficit)1 and 3 mg/kg (i.p.)Significantly diminished the increase in total errors induced by scopolamine.
Basmisanil (RG1662) Lister Hooded RatsMorris Water Maze (Diazepam-induced deficit)3 and 10 mg/kg (p.o.)Attenuated diazepam-induced spatial learning impairment.[2][3][4][5]
L-655,708 RatsMorris Water MazeNot specifiedEnhanced performance during acquisition and in the probe trial.
Table 2: Racetam Nootropics
CompoundAnimal ModelCognitive TaskDosageKey Findings
Oxiracetam MicePassive Avoidance Task50 mg/kg (i.p.)Did not affect one-trial passive avoidance acquisition alone, but enhanced the effects of a muscarinic antagonist.
Oxiracetam MiceActive Avoidance (Shuttle-box)25 or 50 mg/kg (i.p.)Improved avoidance acquisition in BALB/c mice more than in C57BL/6 mice after a five-day pretreatment.
Phenylpiracetam RatsN/A (Receptor Density)100 mg/kg (i.p.)Increased the density of dopamine D2 and D3 receptors by 29% and 62%, respectively.

Mechanism of Action

This compound and other α5-GABAAR Modulators

This compound acts as a competitive antagonist at the GABA-binding site of α5-GABAARs, which are predominantly expressed in the hippocampus, a brain region critical for learning and memory. By blocking the action of GABA at these receptors, this compound reduces tonic inhibition, thereby enhancing neuronal excitability and facilitating synaptic plasticity, such as long-term potentiation (LTP). Basmisanil and L-655,708 are negative allosteric modulators (NAMs), which also reduce the function of α5-GABAARs but through a different binding site than GABA itself. This reduction in GABAergic inhibition is believed to be the primary mechanism for their pro-cognitive effects.

GABAA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Pharmacological Intervention GABA GABA α5-GABAAR α5-GABAAR GABA->α5-GABAAR Binds to receptor Neuron Neuron α5-GABAAR->Neuron Tonic Inhibition (Cl- influx) LTP Enhanced Synaptic Plasticity (LTP) Neuron->LTP Reduced Inhibition Promotes LTP Cognition Pro-Cognitive Effects LTP->Cognition This compound This compound (Antagonist) This compound->α5-GABAAR Blocks GABA Binding Basmisanil / L-655,708 Basmisanil / L-655,708 (NAMs) Basmisanil / L-655,708->α5-GABAAR Reduces Receptor Function

Signaling pathway of α5-GABAAR modulators.
Racetam Nootropics

Oxiracetam and Phenylpiracetam belong to the racetam class of nootropics and have distinct mechanisms of action from the α5-GABAAR modulators. Oxiracetam is believed to modulate the cholinergic and glutamatergic neurotransmitter systems. It has been shown to increase the release of acetylcholine and glutamate in the hippocampus, which are crucial for learning and memory. Phenylpiracetam also influences cholinergic and dopaminergic systems and has been found to increase the density of acetylcholine, NMDA, and dopamine receptors. This increase in receptor density may enhance the efficiency of neurotransmission.

Racetam_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Pharmacological Intervention ACh_Glu Acetylcholine (ACh) Glutamate (Glu) AChR_NMDAR ACh & NMDA Receptors ACh_Glu->AChR_NMDAR Neurotransmitter Binding Neuronal_Signaling Enhanced Neuronal Signaling AChR_NMDAR->Neuronal_Signaling Cognition Pro-Cognitive Effects Neuronal_Signaling->Cognition Oxiracetam Oxiracetam Oxiracetam->ACh_Glu Increases Release Phenylpiracetam Phenylpiracetam Phenylpiracetam->AChR_NMDAR Increases Receptor Density

Mechanisms of action for Racetam nootropics.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents, leveraging their innate preference for novelty.

  • Habituation: The mouse is placed in an open-field arena without any objects and allowed to explore freely for a set period (e.g., 5-10 minutes) to acclimate to the environment.

  • Familiarization/Training: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a specific duration (e.g., 10 minutes).

  • Retention Interval: The mouse is returned to its home cage for a defined period, which can be varied to test short-term or long-term memory (e.g., 1 hour to 24 hours).

  • Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object indicates recognition memory of the familiar object.

NOR_Workflow Habituation Habituation (Empty Arena) Training Training (Two Identical Objects) Habituation->Training Retention Retention Interval (e.g., 1-24h) Training->Retention Test Test (One Familiar, One Novel Object) Retention->Test Analysis Data Analysis (Time spent with each object) Test->Analysis

References

A Comparative Cross-Validation of Afizagabar's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Afizagabar (S44819) with other selective α5 subunit-containing GABA-A receptor (α5-GABAAR) modulators. The focus is on the mechanism of action, preclinical efficacy in cognitive enhancement and stroke recovery, and available clinical trial data.

Executive Summary

This compound is a first-in-class competitive antagonist of the α5-GABAAR. It demonstrates pro-cognitive effects and has been investigated for its potential in post-stroke recovery. This guide compares this compound with two other notable α5-GABAAR modulators: Basmisanil, a negative allosteric modulator (NAM), and α5IA, an inverse agonist. All three compounds target the α5-GABAAR to enhance cognitive function, but through distinct modulatory actions. Preclinical data suggest that modulation of the α5-GABAAR can improve performance in learning and memory tasks and enhance synaptic plasticity. However, a phase II clinical trial of this compound in ischemic stroke patients did not show a significant improvement in the primary outcome.

Mechanism of Action

This compound, Basmisanil, and α5IA all exert their effects by modulating the activity of α5-GABAARs, which are predominantly expressed in the hippocampus and cortex and are known to play a key role in learning and memory. These receptors mediate a persistent "tonic" inhibition that can constrain synaptic plasticity. By reducing this tonic inhibition, these compounds are hypothesized to lower the threshold for long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2]

  • This compound (S44819): A competitive antagonist that binds to the GABA binding site on the α5-GABAAR, preventing GABA from binding and activating the receptor.

  • Basmisanil (RG1662): A negative allosteric modulator (NAM) that binds to the benzodiazepine site of the α5-GABAAR and reduces the receptor's response to GABA.

  • α5IA: An inverse agonist that also binds to the benzodiazepine site but actively reduces the constitutive activity of the receptor, leading to a decrease in tonic inhibition.

Preclinical Efficacy: A Comparative Overview

The following tables summarize key preclinical findings for this compound and its comparators.

Cognitive Enhancement
CompoundAnimal ModelBehavioral TestKey Findings
This compound (S44819) RatScopolamine-induced memory impairmentReversed scopolamine-induced deficits in working memory.[3]
Basmisanil RatMorris Water Maze (Diazepam-induced deficit)At 3 and 10 mg/kg (p.o.), significantly reversed diazepam-induced spatial learning impairment.[4]
Cynomolgus MacaqueObject Retrieval TaskImproved executive function at doses of 1, 3, 10, and 30 mg/kg (p.o.).[4]
α5IA RatMorris Water Maze (Delayed-matching-to-position)Enhanced performance, indicating improved learning and memory.
Synaptic Plasticity (Long-Term Potentiation)
CompoundPreparationKey Findings
This compound (S44819) Mouse Hippocampal SlicesEnhanced LTP.
Basmisanil Not specified in snippetsNot specified in snippets
α5IA Mouse Hippocampal SlicesSignificantly enhanced burst-induced LTP of the excitatory postsynaptic potential (fEPSP) in the CA1 region.
α5-GABAAR Inhibition (General) Mouse Hippocampal SlicesGenetic deletion or pharmacological inhibition of α5-GABAARs lowers the threshold for LTP induction at 10-20 Hz stimulation frequencies.

Clinical Trial Data: this compound in Ischemic Stroke

This compound was evaluated in the RESTORE BRAIN (NCT02877615) study, a phase II, randomized, double-blind, placebo-controlled trial in patients with recent ischemic stroke.

Study ParameterDetails
Objective To assess the efficacy and safety of S44819 in enhancing functional recovery after an ischemic stroke.
Population 585 patients aged 18-85 with acute ischemic stroke involving the cerebral cortex (NIHSS score 7-20).
Intervention This compound 150 mg twice daily, 300 mg twice daily, or placebo for 90 days.
Primary Outcome Functional recovery measured by the modified Rankin Scale (mRS) at day 90.
Results No significant difference in mRS scores between either this compound group and the placebo group.
Secondary Outcomes No significant group differences in NIHSS scores, Montreal Cognitive Assessment (MoCA) scores, Trail Making Test times, or Barthel Index scores.
Safety No drug-related adverse events or deaths were reported.

Experimental Protocols

Scopolamine-Induced Cognitive Impairment Model

This model is used to induce a transient cholinergic deficit, leading to impairments in learning and memory, which can then be used to test the efficacy of cognitive-enhancing drugs.

  • Animals: Typically rats or mice.

  • Procedure:

    • Animals are administered scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce cognitive deficits.

    • The test compound (e.g., this compound) is administered before or after the scopolamine challenge.

    • Cognitive performance is assessed using behavioral tasks such as the Morris water maze or novel object recognition test.

  • Endpoint: Reversal of the scopolamine-induced increase in escape latency in the Morris water maze or decrease in the discrimination index in the novel object recognition test.

Transient Middle Cerebral Artery Occlusion (tMCAO) Stroke Model

This is a widely used preclinical model of ischemic stroke that involves temporarily blocking blood flow in the middle cerebral artery.

  • Animals: Typically rats or mice.

  • Procedure:

    • An intraluminal filament is inserted into the external carotid artery and advanced to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.

    • The test compound (e.g., this compound) is administered at a specific time point post-occlusion.

  • Endpoints: Infarct volume, neurological deficit scores, and performance in motor and cognitive tasks are assessed at various time points post-stroke.

Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)

This in vitro technique is used to measure synaptic plasticity in the hippocampus.

  • Preparation:

    • The hippocampus is dissected from a rodent brain and sliced into thin sections (e.g., 300-400 µm).

    • Slices are maintained in artificial cerebrospinal fluid (aCSF).

  • Recording:

    • A stimulating electrode is placed to activate presynaptic fibers (e.g., Schaffer collaterals), and a recording electrode measures the resulting field excitatory postsynaptic potentials (fEPSPs) in the postsynaptic neurons (e.g., CA1 pyramidal cells).

  • LTP Induction:

    • A stable baseline of fEPSPs is recorded.

    • A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.

    • The potentiation of the fEPSP slope is then monitored for an extended period.

  • Drug Application: The test compound is added to the aCSF to determine its effect on the induction or maintenance of LTP.

Signaling Pathways and Visualizations

α5-GABAAR Signaling Pathway

The binding of GABA to the α5-GABAAR opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This tonic inhibition is thought to be a key mechanism for constraining synaptic plasticity. This compound, by blocking GABA binding, reduces this tonic inhibition, thereby facilitating the conditions necessary for LTP induction.

alpha5_GABAAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR α5-GABAAR GABA->GABAAR Binds to This compound This compound This compound->GABAAR Blocks Binding Chloride Cl- Influx GABAAR->Chloride Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability LTP_Inhibition Inhibition of LTP ReducedExcitability->LTP_Inhibition preclinical_workflow start Animal Model Selection (e.g., Rats) drug_admin Drug Administration (e.g., this compound or Placebo) start->drug_admin induction Induction of Cognitive Deficit (e.g., Scopolamine Injection) drug_admin->induction behavioral Behavioral Testing (e.g., Morris Water Maze) induction->behavioral data Data Collection (e.g., Escape Latency) behavioral->data analysis Statistical Analysis data->analysis results Results Interpretation analysis->results

References

A Systematic Review of Afizagabar (S44819) for Post-Stroke Recovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afizagabar (S44819) is a selective antagonist of the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor, investigated for its potential to enhance recovery after ischemic stroke. This guide provides a systematic review of the available literature on this compound, presenting a comprehensive comparison with other therapeutic alternatives. Quantitative data from clinical and preclinical studies are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to offer an objective resource for researchers and drug development professionals.

Mechanism of Action

This compound is a competitive antagonist at the GABA-binding site of the α5-GABAA receptor.[1] Following an ischemic stroke, there is an increase in tonic inhibition in the peri-infarct cortex, mediated by extrasynaptic GABAA receptors containing the α5 subunit. This heightened inhibition is thought to impair neuronal plasticity and functional recovery. By selectively blocking these α5-GABAA receptors, this compound is hypothesized to reduce this tonic inhibition, thereby promoting neuronal excitability and facilitating neuroplasticity, which is crucial for recovery.[2][3]

Signaling Pathway

The signaling pathway affected by this compound in the context of ischemic stroke involves the modulation of GABAergic neurotransmission.

This compound Signaling Pathway cluster_0 Post-Stroke Pathophysiology cluster_1 Therapeutic Intervention Ischemic Stroke Ischemic Stroke Increased Extracellular GABA Increased Extracellular GABA Ischemic Stroke->Increased Extracellular GABA Increased Tonic Inhibition Increased Tonic Inhibition Increased Extracellular GABA->Increased Tonic Inhibition Impaired Neuronal Plasticity Impaired Neuronal Plasticity Increased Tonic Inhibition->Impaired Neuronal Plasticity alpha5-GABAA Receptor alpha5-GABAA Receptor Poor Functional Recovery Poor Functional Recovery Impaired Neuronal Plasticity->Poor Functional Recovery This compound (S44819) This compound (S44819) This compound (S44819)->alpha5-GABAA Receptor Antagonizes Reduced Tonic Inhibition Reduced Tonic Inhibition alpha5-GABAA Receptor->Reduced Tonic Inhibition Leads to Enhanced Neuronal Plasticity Enhanced Neuronal Plasticity Reduced Tonic Inhibition->Enhanced Neuronal Plasticity Improved Functional Recovery Improved Functional Recovery Enhanced Neuronal Plasticity->Improved Functional Recovery

This compound's mechanism of action in post-stroke recovery.

Clinical Data: The RESTORE BRAIN Trial

The primary clinical evidence for this compound comes from the "Randomized Efficacy and Safety Trial of Oral GABAA α5 antagonist S44819 after Recent ischemic Event" (RESTORE BRAIN). This international, multicenter, double-blind, randomized, placebo-controlled phase 2 trial evaluated the efficacy and safety of this compound in patients with acute ischemic stroke.[2]

Experimental Protocol: RESTORE BRAIN Trial
  • Objective: To evaluate the safety and efficacy of this compound in enhancing clinical recovery of patients with ischemic stroke.[2]

  • Study Design: International, randomized, double-blind, parallel-group, placebo-controlled, multicentre phase 2 trial.

  • Participants: 585 patients aged 18-85 years with acute ischemic stroke involving the cerebral cortex and a National Institute of Health Stroke Scale (NIHSS) score of 7-20, without previous disability.

  • Intervention: Patients were randomly assigned (1:1:1) to receive 150 mg this compound twice a day, 300 mg this compound twice a day, or a placebo twice a day for 90 days.

  • Primary Endpoint: Modified Rankin Scale (mRS) score at 90 days from the onset of treatment, evaluated by shift analysis.

  • Secondary Endpoints: Effects on NIHSS, Montreal Cognitive Assessment (MoCA) scores, time to complete Trail Making Test parts A and B, and the Barthel Index.

Quantitative Data Summary: RESTORE BRAIN Trial

The RESTORE BRAIN trial found no evidence that this compound improved clinical outcome in patients after ischemic stroke.

Outcome MeasurePlacebo (n=191)This compound 150mg BID (n=189)This compound 300mg BID (n=188)p-value
mRS score ≤ 2 at Day 90 (%) 49.248.151.1NS
Median NIHSS score at Day 90 (IQR) 4 (2-6)4 (2-8)4 (2-7)NS
Median MoCA score at Day 90 (IQR) 23 (19-26)23 (19-26)23 (19-26)NS

NS: Not Significant; BID: Twice a day; IQR: Interquartile Range. Data extracted from the RESTORE BRAIN publication.

Safety and Tolerability

The number and type of adverse events were similar across the three groups, and there were no drug-related adverse events or deaths reported.

Preclinical Data

Preclinical studies in rodent models of stroke and vascular cognitive impairment (VCI) showed some promising results for this compound.

Experimental Protocol: Preclinical Studies
  • Animal Models:

    • Vascular Cognitive Impairment (VCI) in mice: Induced by permanent occlusion of the right common carotid artery (rUCO).

    • Mild Stroke in rats: Induced by a 30-minute occlusion of the middle cerebral artery (MCA).

  • Behavioral Tests:

    • Object Recognition Test (ORT): Assesses recognition memory. The test involves a familiarization phase with two identical objects and a test phase with one familiar and one novel object. The discrimination index (time spent exploring the novel object / total exploration time) is measured.

    • Rewarded T-maze (RTM): Assesses spatial working and reference memory.

  • Intervention: this compound administered orally at various doses.

Quantitative Data Summary: Preclinical Studies
Study ModelInterventionOutcome MeasureResult
VCI in mice Single oral treatment (0.1-3 mg/kg)Object Recognition TestSignificantly reduced the cognitive impairment induced by rUCO.
Rewarded T-mazeSignificantly reduced the cognitive impairment induced by rUCO.
Long-term treatment (1-10 mg/kg BID for 14 days)Cognitive PerformanceFully prevented the decline in cognitive performance.
Mild Stroke in rats 15 mg/kg BID for 8 days (starting 7 days post-surgery)Object Recognition TestPrevented the diminished performance caused by MCA occlusion.

Comparison with Alternative Therapies

Several other pharmacological agents have been investigated for post-stroke recovery, primarily targeting neurotransmitter systems to enhance neuroplasticity.

Serotonergic Agents (SSRIs)
  • Fluoxetine: The FLAME trial showed that 20 mg/day of fluoxetine for 3 months improved motor recovery (Fugl-Meyer Motor Scale) in non-depressed stroke patients. However, the larger FOCUS trial did not find a significant effect on functional outcome (mRS).

  • Citalopram: A meta-analysis suggests that citalopram may be effective in improving post-stroke depression, anxiety, motor function, and cognitive function.

Dopaminergic Agents
  • Levodopa (L-Dopa): Some studies suggest that L-Dopa combined with physical therapy can enhance motor recovery. However, results have been inconsistent across trials.

Other Investigational Agents
  • Amphetamines: Early studies showed some promise, but later, larger trials did not confirm a benefit for motor recovery.

  • Citicoline: While some early trials suggested benefits, a large randomized controlled trial (ICTUS) found no efficacy for ischemic stroke treatment.

Comparative Efficacy Overview
Drug ClassDrug ExampleKey Efficacy FindingLevel of Evidence
GABAA α5 Antagonist This compound (S44819) No significant improvement in functional outcome (mRS, NIHSS) in a Phase 2 trial. Moderate
SSRIs FluoxetineInconsistent results on motor and functional recovery across trials.High
CitalopramMeta-analysis suggests benefits for motor, cognitive, and mood recovery.Moderate
Dopaminergic Agents LevodopaSome evidence for improved motor recovery, but findings are not consistently replicated.Moderate

Experimental Workflows

Experimental Workflows cluster_clinical Clinical Trial Workflow (RESTORE BRAIN) cluster_preclinical Preclinical Study Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Inclusion/Exclusion Criteria Treatment Administration Treatment Administration Randomization->Treatment Administration This compound (150/300mg) vs. Placebo Outcome Assessment Outcome Assessment Treatment Administration->Outcome Assessment 90 Days Data Analysis Data Analysis Outcome Assessment->Data Analysis mRS, NIHSS, MoCA Animal Model Induction Animal Model Induction Drug Administration Drug Administration Animal Model Induction->Drug Administration Stroke/VCI Model Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing This compound vs. Vehicle Histological/Biochemical Analysis Histological/Biochemical Analysis Behavioral Testing->Histological/Biochemical Analysis ORT, T-maze

Generalized workflows for clinical and preclinical studies of this compound.

Conclusion

This compound (S44819), a selective GABAA α5 receptor antagonist, was developed with a strong preclinical rationale for promoting post-stroke recovery by reducing excessive tonic inhibition in the peri-infarct cortex. While preclinical studies in rodent models demonstrated pro-cognitive and neuro-restorative effects, the pivotal RESTORE BRAIN phase 2 clinical trial did not show any significant improvement in functional outcomes in patients with ischemic stroke. In comparison, other therapeutic avenues, such as serotonergic and dopaminergic agents, have shown mixed but in some cases promising results, although they also require further large-scale validation. The discrepancy between preclinical and clinical findings for this compound highlights the challenges in translating therapies for stroke recovery from animal models to humans. Future research in this area may need to focus on more refined patient selection, timing of intervention, and combination therapies to unlock the potential of neuro-restorative agents.

References

Safety Operating Guide

Proper Disposal Procedures for Afizagabar: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for the proper disposal of Afizagabar (also known as S44819), a selective α5-GABAA receptor antagonist used in laboratory research. Adherence to these procedures is critical to ensure the safety of personnel and to maintain environmental compliance.

Immediate Safety and Hazard Information

This compound is a potent neuroactive compound that requires careful handling. Based on available safety data, this chemical should be treated as hazardous.

1.1. GHS Hazard Classification

The following table summarizes the known hazards associated with this compound.

Hazard ClassGHS CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.

1.2. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution).

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or fume hood.

Operational Plan for Handling and Disposal

A systematic approach to managing this compound waste from generation to disposal is essential for safety and regulatory compliance.

2.1. Experimental Workflow and Waste Generation

The following diagram illustrates a typical experimental workflow involving this compound and highlights the points at which waste is generated.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation prep_weigh Weighing this compound Powder prep_dissolve Dissolving in Solvent (e.g., DMSO) prep_weigh->prep_dissolve Transfer waste_solid Contaminated Weighing Paper, Gloves, Pipette Tips prep_weigh->waste_solid exp_treat Cell/Tissue Treatment prep_dissolve->exp_treat Application waste_liquid Excess Solution, Contaminated Media prep_dissolve->waste_liquid exp_incubate Incubation exp_treat->exp_incubate exp_treat->waste_solid exp_treat->waste_liquid waste_sharps Contaminated Needles, Syringes exp_treat->waste_sharps exp_analyze Analysis exp_incubate->exp_analyze

Caption: Experimental workflow for this compound, indicating waste generation points.

2.2. Waste Segregation and Collection Protocol

Proper segregation of waste at the point of generation is crucial.

Step 1: Identify Waste Streams

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing boats, pipette tips, and any other solid materials that have come into contact with this compound.

  • Liquid Waste: Unused or excess this compound solutions, contaminated solvents, and cell culture media.

  • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.

Step 2: Use Designated Waste Containers

  • All waste streams must be collected in separate, clearly labeled, and leak-proof containers.

  • Use containers compatible with the chemical nature of the waste (e.g., do not store corrosive waste in metal containers).

Step 3: Labeling

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

Disposal Plan: Step-by-Step Guidance

The disposal of this compound must be handled by a licensed hazardous waste management company. On-site treatment or disposal into the sanitary sewer system is strictly prohibited.

3.1. Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

disposal_workflow start Waste Generated segregate Segregate Waste by Type (Solid, Liquid, Sharps) start->segregate spill Spill Occurs start->spill containerize Place in Labeled, Leak-Proof Containers segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage pickup_request Request Hazardous Waste Pickup storage->pickup_request transport Transport by Licensed Waste Management Company pickup_request->transport disposal Final Disposal at Permitted Facility (e.g., Incineration) transport->disposal spill_kit Use Spill Kit for Containment and Cleanup spill->spill_kit spill_waste Collect Spill Debris as Hazardous Waste spill_kit->spill_waste spill_waste->containerize

Caption: Workflow for the safe disposal of this compound waste.

3.2. Detailed Disposal Protocol

  • Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Storage: Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

  • Documentation: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.

  • Manifesting: Ensure that a hazardous waste manifest is completed, which documents the transfer of waste to the disposal facility. Retain a copy of this manifest for your records.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

4.1. Spill Response Protocol

Spill TypeAction
Small Spill (Solid) Gently cover with an absorbent material to avoid raising dust. Moisten the absorbent material slightly with water if appropriate. Scoop the material into a hazardous waste container.
Small Spill (Liquid) Absorb with an inert material (e.g., vermiculite, sand, or a commercial spill pillow). Collect the absorbed material into a hazardous waste container.
Large Spill Evacuate the immediate area. Alert others and contact your institution's EHS or emergency response team.

4.2. Post-Spill Decontamination

  • Clean the spill area with a suitable laboratory detergent and water.

  • Collect all cleanup materials (e.g., absorbent pads, wipes, contaminated PPE) as hazardous waste.

By adhering to these procedures, researchers can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant laboratory environment.

Essential Safety & Operational Guide for Handling Afizagabar

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal protocols for Afizagabar, a selective antagonist for the α5 subunit-containing GABA-A receptor. Designed for researchers and drug development professionals, this document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and waste disposal plans to ensure a secure laboratory environment.

Hazard Identification and Safety Data

This compound is a research chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1]

Identifier Value
IUPAC Name 5-(4-fluoro-1-benzothiophen-2-yl)-8-methyl-1,9-dihydro-[2][3]oxazolo[4,5-h][3][4]benzodiazepin-2-one
CAS Number 1398496-82-6
Molecular Formula C₁₉H₁₂FN₃O₂S
Molecular Weight 365.38 g/mol
GHS Hazard Classification Code & Description
Acute Toxicity (Oral) H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Signal Word Warning
Personal Protective Equipment (PPE)

Due to the identified hazards, a comprehensive suite of PPE is mandatory when handling this compound in solid or solution form. The goal is to create a complete barrier against accidental exposure.

Protection Type Required Equipment Specifications & Rationale
Hand Protection Nitrile GlovesProvides resistance to a broad range of chemicals. Double-gloving is recommended when handling concentrated solutions.
Eye & Face Protection Safety Goggles with Side ShieldsProtects against splashes and airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatMust be fully buttoned with sleeves rolled down to provide maximum skin coverage.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a certified respirator if creating aerosols or handling large quantities of powder outside of a fume hood.
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.

Operational Plans & Experimental Protocols

Adherence to strict procedural guidelines is essential for minimizing risk. The following sections detail storage, a standard experimental workflow, and emergency procedures.

Storage & Stability

Proper storage is critical to maintain the integrity of this compound and ensure safety.

Form Storage Temperature Stability
Solid Powder -20°C3 years
In Solvent (e.g., DMSO) -80°C6 months
-20°C1 month

To prevent degradation from freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO). This procedure must be performed inside a chemical fume hood.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-Weighing Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the analytical balance is clean, calibrated, and located within a draft shield or fume hood.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder (e.g., 3.65 mg) into a suitable vial. Avoid generating dust.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration (e.g., 1 mL for 3.65 mg).

  • Dissolution: Cap the vial securely and vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be required to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in clearly labeled microcentrifuge tubes.

  • Labeling and Storage: Label each aliquot with the compound name, concentration, date, and your initials. Store immediately at the appropriate temperature (-80°C for long-term storage).

  • Decontamination: Wipe down the work area, balance, and any equipment used with a suitable cleaning agent. Dispose of all contaminated consumables as hazardous chemical waste.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Collect the absorbed material into a sealed container for proper disposal. Ensure the area is well-ventilated. Report all spills to the laboratory supervisor.

Mandatory Visualizations

The following diagrams illustrate the required workflows for handling and disposing of this compound.

G cluster_prep Preparation & Weighing cluster_handling Handling & Dissolution cluster_storage Storage cluster_cleanup Cleanup a Don PPE b Prepare Fume Hood a->b c Weigh this compound b->c d Add Solvent (DMSO) c->d e Vortex to Dissolve d->e f Aliquot Solution e->f g Label Vials f->g h Store at -80°C g->h i Decontaminate Workspace h->i j Dispose of Waste i->j

Caption: Safe Handling Workflow for this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Segregation:

  • Solid Waste: Contaminated gloves, pipette tips, vials, and absorbent materials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or expired solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety office.

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated ppe Contaminated PPE (Gloves, etc.) start->ppe consumables Pipette Tips, Vials start->consumables solutions Unused/Expired Solutions start->solutions solid_container Seal in Labeled Solid Waste Bag/Bin ppe->solid_container consumables->solid_container disposal Arrange for Pickup by EHS/Hazardous Waste Team solid_container->disposal liquid_container Collect in Labeled Liquid Waste Bottle solutions->liquid_container liquid_container->disposal

Caption: Disposal Workflow for this compound Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.